Alexa Fluor 594 Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H46N6O10S2 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
5-(6-azidohexylcarbamoyl)-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate |
InChI |
InChI=1S/C41H46N6O10S2/c1-40(2)20-25(22-58(51,52)53)28-16-31-35(18-33(28)46(40)5)57-36-19-34-29(26(23-59(54,55)56)21-41(3,4)47(34)6)17-32(36)37(31)27-12-11-24(15-30(27)39(49)50)38(48)43-13-9-7-8-10-14-44-45-42/h11-12,15-21H,7-10,13-14,22-23H2,1-6H3,(H3-,43,48,49,50,51,52,53,54,55,56) |
InChI Key |
BQUNLDGVYLYPOY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Alexa Fluor 594 Azide in Biological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alexa Fluor 594 Azide (B81097) has emerged as a crucial tool in modern biological research, enabling the precise visualization and tracking of biomolecules in a variety of contexts. This red-fluorescent probe's utility stems from its participation in highly specific "click chemistry" reactions, allowing for the covalent labeling of alkyne-modified molecules in complex biological samples. This guide provides a comprehensive overview of Alexa Fluor 594 Azide, including its physicochemical properties, detailed experimental protocols for its use, and its application in cutting-edge research areas.
Core Properties of Alexa Fluor 594
Alexa Fluor 594 is a bright, photostable, and water-soluble fluorophore, making it well-suited for a range of biological imaging applications. Its azide derivative allows for its specific conjugation to molecules containing a terminal alkyne group. The key quantitative properties of Alexa Fluor 594 are summarized below.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 590 nm | [1][2] |
| Maximum Emission Wavelength | 617 nm | [1][2] |
| Molar Extinction Coefficient (at 590 nm) | 73,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.66 | [1] |
| Fluorescence Lifetime | ~3.9 nanoseconds | [3] |
| Molecular Weight | ~800 g/mol | [1] |
The Power of Click Chemistry: The Core Mechanism
The primary application of this compound lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological processes.[6] The azide group on the Alexa Fluor 594 molecule reacts specifically with a terminal alkyne group that has been metabolically, enzymatically, or chemically incorporated into a biomolecule of interest (e.g., a protein, nucleic acid, or glycan). This reaction forms a stable triazole linkage, covalently attaching the bright red fluorophore to the target molecule.
Figure 1. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Key Applications and Experimental Protocols
This compound is a versatile tool with applications spanning various fields of biological research. Detailed protocols for some of its key uses are provided below.
Labeling and Imaging of Nascent RNA in Virus-Infected Cells
A powerful application of this compound is the visualization of newly synthesized RNA, which is particularly insightful for studying viral replication dynamics.[7][8][9] This is achieved by introducing an alkyne-modified nucleoside, such as 5-ethynyluridine (B57126) (EU), to cultured cells. The EU is incorporated into newly transcribed RNA, which can then be labeled with this compound via a click reaction.
Figure 2. Workflow for labeling and imaging nascent viral RNA.
Experimental Protocol: Labeling Nascent RNA
-
Cell Culture and Infection: Plate cells on coverslips in a multi-well plate and allow them to adhere. Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
Metabolic Labeling: At the desired time post-infection, replace the culture medium with a fresh medium containing 0.5-1 mM 5-ethynyluridine (EU).[7][8] Incubate for 1-2 hours at 37°C.
-
Fixation and Permeabilization: Remove the EU-containing medium and wash the cells with PBS. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[10] Wash twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[10]
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the Click-iT® reaction buffer, CuSO₄, and this compound.[7] Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Remove the reaction cocktail and wash the cells once with Click-iT® reaction rinse buffer.[7] If desired, counterstain the nuclei with a DNA stain such as DAPI.
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filters for Alexa Fluor 594 (Excitation/Emission: ~590/617 nm).
Analysis of Cell Proliferation using Flow Cytometry
This compound is also integral to assays that measure DNA synthesis and cell proliferation.[11][12][13] In this application, an alkyne-modified thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is incorporated into the DNA of proliferating cells. These cells can then be identified and quantified using flow cytometry after a click reaction with this compound.
Figure 3. Workflow for cell proliferation analysis by flow cytometry.
Experimental Protocol: Cell Proliferation Analysis
-
Cell Culture and EdU Labeling: Culture cells to the desired density. Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for sufficient incorporation (e.g., 2 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash once with 1% BSA in PBS. Resuspend the cell pellet in 100 µL of Click-iT® fixative and incubate for 15 minutes at room temperature, protected from light.[13]
-
Permeabilization: Wash the fixed cells with 1% BSA in PBS. Resuspend the cells in 100 µL of 1X Click-iT® permeabilization and wash reagent and incubate for 15 minutes.[13]
-
Click-iT® Reaction: Prepare the Click-iT® Plus reaction cocktail and add 500 µL to each sample.[13] Incubate for 30 minutes at room temperature in the dark.
-
Washing and DNA Staining: Wash the cells with 1X Click-iT® permeabilization and wash reagent. For cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI).
-
Flow Cytometry: Analyze the samples on a flow cytometer equipped with lasers and detectors suitable for Alexa Fluor 594 and the chosen DNA stain.
Labeling of Glycoproteins
The study of protein glycosylation, a critical post-translational modification, can be facilitated by metabolically incorporating azide-modified sugars into cellular glycans.[14][15] These azide-functionalized glycoproteins can then be visualized or captured using alkyne-derivatized probes, or conversely, alkyne-modified sugars can be incorporated and detected with this compound.
Figure 4. Workflow for labeling and detecting glycoproteins.
Experimental Protocol: Glycoprotein Labeling
-
Metabolic Labeling: Culture cells in a medium supplemented with an alkyne-modified sugar (e.g., a mannosamine, galactose, or fucose analog) for 24-48 hours to allow for incorporation into cellular glycoproteins.
-
Cell Lysis: Harvest the cells and prepare a protein lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Click Reaction: In a microfuge tube, combine the protein lysate with the Click-iT® reaction buffer, CuSO₄, a copper ligand (such as THPTA), a reducing agent (like sodium ascorbate), and this compound.[16] Incubate for 30-60 minutes at room temperature.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the labeled proteins using a method such as methanol/chloroform precipitation.
-
SDS-PAGE and Imaging: Resuspend the protein pellet in a sample buffer, separate the proteins by SDS-PAGE, and visualize the labeled glycoproteins using a fluorescence gel imager.
Conclusion
This compound, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules in a highly specific and bio-orthogonal manner. Its bright and photostable fluorescence makes it an excellent choice for a wide array of applications, from tracking viral RNA synthesis and measuring cell proliferation to visualizing post-translational modifications. The detailed protocols and workflows presented in this guide offer a starting point for researchers to harness the power of this valuable tool in their own investigations, paving the way for new discoveries in cellular biology and drug development.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alexa Fluor™ 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt), mixed isomers 0.5 mg [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. journals.asm.org [journals.asm.org]
- 8. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. selectscience.net [selectscience.net]
- 12. Invitrogen Click-iT Plus EdU Alexa Fluor 594 Flow Cytometry Assay Kit 50 | Fisher Scientific [fishersci.de]
- 13. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. researchgate.net [researchgate.net]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. vectorlabs.com [vectorlabs.com]
The Core Principle of Alexa Fluor 594 Azide: A Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principle of action of Alexa Fluor 594 Azide (B81097), a cornerstone of bioorthogonal chemistry for fluorescently labeling biomolecules. This document provides a comprehensive overview of the underlying chemical reactions, detailed experimental protocols, and key quantitative data to empower researchers in their scientific endeavors.
Alexa Fluor 594 Azide is a bright, photostable, red-fluorescent dye functionalized with an azide moiety. Its principle of action is centered on the highly specific and efficient "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-modified dye and a biomolecule of interest that has been functionalized with a terminal alkyne. The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency under biological conditions without interfering with native cellular processes, making it an invaluable tool for precise molecular labeling.
Quantitative Spectroscopic Data
The performance of a fluorophore is defined by its spectroscopic properties. The table below summarizes the key quantitative data for Alexa Fluor 594.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 590 nm | [1] |
| Maximum Emission Wavelength (λem) | 617 nm | [1] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.66 | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the chemical principle of CuAAC and a typical experimental workflow for labeling biomolecules with this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for labeling proteins and cells.
Protocol 1: Labeling of Alkyne-Modified Proteins in Solution
This protocol outlines the general steps for labeling a protein that has been previously modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
DMSO (anhydrous)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 mg/mL) with the click chemistry reagents. The final concentrations of the reagents may need optimization, but a starting point is:
-
This compound: 100-200 µM (a 5-10 fold molar excess over the protein)
-
CuSO₄: 50 µM
-
THPTA: 250 µM
-
Sodium Ascorbate: 5 mM
-
-
The total reaction volume can be adjusted as needed.
-
-
Initiate the Reaction:
-
Add the sodium ascorbate to the reaction mixture last to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for Alexa Fluor 594).
-
Protocol 2: Labeling of Alkyne-Containing Molecules in Fixed Cells
This protocol describes the labeling of biomolecules that have been metabolically tagged with an alkyne-containing precursor in cultured cells.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an alkyne-containing precursor
-
4% Paraformaldehyde in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click-iT® Cell Reaction Buffer Kit or individual components:
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or a proprietary reducing agent)
-
Copper-chelating ligand
-
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Prepare Click Reaction Cocktail:
-
Prepare the click reaction cocktail according to the manufacturer's instructions (if using a kit) or by combining the following in the appropriate buffer:
-
This compound (final concentration typically 1-5 µM)
-
CuSO₄
-
Reducing agent
-
Ligand
-
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain with DAPI for nuclear visualization.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Alexa Fluor 594 and DAPI (if used).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For live-cell imaging applications, the copper catalyst used in CuAAC can be toxic. An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a copper catalyst.[2] While this compound can be used in SPAAC, the reaction kinetics are generally slower than with CuAAC. For efficient copper-free labeling, a DBCO-functionalized fluorophore is often preferred.
This guide provides a foundational understanding of the principles and applications of this compound. For specific applications, further optimization of the protocols may be necessary. Always refer to the manufacturer's instructions for the specific reagents used.
References
Alexa Fluor 594 Azide click chemistry explained for beginners
An In-depth Technical Guide to Alexa Fluor 594 Azide (B81097) Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
In the realm of bioconjugation, the ability to specifically and efficiently attach a label or probe to a biomolecule of interest is paramount. Traditional methods often rely on reactions with ubiquitous functional groups, such as primary amines, which can lead to a lack of specificity and heterogeneous products. "Click chemistry" represents a paradigm shift, describing a class of reactions that are highly efficient, selective, and bio-orthogonal, meaning they do not interfere with native biological systems.[1][2][3] These reactions proceed rapidly to high yields under mild, often aqueous, conditions, generating minimal byproducts.[2][4]
The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][6] This reaction involves the coupling of an azide (-N₃) and a terminal alkyne (-C≡CH) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][7] The CuAAC reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[6][7] Because azide and alkyne groups are virtually absent in natural biomolecules, this reaction provides an exceptionally specific method for labeling.[3][8][9]
Alexa Fluor 594 Azide: A Primer
This compound is a fluorescent probe designed for use in click chemistry.[10] It comprises the bright, photostable, and water-soluble Alexa Fluor 594 dye functionalized with an azide group. This allows the dye to be "clicked" onto any molecule or biomolecule that has been modified to contain a terminal alkyne. Alexa Fluor 594 is a red-fluorescent dye well-suited for laser lines at 561 nm and 594 nm.[11][12] Its fluorescence is not sensitive to pH changes between 4 and 10.[13]
Core Mechanism of CuAAC with this compound
The CuAAC reaction enables the covalent attachment of the this compound to an alkyne-modified target. The process is catalyzed by a copper(I) ion, which is typically generated in situ by the reduction of a copper(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[7][14] To prevent the oxidation of Cu(I) and enhance reaction efficiency, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[15][16]
The catalytic cycle can be summarized as follows:
-
The Cu(I) catalyst coordinates with the terminal alkyne on the target biomolecule.[][7]
-
The this compound then reacts with this copper-alkyne intermediate.[]
-
A series of steps leads to the formation of a six-membered copper-containing ring intermediate.[]
-
This intermediate rearranges and, upon protonation, releases the final product: the biomolecule covalently linked to Alexa Fluor 594 via a stable triazole ring.[]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Data Presentation
Quantitative properties of the Alexa Fluor 594 fluorophore are crucial for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~590 nm | [17][18] |
| Emission Maximum (Em) | ~617 nm | [17][18] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [17] |
| Fluorescence Quantum Yield (QY) | 0.66 | [19] |
| Molecular Weight | ~847.0 g/mol | [20] |
Experimental Protocols
Below are detailed methodologies for a typical labeling experiment using this compound. Protocols may need to be optimized for specific biomolecules and applications.
Preparation of Stock Solutions
Proper preparation of fresh, high-quality reagents is critical for successful conjugation.
-
This compound (10 mM): Dissolve 0.5 mg of this compound in an appropriate volume of anhydrous DMSO or DMF to make a 10 mM stock solution. Store at ≤-20°C, protected from light.[1][21]
-
Copper(II) Sulfate (CuSO₄) (20-100 mM): Dissolve copper(II) sulfate pentahydrate in deionized water. For example, dissolve 25 mg in 10 mL for a 10 mM solution or 250 mg in 10 mL for a 100 mM solution. This solution is stable at room temperature.[8][15]
-
Reducing Agent - Sodium Ascorbate (100-300 mM): Dissolve sodium ascorbate in deionized water. For example, dissolve 18 mg in 20 mL for a 5 mM solution or ~60 mg in 1 mL for a 300 mM solution. This solution is prone to oxidation and should be prepared fresh for each experiment.[8][15][21]
-
Ligand - THPTA (100-200 mM): Prepare a stock solution of the water-soluble THPTA ligand in deionized water. Store frozen.[15]
-
Catalyst Premix (Optional but Recommended): To ensure stability, pre-complex the copper and ligand. Mix CuSO₄ stock with THPTA stock in a 1:2 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA) and incubate for several minutes before adding to the reaction.[15][16]
General Protocol for Labeling Alkyne-Modified Proteins
This protocol is a starting point for labeling 1-5 mg/mL of an alkyne-modified protein sample.
-
In a microfuge tube, combine the following in order:
-
50 µL of your alkyne-modified protein lysate (1-5 mg/mL).
-
90 µL of a suitable buffer (e.g., PBS).
-
20 µL of 2.5 mM this compound in DMSO or water (final concentration ~300 µM).
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA ligand solution. Vortex briefly.[15]
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[15]
-
To initiate the reaction, add 10 µL of a freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.[15]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[15][16]
-
The labeled protein is now ready for purification to remove excess dye and reaction components. Common methods include spin columns, dialysis, or protein precipitation.
General Protocol for Labeling Alkyne-Modified Oligonucleotides/DNA
This protocol is designed for labeling nanomolar quantities of modified nucleic acids.
-
Dissolve the alkyne-modified oligonucleotide or DNA in water in a pressure-tight vial.[8]
-
Add buffer (e.g., 2M triethylammonium (B8662869) acetate, pH 7.0) to a final concentration of 0.2 M.[9]
-
Add an excess of this compound (4-50 equivalents relative to the oligo).[16]
-
Add the THPTA/CuSO₄ catalyst premix (e.g., to a final concentration of ~2.5 mM copper).[16]
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds to prevent oxidation of the Cu(I) catalyst.[8][9]
-
Initiate the reaction by adding a freshly prepared sodium ascorbate solution (e.g., to a final concentration of ~4 mM).[16]
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.[8][9]
-
Incubate at room temperature for 30-60 minutes or overnight.[9][16]
-
Purify the labeled oligonucleotide. This is commonly done by ethanol (B145695) or acetone (B3395972) precipitation, followed by washing the pellet.[8][9] For higher purity, RP-HPLC or PAGE can be used.[9][21]
Caption: A generalized experimental workflow for biomolecule labeling via click chemistry.
Applications in Research and Development
The specificity and efficiency of this compound click chemistry have made it a valuable tool in numerous applications:
-
Cell Proliferation Assays: Detecting newly synthesized DNA by incorporating an alkyne-modified nucleoside (e.g., EdU) into cells, followed by click labeling with this compound for analysis by imaging or flow cytometry.[22][23]
-
Proteomics and Glycomics: Metabolically labeling newly synthesized proteins or glycoproteins with alkyne- or azide-containing amino acids or sugars, respectively, for subsequent fluorescent tagging and analysis.[22]
-
Fluorescence Microscopy: Visualizing the localization of specific proteins, nucleic acids, or other biomolecules within fixed or live cells with high specificity and low background.[13][22]
-
Bioconjugate Development: Creating precisely labeled antibodies, peptides, or oligonucleotides for use in diagnostics, targeted drug delivery, and other therapeutic applications.[3]
References
- 1. Molecular Probes™ Alexa Fluor™ 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt), mixed isomers | Fisher Scientific [fishersci.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bioclone.net [bioclone.net]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. This compound CAS#: [chemicalbook.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 20. This compound | C41H46N6O10S2 | CID 169550377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. lumiprobe.com [lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. selectscience.net [selectscience.net]
An In-depth Technical Guide to the Spectral Properties and Applications of Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alexa Fluor 594 Azide (B81097), a bright, red-fluorescent dye widely utilized in biological research. We will delve into its core spectral properties, provide detailed experimental protocols for its application, and visualize key processes using logical diagrams.
Core Spectral Properties of Alexa Fluor 594 Azide
This compound is a water-soluble and highly photostable fluorophore. Its azide group allows for its covalent attachment to alkyne-containing molecules through a copper(I)-catalyzed click reaction, enabling the specific labeling of biomolecules.[1] The key spectral characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [2][3][4] |
| Emission Maximum (λem) | 617 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [3] |
These properties make Alexa Fluor 594 an excellent choice for a variety of fluorescence-based applications, offering bright and stable signals with minimal spectral overlap with commonly used green fluorophores.[5]
Experimental Protocols
Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the general procedure for labeling alkyne-modified oligonucleotides with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Water (nuclease-free)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the alkyne-modified oligonucleotide solution with 100 µL of PBS buffer.
-
Add 4 µL of the 10 mM this compound stock solution.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of the 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove unreacted dye and catalyst.
-
Staining Cells for Flow Cytometry
This protocol outlines a general procedure for staining cells with an this compound-conjugated antibody for flow cytometry analysis.
Materials:
-
Cells in suspension
-
Primary antibody (unconjugated)
-
This compound-conjugated secondary antibody
-
FACS buffer (PBS with 0.5% BSA and 0.05% Sodium Azide)
-
Fixation buffer (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with cold FACS buffer.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in FACS buffer.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash cells twice with FACS buffer.
-
Permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash cells twice with FACS buffer.
-
-
Staining:
-
Incubate cells with the primary antibody (at the manufacturer's recommended dilution) for 30 minutes at 4°C in the dark.
-
Wash cells three times with FACS buffer.
-
Incubate cells with the this compound-conjugated secondary antibody (at the manufacturer's recommended dilution) for 30 minutes at 4°C in the dark.
-
Wash cells three times with FACS buffer.
-
-
Analysis:
-
Resuspend cells in 0.5 mL of FACS buffer and analyze on a flow cytometer equipped with a laser suitable for exciting Alexa Fluor 594 (e.g., 561 nm or 594 nm).
-
Visualizations
Experimental Workflow: Labeling and Tracking Transferrin Receptor Endocytosis
The following diagram illustrates the workflow for labeling and visualizing the internalization of the transferrin receptor using Alexa Fluor 594-conjugated transferrin.
Caption: Workflow for tracking transferrin receptor endocytosis.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Activation and Downstream Signaling
This diagram illustrates a simplified signaling pathway of EGFR activation, which can be visualized using fluorescently labeled EGF, such as Alexa Fluor 594-EGF.[6]
References
- 1. Image Gallery Detail | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Preparation and characterization of Alexa Fluor 594-labeled epidermal growth factor for fluorescence resonance energy transfer studies: application to the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Alexa Fluor 594 Azide: Spectra, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alexa Fluor 594 Azide (B81097), a bright and photostable red-fluorescent dye widely utilized in biological research. We will delve into its spectral properties, provide detailed experimental protocols for its application in click chemistry, immunofluorescence, and flow cytometry, and visualize key signaling pathways that can be investigated using this versatile fluorophore.
Core Properties of Alexa Fluor 594 Azide
Alexa Fluor 594 is a sulfonate rhodamine derivative characterized by its high fluorescence quantum yield and photostability.[1] Its azide functional group allows for its covalent attachment to alkyne-containing molecules through a copper(I)-catalyzed cycloaddition, commonly known as click chemistry.[2][3] This bioorthogonal reaction is highly specific and efficient, making it an invaluable tool for labeling biomolecules in complex environments.
Spectral Characteristics
The fluorescence of Alexa Fluor 594 is insensitive to pH changes between 4 and 10, providing stable performance in a variety of biological buffers.
| Property | Value |
| Maximum Excitation Wavelength (λex) | 590 nm |
| Maximum Emission Wavelength (λem) | 617 nm |
| Molar Absorptivity (ε) | 92,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.91 |
Experimental Protocols
Copper-Catalyzed Click Chemistry (CuAAC) with this compound
This protocol describes the labeling of an alkyne-containing protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Protein purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 1-5 mg/mL) with PBS.
-
Add the this compound stock solution to the protein solution. The final concentration of the azide should be in molar excess (typically 2-10 fold) to the alkyne.
-
Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it sit for a few minutes.[4]
-
Add the copper catalyst solution to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst by passing the reaction mixture through a protein purification column according to the manufacturer's instructions.
-
Collect the fractions containing the labeled protein.
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Immunofluorescence Staining with Alexa Fluor 594 Conjugated Secondary Antibody
This protocol outlines the use of an Alexa Fluor 594 conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody
-
Alexa Fluor 594 conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with fixation buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 594 conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for Alexa Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm) and the counterstain.
-
Flow Cytometry Staining with Alexa Fluor 594
This protocol is for staining cell surface or intracellular antigens for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Primary antibody (if using indirect staining)
-
Alexa Fluor 594 conjugated primary or secondary antibody
-
Fixation/Permeabilization buffers (for intracellular staining)
-
(Optional) Live/dead stain
Procedure:
A. Cell Surface Staining (Direct)
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1-10 x 10⁶ cells/mL.
-
-
Staining:
-
Add the Alexa Fluor 594 conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[7]
-
-
Wash:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).[7]
-
-
Resuspension and Analysis:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and filter set suitable for Alexa Fluor 594.
-
B. Intracellular Staining
-
Surface Staining (if applicable):
-
Perform cell surface staining as described above.
-
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit or appropriate buffers (e.g., paraformaldehyde followed by saponin (B1150181) or methanol). Follow the manufacturer's instructions.[8]
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Add the Alexa Fluor 594 conjugated antibody diluted in permeabilization buffer.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Wash and Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.
-
Visualization of Signaling Pathways
Alexa Fluor 594 is a valuable tool for visualizing and studying various cellular signaling pathways. Below are examples of key pathways that can be investigated using this fluorophore, along with corresponding diagrams in DOT language.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer.[9][10] Fluorescently labeled ligands or antibodies can be used to track EGFR localization and dimerization.[11]
Caption: EGFR signaling cascade initiated by ligand binding.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[12][13][14] Fluorescent ligands are instrumental in studying GPCR binding and trafficking.
Caption: A typical G-protein coupled receptor signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune response and inflammation.[15][16] Immunofluorescence can be used to visualize the translocation of NF-κB from the cytoplasm to the nucleus upon activation.[1][17][18]
Caption: The canonical NF-κB signaling pathway.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. confluore.com [confluore.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 9. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 14. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Quantum Yield and Photostability of Alexa Fluor® 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the key performance characteristics of Alexa Fluor® 594 Azide (B81097), a widely utilized fluorescent probe in biological research. The focus is on two critical parameters: quantum yield and photostability, which are essential for the design and interpretation of fluorescence-based experiments. Detailed experimental protocols for the characterization of these properties are provided, alongside diagrams illustrating the underlying principles and workflows.
Core Photophysical and Chemical Properties
Alexa Fluor® 594 Azide is a bright, red-fluorescent dye valued for its high fluorescence quantum yield and robust photostability.[1][2] Its azide reactive group allows for its covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed click reaction, a highly efficient and bio-orthogonal ligation method.[3] The dye exhibits strong absorption with an excitation maximum at approximately 590 nm and a fluorescence emission maximum around 617 nm.[4][5] A key advantage of Alexa Fluor® 594 is its insensitivity to pH in the range of 4 to 10, ensuring stable fluorescence in various biological environments.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for Alexa Fluor® 594.
| Property | Value | References |
| Quantum Yield (Φ) | 0.66 | [1][4][7] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | |
| Excitation Maximum (λex) | ~590 nm | [4] |
| Emission Maximum (λem) | ~617 nm | [4][5] |
| Fluorescence Lifetime (τ) | ~3.9 ns |
Table 1: Key photophysical properties of Alexa Fluor® 594.
| Parameter | Description | References |
| Photostability | High. More photostable than spectrally similar dyes like Texas Red.[6][8][9] Allows for longer observation times and more robust image capture.[8] | [6][9] |
Table 2: Photostability characteristics of Alexa Fluor® 594.
Experimental Protocols
I. Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining the fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
A. Materials and Reagents:
-
Alexa Fluor® 594 Azide
-
Quantum yield standard (e.g., Sulforhodamine 101)
-
Spectrograde solvent (e.g., phosphate-buffered saline - PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
B. Protocol:
-
Prepare a series of dilutions of both the Alexa Fluor® 594 Azide and the quantum yield standard in the chosen solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear fits for both the sample (Grad_sample) and the standard (Grad_standard).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
II. Assessment of Photostability (Photobleaching Half-life)
Photostability is assessed by measuring the rate of photobleaching, often quantified as the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
A. Materials and Reagents:
-
Alexa Fluor® 594 Azide-labeled sample (e.g., conjugated to a protein or immobilized on a surface)
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software
B. Protocol:
-
Prepare the sample for microscopy.
-
Acquire an initial image (t=0) to determine the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) versus time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) using the formula:
t₁/₂ = ln(2) / k
Mandatory Visualizations
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
An In-Depth Technical Guide to Bioorthogonal Labeling with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling using Alexa Fluor 594 Azide (B81097), a powerful tool for fluorescently labeling biomolecules in complex biological systems. We will delve into the core principles of click chemistry, provide detailed experimental protocols for both copper-catalyzed and copper-free labeling, and present key quantitative data for this versatile fluorophore.
Introduction to Bioorthogonal Labeling and Click Chemistry
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions are characterized by their high specificity, efficiency, and biocompatibility. "Click chemistry" is a popular class of bioorthogonal reactions that involve the formation of a stable covalent bond between two molecules, typically an azide and an alkyne.[2][3][4]
Alexa Fluor 594 Azide is a bright, photostable, and water-soluble red-fluorescent dye equipped with an azide functional group.[5][6] This allows it to be covalently attached to biomolecules that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group. The exceptional brightness and pH insensitivity of Alexa Fluor 594 make it an ideal choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[5][7][8]
Core Principles of this compound Labeling
The fundamental principle behind labeling with this compound is a two-step process:
-
Metabolic or Chemical Incorporation of an Alkyne: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is modified to contain an alkyne group. This is often achieved by introducing a metabolic precursor containing an alkyne into cells or organisms. For example, cells can be cultured with an alkyne-modified amino acid or sugar, which is then incorporated into newly synthesized proteins or glycans, respectively.[9][10][11]
-
Click Chemistry Reaction: The alkyne-modified biomolecule is then reacted with this compound. This reaction can be carried out in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join the azide and a terminal alkyne, forming a stable triazole linkage.[2][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging.[12][13][14]
-
Quantitative Data for Alexa Fluor 594
For accurate and reproducible experimental design, it is crucial to understand the photophysical properties of the fluorophore. The key quantitative data for Alexa Fluor 594 are summarized in the table below.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | 590 nm | [5][6][8] |
| Maximum Emission Wavelength (λem) | 617 nm | [5][6][8] |
| Molar Extinction Coefficient (ε) at 590 nm | ~92,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [5][15][16] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for both copper-catalyzed and copper-free bioorthogonal labeling with this compound.
Experimental Protocols
The following are generalized protocols for cellular labeling. Optimal conditions, such as incubation times and reagent concentrations, should be determined empirically for each specific cell type and experimental setup.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol is adapted from methodologies for labeling metabolically incorporated alkynes in fixed cells.[3][17]
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor (e.g., L-homopropargylglycine for protein synthesis or an alkyne-modified sugar for glycan labeling).
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® reaction cocktail components:
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
A copper protectant or ligand (e.g., tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) - THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (optional, e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells with the alkyne-modified metabolic precursor for the desired period.
-
Wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes the this compound, copper(II) sulfate, a copper protectant, and a reducing agent in a reaction buffer.
-
Remove the wash solution from the cells and add the Click-iT® reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
(Optional) If a nuclear counterstain is desired, incubate the cells with the counterstain (e.g., DAPI) according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Imaging:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is a generalized procedure for labeling azide-modified biomolecules in live cells with a cyclooctyne-conjugated Alexa Fluor 594.[20][21]
Materials:
-
Live cells cultured with an azide-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis or an azide-modified sugar for glycan labeling).[10][22]
-
Cell culture medium
-
Alexa Fluor 594-DBCO or Alexa Fluor 594-BCN
-
PBS or other imaging-compatible buffer
-
(Optional) Hoechst 33342 or other live-cell nuclear stain
Procedure:
-
Metabolic Labeling:
-
Culture live cells with the azide-modified metabolic precursor in the appropriate growth medium for a predetermined duration. The optimal concentration of the precursor and the labeling time should be determined for each cell type.[21]
-
-
Copper-Free Click Reaction:
-
Prepare a stock solution of Alexa Fluor 594-DBCO or -BCN in DMSO.
-
Dilute the stock solution in fresh growth medium to the desired final concentration (typically in the low micromolar range, e.g., 1-20 µM).
-
Remove the medium containing the metabolic precursor from the cells and wash twice with PBS.
-
Add the medium containing the Alexa Fluor 594-cyclooctyne conjugate to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with PBS or fresh culture medium to remove any unreacted probe.
-
(Optional) For nuclear counterstaining, incubate the cells with a live-cell compatible nuclear stain like Hoechst 33342 for 5-10 minutes.
-
Replace the wash buffer with a final volume of imaging buffer or fresh medium.
-
Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Use appropriate filter sets for Alexa Fluor 594.[19]
-
Conclusion
Bioorthogonal labeling with this compound is a robust and versatile technique for the fluorescent labeling of biomolecules in their native environment. By understanding the principles of click chemistry and following optimized protocols, researchers can effectively visualize a wide array of biological processes with high specificity and sensitivity. The choice between the copper-catalyzed and copper-free approaches will depend on the specific experimental needs, with SPAAC being the method of choice for live-cell applications due to the cytotoxicity of copper. Careful optimization of labeling conditions is paramount to achieving high-quality, reproducible results.
References
- 1. This compound - 佑研匠簇网上商城 [ulab360.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. licorbio.com [licorbio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. protilatky.cz [protilatky.cz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to Labeling Alkyne-Modified Biomolecules with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alexa Fluor 594 azide (B81097), a bright, red-fluorescent dye used for the specific labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Concepts: The Power of Click Chemistry
Click chemistry offers a highly efficient and bio-orthogonal approach to labeling. This means the reaction is highly specific between the azide (on the dye) and the alkyne (on the biomolecule), and does not interfere with other functional groups found in complex biological samples.[1][2][3] This specificity results in low background and high sensitivity in detection.[1] The resulting triazole linkage is extremely stable, ensuring a robust and permanent label.[4]
Properties of Alexa Fluor 594 Azide
Alexa Fluor 594 is a water-soluble, photostable fluorescent dye with spectral characteristics similar to Texas Red.[5] It is well-suited for a variety of fluorescence-based applications, including microscopy, flow cytometry, and high-content screening.
Quantitative Data Summary
| Property | Value |
| Maximum Excitation Wavelength | 586 - 590 nm[5][6] |
| Maximum Emission Wavelength | 613 - 617 nm[5][6] |
| Molar Mass | ~847.0 g/mol [7] |
| Recommended Storage | ≤-20°C, desiccated and protected from light[1][5][8] |
| pH Sensitivity | Insensitive in the range of pH 4 to 10[5][9] |
Visualizing the Process
Chemical Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. Molecular Probes™ Alexa Fluor™ 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt), mixed isomers | Fisher Scientific [fishersci.ca]
- 2. abpbio.com [abpbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound | C41H46N6O10S2 | CID 169550377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alexa Fluor™ 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt), mixed isomers 0,5 mg [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Copper-Catalyzed Click Chemistry with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on its application for bioconjugation using Alexa Fluor 594 Azide (B81097).[1][2] The content herein is intended to equip researchers with the fundamental knowledge and practical protocols necessary to successfully implement this powerful labeling technique.
Introduction to a Revolution in Bioconjugation
The CuAAC reaction is a highly efficient and selective method for covalently linking molecules.[2] Its appeal lies in its rapid reaction rate, high yield, and exceptional specificity, reacting only an azide with a terminal alkyne to form a stable triazole linkage.[2][3][4] This bio-orthogonal nature—meaning the reactive partners do not interfere with native biological functional groups—makes it an invaluable tool in chemical biology, drug discovery, and materials science.[1][5] The reaction proceeds readily in aqueous environments, across a wide pH range (4-12), and at ambient temperatures, conditions amenable to sensitive biological samples.[2][3]
Alexa Fluor 594 is a bright, photostable, and pH-insensitive red fluorescent dye, making it an excellent choice for a wide range of fluorescence-based applications, including microscopy and flow cytometry.[6][7][8][9][10][11] When functionalized with an azide group, Alexa Fluor 594 Azide becomes a powerful probe for labeling alkyne-modified biomolecules via the CuAAC reaction.[6][12]
The Core of the Reaction: The Catalytic Mechanism
The remarkable efficiency of the CuAAC reaction, which can accelerate the rate of cycloaddition by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction, is attributed to the copper(I) catalyst.[3] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a more intricate dinuclear copper-mediated pathway as the kinetically favored route.[1][13]
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper-Acetylide Intermediate: The reaction initiates with the coordination of a copper(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[13][14]
-
Activation of the Azide: A second copper(I) ion coordinates to the azide, activating it for cycloaddition.
-
Cycloaddition and Formation of the Triazole Ring: The activated azide then reacts with the copper-acetylide in a stepwise manner to form a six-membered copper-containing intermediate.[13]
-
Product Release and Catalyst Regeneration: This intermediate subsequently rearranges and, through protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the active copper(I) catalyst to continue the cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 11. Alexa Fluor 594: Significance and symbolism [wisdomlib.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
The Application of Alexa Fluor 594 Azide in Single-Molecule Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for utilizing Alexa Fluor 594 Azide (B81097) in single-molecule imaging studies. Alexa Fluor 594 is a bright and photostable red-fluorescent dye, making it an excellent candidate for demanding applications such as single-molecule FRET (Förster Resonance Energy Transfer) and super-resolution microscopy.[1][2] Its azide functionality allows for its specific covalent attachment to biomolecules through "click chemistry," a highly efficient and bio-orthogonal ligation reaction.[3][4] This guide will delve into the photophysical properties of Alexa Fluor 594, provide detailed protocols for protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and outline a general workflow for single-molecule imaging experiments.
Core Principles of Alexa Fluor 594 for Single-Molecule Imaging
The success of single-molecule imaging hinges on the properties of the fluorescent probe. An ideal fluorophore for such studies must be exceptionally bright to provide a high signal-to-noise ratio, photostable to allow for extended observation times, and possess a high quantum yield.[2] Alexa Fluor 594 exhibits these desirable characteristics, making it a popular choice in the field.[1]
Photophysical Properties
The spectral characteristics of Alexa Fluor 594 are well-suited for single-molecule experiments, with an excitation maximum that is compatible with common laser lines (561 nm or 594 nm).[1][5] Its emission in the red region of the spectrum helps to minimize autofluorescence from cellular components. A summary of its key quantitative photophysical properties is presented in Table 1.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 590 nm | [6] |
| Maximum Emission Wavelength (λem) | 617 nm | [6] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [7] |
| Fluorescence Lifetime (τ) | ~3.9 ns | [8] |
| pH Insensitive Range | pH 4 - 10 | [9] |
Table 1: Photophysical Properties of Alexa Fluor 594. These properties contribute to its high brightness and suitability for single-molecule detection.
Click Chemistry for Site-Specific Labeling
The azide group on Alexa Fluor 594 enables its covalent attachment to biomolecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[10][11] This reaction is highly specific, efficient, and can be performed in aqueous buffers under mild conditions, making it ideal for labeling sensitive biological samples.[10][11] The bio-orthogonal nature of the azide and alkyne groups ensures that the labeling reaction proceeds with minimal side reactions with other functional groups present in proteins or other biomolecules.[4]
Experimental Protocols
Protein Labeling with Alexa Fluor 594 Azide via CuAAC
This protocol describes the general steps for labeling an alkyne-modified protein with this compound. The protein of interest must first be functionalized with a terminal alkyne group, for example, by incorporating an alkyne-containing unnatural amino acid.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4. Avoid buffers containing primary amines like Tris.[11]
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.[12]
-
Sodium ascorbate (B8700270)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-5 mg/mL) with the desired molar excess of this compound (a 5-10 fold molar excess is a good starting point).
-
Add THPTA to the reaction mixture to a final concentration of 5 mM. Mix gently.
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM. Mix gently.
-
-
Initiation of the Click Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein, which can be identified by its color and by measuring its absorbance at 280 nm (for the protein) and 594 nm (for the dye).
-
-
Determination of Labeling Efficiency:
-
The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye) Where:
-
A_max is the absorbance of the conjugate at 594 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Alexa Fluor 594 at 594 nm (92,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (this value is typically provided by the dye manufacturer).
-
-
Single-Molecule FRET Imaging Workflow
This protocol outlines a general workflow for a single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy to observe the conformational dynamics of a protein labeled with a donor fluorophore and this compound as the acceptor.
Materials:
-
Dual-labeled protein (with donor and Alexa Fluor 594 acceptor)
-
TIRF microscope equipped with appropriate lasers for exciting the donor fluorophore and a sensitive EMCCD camera for detection.
-
Microfluidic flow cell or coverslip with a passivated surface to prevent non-specific binding of the protein.
-
Immobilization strategy (e.g., biotin-streptavidin interaction).[13]
-
Imaging buffer, which may contain an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve fluorophore photostability.
Protocol:
-
Surface Passivation and Functionalization:
-
Clean the coverslips thoroughly.
-
Passivate the surface to prevent non-specific protein adsorption, for example, with a layer of polyethylene (B3416737) glycol (PEG). A fraction of the PEG molecules should be functionalized with biotin (B1667282) for subsequent immobilization.[13]
-
-
Sample Immobilization:
-
Incubate the passivated surface with a solution of streptavidin.
-
Introduce the biotinylated, dual-labeled protein into the flow cell at a very low concentration (pM to low nM range) to ensure that individual molecules are well-separated.[13]
-
-
Imaging:
-
Mount the flow cell on the TIRF microscope.
-
Illuminate the sample with the laser corresponding to the donor fluorophore's excitation wavelength. The evanescent wave generated by total internal reflection will excite only those molecules close to the coverslip surface, minimizing background fluorescence.[14]
-
Acquire a time-series of images, simultaneously recording the fluorescence emission from both the donor and acceptor channels using appropriate filter sets.
-
-
Data Analysis:
-
Identify the locations of individual molecules in the recorded images.
-
For each molecule, extract the time traces of the donor and acceptor fluorescence intensities.
-
Correct for background signal and spectral bleed-through (the leakage of donor emission into the acceptor channel and vice versa).[2]
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A) Where I_A is the acceptor intensity and I_D is the donor intensity.
-
Analyze the FRET efficiency time traces to identify different conformational states and the kinetics of transitions between them.
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling.
Figure 2: General Workflow for a Single-Molecule FRET Experiment.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Probes™ Alexa Fluor™ 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt), mixed isomers | Fisher Scientific [fishersci.ca]
- 5. Structural Information from Single-molecule FRET Experiments Using the Fast Nano-positioning System [jove.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
Visualizing Nucleic Acids: An In-depth Technical Guide to Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Alexa Fluor 594 Azide (B81097), a key reagent for the fluorescent labeling and visualization of nucleic acids. We will delve into its chemical properties, detailed experimental protocols for its application, and the underlying principles of the detection methods.
Core Properties of Alexa Fluor 594 Azide
Alexa Fluor 594 is a bright, photostable, and water-soluble fluorescent dye.[1][2][3] Its azide derivative allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient bio-orthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4][5][6] This method is particularly advantageous for labeling nucleic acids in complex biological samples due to the low background and high specificity of the reaction.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Alexa Fluor 594 and its azide conjugate.
| Property | Value | References |
| Excitation Maximum | 590 nm | [2][8][9] |
| Emission Maximum | 617 nm | [2][9] |
| Quantum Yield | 0.66 | [2][10] |
| Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | [11][12] |
| Molecular Weight | ~843 g/mol | [5] |
Table 1: Spectroscopic and Physical Properties of Alexa Fluor 594.
| Property | Description | References |
| Reactivity | Reacts with terminal alkynes via CuAAC ("click chemistry") | [4][5][6] |
| pH Sensitivity | Insensitive over a wide pH range (pH 4-10) | [1][9] |
| Solubility | Soluble in water, DMSO, and DMF | [1][11] |
| Storage | Store at ≤ -20°C, desiccated and protected from light | [1][6] |
Table 2: Chemical and Handling Properties of this compound.
Experimental Workflows and Methodologies
The primary application of this compound for nucleic acid visualization involves the metabolic incorporation of an alkyne-modified nucleoside analog into newly synthesized DNA or RNA, followed by detection with the fluorescent azide. The two most common analogs are 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA and 5-ethynyl uridine (B1682114) (EU) for RNA.[13][14]
Logical Workflow for Nucleic Acid Labeling
The general workflow for labeling and visualizing newly synthesized nucleic acids using this compound is a two-step process. First, cells or organisms are incubated with an alkyne-modified nucleoside, which is incorporated into nascent DNA or RNA by the cellular machinery. Following this metabolic labeling, the cells are fixed and permeabilized to allow the this compound to access the incorporated alkyne. A copper-catalyzed click reaction is then performed to covalently attach the fluorophore to the modified nucleic acid, enabling subsequent visualization by fluorescence microscopy or quantification by flow cytometry.[15]
Detailed Experimental Protocol: EdU Labeling of Proliferating Cells
This protocol provides a detailed methodology for labeling newly synthesized DNA in cultured cells using EdU and this compound, adapted from established procedures.[13][16][17]
Materials:
-
Cells cultured on coverslips or in microplates
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (10 mM in DMSO or water)[16]
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)[13]
-
Permeabilization reagent (e.g., 0.5% Triton X-100 in PBS)[13]
-
This compound stock solution (e.g., in DMSO)[16]
-
Click-iT® reaction buffer or a self-made buffer containing copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate)[13][17]
-
Wash buffer (e.g., 3% BSA in PBS)[16]
-
Nuclear counterstain (e.g., Hoechst 33342) (optional)[13]
-
Phosphate-buffered saline (PBS)
Procedure:
-
EdU Labeling:
-
Prepare a working solution of EdU in pre-warmed cell culture medium (typically 10 µM, but may require optimization).[13][17]
-
Remove the existing medium from the cells and replace it with the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under their normal growth conditions. The incubation time will depend on the cell type and the specific experimental question.[16]
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells once with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.[13]
-
Remove the fixative and wash the cells twice with PBS.
-
Add the permeabilization reagent and incubate for 20 minutes at room temperature.[13]
-
Remove the permeabilization reagent and wash the cells twice with wash buffer.[16]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the reaction buffer, copper(II) sulfate, this compound, and a reducing agent. The final concentration of the azide is typically in the low micromolar range.
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[16][18]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with wash buffer.[16]
-
(Optional) If a nuclear counterstain is desired, incubate the cells with a solution of Hoechst 33342 in PBS for 15-30 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Alexa Fluor 594 (Excitation/Emission: ~590/617 nm) and the chosen counterstain.
-
Protocol for Labeling Nascent RNA with 5-Ethynyl Uridine (EU)
The protocol for labeling newly synthesized RNA with EU is very similar to the EdU protocol, with the primary difference being the use of EU instead of EdU.
Key Differences from the EdU Protocol:
-
Metabolic Labeling: Use 5-ethynyl uridine (EU) in the cell culture medium. The optimal concentration and incubation time should be determined empirically, but a starting point of 0.5 mM for 1-2 hours is often recommended.[19]
-
Specificity: EU is incorporated into newly transcribed RNA, not DNA.[14]
The subsequent steps of fixation, permeabilization, click reaction with this compound, and imaging are analogous to those described for EdU labeling.
Signaling Pathway and Logical Relationship Diagram
While not a classical signaling pathway, the "click chemistry" reaction itself represents a key logical relationship in this experimental system. The copper(I) ion, generated in situ from a copper(II) salt by a reducing agent, catalyzes the cycloaddition of the azide on the Alexa Fluor 594 molecule and the terminal alkyne on the incorporated nucleoside. This results in the formation of a stable triazole linkage, covalently attaching the fluorophore to the nucleic acid.
Conclusion
This compound, in conjunction with alkyne-modified nucleosides, provides a powerful and versatile tool for the sensitive and specific detection of newly synthesized nucleic acids. The bio-orthogonality of the click chemistry reaction ensures low background and high signal-to-noise ratios, making it suitable for a wide range of applications in cell biology, drug discovery, and molecular diagnostics. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to successfully implement this technology in their own experimental systems.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Probes™ Alexa Fluor™ 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt), mixed isomers | Fisher Scientific [fishersci.ca]
- 7. interchim.fr [interchim.fr]
- 8. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 9. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. This compound CAS#: [amp.chemicalbook.com]
- 12. interchim.fr [interchim.fr]
- 13. abpbio.com [abpbio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Identification and validation of palmitoylation-related signature genes based on machine learning for prostate cancer | PLOS One [journals.plos.org]
- 19. abpbio.com [abpbio.com]
An In-depth Technical Guide to Basic Protein Labeling with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the covalent labeling of proteins with Alexa Fluor 594 Azide (B81097). The primary method described is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the specific conjugation of an azide-modified fluorophore to a protein containing a terminal alkyne, forming a stable triazole linkage. This technique is invaluable for a wide range of applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence visualization.[1][2][3][4]
Core Principles: The Chemistry of Labeling
The labeling of proteins with Alexa Fluor 594 Azide via CuAAC relies on the introduction of a bioorthogonal alkyne handle into the target protein. This can be achieved through various methods, such as metabolic labeling with alkyne-bearing amino acid analogs (e.g., homopropargylglycine), enzymatic modification, or chemical conjugation to specific amino acid side chains. Once the alkyne group is incorporated, the protein is ready for reaction with the azide-functionalized Alexa Fluor 594 dye.
The CuAAC reaction itself is a highly efficient and specific cycloaddition between the terminal alkyne on the protein and the azide group of the fluorophore.[1][3] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP).[5][6] To enhance reaction efficiency and protect the protein from potential damage by reactive oxygen species generated during the reaction, a copper-chelating ligand is crucial.[2][7][8] Common ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[1][2][6]
Data Presentation: Reagent and Reaction Parameters
The following tables summarize the key quantitative data for preparing the necessary reagents and performing the labeling reaction.
Table 1: Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Notes |
| This compound | 10 mM | DMSO or water | Store at -20°C, protected from light. |
| Copper(II) Sulfate (CuSO₄) | 20 mM - 50 mM | Water | Store at room temperature. |
| Ligand (THPTA or TBTA) | 10 mM - 100 mM | Water (THPTA) or DMSO (TBTA) | Store at room temperature or -20°C. |
| Sodium Ascorbate | 50 mM - 1 M | Water | Prepare fresh for each use. |
| TCEP | 50 mM | Water | Prepare fresh or store frozen aliquots. |
Table 2: Typical Reaction Component Concentrations
| Component | Final Concentration | Purpose |
| Alkyne-Modified Protein | 1 - 5 mg/mL | The molecule to be labeled. |
| This compound | 20 - 100 µM | The fluorescent probe. A 3-10 fold molar excess over the protein is common.[2] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The copper catalyst precursor.[6][9][10] |
| Ligand (THPTA or TBTA) | 250 µM - 1 mM | Accelerates the reaction and protects the protein.[8][10] |
| Reducing Agent (Sodium Ascorbate or TCEP) | 1 mM - 5 mM | Reduces Cu(II) to the active Cu(I) state.[6][8][10] |
| Aminoguanidine (optional) | 1 mM | Scavenges harmful byproducts of ascorbate oxidation.[2][8] |
Mandatory Visualization: Diagrams
Caption: Experimental workflow for protein labeling with this compound.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Preparation of an Alkyne-Modified Protein
This guide assumes the user has an alkyne-modified protein. Common methods for introducing terminal alkynes into proteins include:
-
Metabolic Labeling: Incorporating amino acid analogs like L-homopropargylglycine (HPG) in place of methionine during protein synthesis in cell culture.[11]
-
Enzymatic Labeling: Using enzymes like sortase or formylglycine-generating enzyme to install an alkyne-containing tag.
-
Chemical Modification: Reacting specific amino acid side chains (e.g., lysines, cysteines) with bifunctional linkers that contain an alkyne group.
Prior to labeling, it is critical to ensure the purified protein is in a buffer free of primary amines (e.g., Tris), ammonium (B1175870) ions, and azides, as these can interfere with the reaction or quench the fluorophore. A suitable buffer is phosphate-buffered saline (PBS) at pH 7.2-7.8.[12]
Detailed Protocol for CuAAC Labeling
This protocol is a general guideline and may require optimization for specific proteins.
-
Prepare Reagent Stocks: Prepare stock solutions as described in Table 1. Ensure the sodium ascorbate solution is freshly made.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. It is often recommended to premix the copper and ligand before adding them to the protein solution.[4]
-
Alkyne-modified protein (to a final concentration of 1-5 mg/mL)
-
PBS buffer (or other suitable buffer, pH 7.2-7.8)
-
This compound stock solution (to a final concentration of 20-100 µM)
-
Ligand (THPTA or TBTA) stock solution (to a final concentration of 250 µM - 1 mM)
-
Copper(II) Sulfate stock solution (to a final concentration of 50 µM - 1 mM)
-
-
Initiate the Reaction: Add the freshly prepared reducing agent (sodium ascorbate or TCEP) to the reaction mixture to a final concentration of 1-5 mM. Vortex gently to mix.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 16 hours, protected from light.[2][13] Reaction times can be optimized; for many proteins, 1-2 hours is sufficient.
-
Purification of the Labeled Protein: It is essential to remove the unreacted fluorophore and other reaction components from the labeled protein. Common methods include:
-
Size-Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is a highly effective method for separating the labeled protein from small molecule contaminants.
-
Dialysis: Dialyzing the reaction mixture against a large volume of PBS buffer can also effectively remove excess reagents.
-
Spin Filtration: Centrifugal filter units with an appropriate molecular weight cutoff can be used to concentrate the labeled protein and remove smaller molecules.
-
Storage of the Labeled Protein
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to 50% (v/v) or a stabilizing protein such as BSA (1-10 mg/mL) and store in aliquots at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.
Conclusion
Labeling proteins with this compound via copper-catalyzed click chemistry is a robust and highly specific method for fluorescently tagging proteins of interest. By carefully preparing the alkyne-modified protein and optimizing the reaction conditions, researchers can generate highly pure and brightly fluorescent protein conjugates for a multitude of downstream applications in biological research and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Note: Alexa Fluor 594 Azide Labeling for Cellular Imaging
This application note provides a detailed protocol for the fluorescent labeling of alkyne-modified biomolecules in fixed mammalian cells using Alexa Fluor 594 Azide (B81097) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as Click chemistry. This method is a robust and specific technique for visualizing a wide range of biological molecules and processes.
Introduction
Click chemistry offers a highly efficient and bio-orthogonal method for attaching fluorescent dyes to target molecules. The reaction involves a copper(I)-catalyzed cycloaddition between an azide and a terminal alkyne, forming a stable triazole linkage. This protocol specifically details the detection of alkyne-tagged biomolecules within mammalian cells using the bright and photostable Alexa Fluor 594 Azide. This fluorophore is well-suited for fluorescence microscopy due to its excitation and emission maxima in the red region of the spectrum (approximately 590 nm and 617 nm, respectively), minimizing autofluorescence from cellular components.
This technique is applicable for researchers, scientists, and drug development professionals engaged in studies of cell proliferation, protein synthesis, glycosylation, and other metabolic processes where an alkyne-containing analog can be incorporated into biomolecules.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling (Pre-labeling step): Mammalian cells are cultured in the presence of a metabolic precursor containing a terminal alkyne. This precursor is incorporated into newly synthesized biomolecules (e.g., DNA, RNA, proteins, or glycans).
-
Cell Preparation: The cells are fixed to preserve their structure and then permeabilized to allow the Click reaction components to enter the cell.
-
Click Reaction: The alkyne-modified molecules are detected by the addition of this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand is often included to improve reaction efficiency and reduce cell damage.
-
Imaging: Following the Click reaction and washing steps, the cells are imaged using fluorescence microscopy to visualize the localization of the labeled molecules.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Mammalian cells cultured on coverslips or in imaging plates
-
Metabolic labeling reagent with a terminal alkyne (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA, or an alkyne-modified amino acid)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 3.7% Formaldehyde (B43269) in PBS
-
Permeabilization Buffer: 0.5% Triton® X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
This compound
-
Click Reaction Buffer Components:
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
-
Nuclear Stain (e.g., Hoechst 33342) (Optional)
-
Deionized Water
-
DMSO
Procedure:
-
Metabolic Labeling of Cells: a. Culture mammalian cells to the desired confluency. b. Add the alkyne-containing metabolic label to the culture medium at a pre-determined optimal concentration. c. Incubate the cells for a sufficient period to allow incorporation of the label. This time will vary depending on the cell type and the specific metabolic process being studied.
-
Cell Fixation and Permeabilization: a. After labeling, remove the culture medium and wash the cells twice with PBS. b. Add 3.7% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature to fix the cells.[1] c. Remove the fixative and wash the cells twice with 3% BSA in PBS.[1] d. Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.[1] e. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[2]
-
Click Reaction: a. Prepare the Click reaction cocktail immediately before use. It is crucial to add the components in the specified order to ensure the copper(I) catalyst is generated in the presence of the ligand. b. For each sample, prepare the reaction cocktail as described in the table below. c. Remove the wash buffer from the cells and add the Click reaction cocktail to completely cover the cells. d. Incubate for 30 minutes at room temperature, protected from light.[1][2] e. After incubation, remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[1][2]
-
Nuclear Staining (Optional): a. If desired, incubate the cells with a 1X solution of a nuclear stain, such as Hoechst 33342, in PBS for 15-30 minutes. b. Wash the cells once with PBS.
-
Imaging: a. Mount the coverslips onto microscope slides with an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with filters suitable for Alexa Fluor 594 (Excitation/Emission: ~590/617 nm) and the chosen nuclear stain (if used).
Quantitative Data Summary
The following table provides recommended concentrations and incubation times for the key steps in the protocol. These may need to be optimized for your specific experimental setup.
| Step | Reagent | Stock Concentration | Working Concentration | Incubation Time | Temperature |
| Fixation | Formaldehyde | 37% | 3.7% in PBS | 15 minutes | Room Temperature |
| Permeabilization | Triton® X-100 | 10% | 0.5% in PBS | 20 minutes | Room Temperature |
| Click Reaction | Copper (II) Sulfate (CuSO₄) | 100 mM | 1-2 mM | 30 minutes | Room Temperature |
| This compound | 10 mM in DMSO | 2-10 µM | 30 minutes | Room Temperature | |
| Sodium Ascorbate | 500 mM (freshly made) | 10 mM | 30 minutes | Room Temperature | |
| Nuclear Staining | Hoechst 33342 | 1 mg/mL | 1X dilution (e.g., 1:2000) | 15-30 minutes | Room Temperature |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound labeling.
Signaling Pathway Diagram (Click Chemistry)
References
Visualizing Newly Synthesized RNA in situ with Alexa Fluor 594 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized RNA in situ provides invaluable insights into the dynamics of gene expression and its regulation within cellular and tissue contexts. This application note details a robust method for detecting nascent RNA transcripts by combining metabolic labeling with bioorthogonal click chemistry. The workflow relies on the incorporation of a uridine (B1682114) analog, 5-ethynyl uridine (EU), into newly transcribed RNA.[1][2] The ethynyl (B1212043) group on the incorporated EU serves as a handle for the subsequent covalent attachment of a fluorescent reporter molecule, Alexa Fluor 594 azide (B81097), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[3][4][5][6] This technique offers a sensitive and specific alternative to traditional methods like radioactive labeling or antibody-based detection, enabling high-resolution imaging of transcriptional activity in fixed cells and tissues.[1][4]
The key advantages of this method include its high efficiency, specificity, and the small size of the reactive moieties, which allows for easy penetration into complex biological samples.[1][4] This protocol is applicable to a wide range of research areas, including studies on gene regulation, cell cycle progression, virology, and the effects of therapeutic agents on transcription.
Principle of the Method
The visualization of newly synthesized RNA using Alexa Fluor 594 Azide is a two-step process:
-
Metabolic Labeling: Cells or tissues are incubated with 5-ethynyl uridine (EU), a cell-permeable nucleoside analog.[7] Endogenous RNA polymerases incorporate EU into elongating RNA transcripts in place of uridine.[8]
-
Click Chemistry Detection: After fixation and permeabilization, the alkyne-modified RNA is detected by a copper(I)-catalyzed click reaction with the fluorescently labeled this compound.[4][9] This reaction forms a stable triazole linkage, covalently attaching the bright and photostable Alexa Fluor 594 dye to the nascent RNA, which can then be visualized by fluorescence microscopy.[10]
Signaling Pathway and Experimental Workflow Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The CuAAC reaction covalently links alkyne-modified RNA and azide-functionalized fluorophore.
Experimental Workflow
Caption: Step-by-step workflow for visualizing nascent RNA using EU and click chemistry.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and incubation times for key steps in the protocol. Optimal conditions may vary depending on the cell type and experimental goals.
Table 1: 5-Ethynyl Uridine (EU) Labeling Conditions
| Parameter | Recommended Range | Typical Value | Notes |
| EU Concentration | 0.1 - 1 mM | 0.2 - 1 mM | Higher concentrations or longer incubation times can be toxic to some cells. A dose-response curve is recommended for new cell lines.[11] |
| Incubation Time | 30 minutes - 24 hours | 1 - 2 hours | Shorter times are suitable for detecting rapid changes in transcription. Longer times can be used for labeling less abundant transcripts.[12] |
| Solvent for EU Stock | DMSO or Water | DMSO | Prepare a concentrated stock solution (e.g., 200 mM) for easy dilution in culture medium.[13] |
Table 2: Fixation and Permeabilization Reagents
| Step | Reagent | Concentration | Incubation Time |
| Fixation | Formaldehyde (B43269) in PBS | 3.7% | 15 minutes |
| Permeabilization | Triton® X-100 in PBS | 0.5% | 15 minutes |
These conditions are optimized for many common cell lines but may require adjustment for different sample types.[11]
Table 3: Click-iT® Reaction Cocktail Components
| Component | Stock Concentration | Volume per Reaction (500 µL total) | Final Concentration |
| Click-iT® Reaction Buffer | 1X | 438.5 µL | - |
| Copper (II) Sulfate (CuSO4) | 100 mM | 20 µL | 4 mM |
| This compound | Varies (e.g., prepared in DMSO) | 2.5 µL | Varies |
| Click-iT® Reaction Buffer Additive | - | 50 µL | - |
Component volumes are based on the Click-iT® RNA Alexa Fluor® 594 Imaging Kit manual and may vary with other reagent sources.[11]
Experimental Protocols
Materials
-
5-Ethynyl Uridine (EU)
-
This compound
-
Click-iT® RNA Reaction Buffer Kit (or individual components: Copper (II) Sulfate, reaction buffer, buffer additive)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Triton® X-100
-
Hoechst 33342 (for nuclear counterstaining)
-
Mounting Medium
-
Coverslips and microscope slides
-
Cell culture medium and supplies
Protocol for Cultured Cells
This protocol is adapted for cells grown on coverslips in a 6-well plate.
1. Cell Seeding and Labeling with EU
-
Seed cells on sterile coverslips in a 6-well plate at a density that will result in 40-50% confluency at the time of the experiment.[11]
-
Allow cells to adhere and grow overnight.
-
Prepare the EU labeling medium by diluting the EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 mM).
-
Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired period (e.g., 1 hour) under normal cell culture conditions (37°C, 5% CO2).[11]
2. Fixation and Permeabilization
-
After incubation, remove the EU-containing medium and wash the cells once with 1 mL of PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
Remove the fixative and wash the cells once with 1 mL of PBS.
-
Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate for 15 minutes at room temperature to permeabilize the cells.[11]
-
Remove the permeabilization buffer and wash the cells once with 1 mL of PBS.
3. Click-iT® Reaction for this compound Detection
-
Prepare the Click-iT® reaction cocktail immediately before use. For one sample, mix the components in the order listed in Table 3.
-
Remove the PBS wash from the cells and add 500 µL of the Click-iT® reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Remove the reaction cocktail and wash the cells once with 1 mL of Click-iT® reaction rinse buffer (if available) or PBS.[11]
4. Nuclear Staining and Mounting (Optional)
-
To counterstain the nuclei, incubate the cells with a 1X solution of Hoechst 33342 in PBS for 15-30 minutes at room temperature, protected from light.[14]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
5. Imaging
-
Visualize the Alexa Fluor 594 signal using a fluorescence microscope with appropriate filters (approximate excitation/emission maxima: 590/615 nm).[11] The Hoechst 33342 signal can be visualized using a DAPI filter set (approximate excitation/emission maxima: 350/461 nm).[11]
Troubleshooting and Considerations
-
Low or No Signal:
-
Inefficient EU Incorporation: Increase the EU concentration or incubation time. Ensure cells are healthy and transcriptionally active.
-
Inactive Click Reaction: Prepare the reaction cocktail fresh each time. Ensure the copper is reduced to Cu(I) by the buffer additive.
-
-
High Background:
-
Insufficient Washing: Ensure all wash steps are performed thoroughly.
-
Non-specific Dye Binding: A blocking step with 3% BSA in PBS can be included after permeabilization.
-
-
Cell Morphology Issues:
-
Harsh Fixation/Permeabilization: Optimize the concentration and incubation time of formaldehyde and Triton X-100.
-
-
Potential for DNA Labeling: While EU is primarily incorporated into RNA, some studies have shown that in certain organisms, it can be converted to its deoxyribose form and incorporated into DNA.[15] It is advisable to perform control experiments, such as RNase treatment, to confirm the specificity of the signal for RNA.[16]
Conclusion
The visualization of newly synthesized RNA using 5-ethynyl uridine and this compound via click chemistry is a powerful and versatile technique for studying gene expression dynamics. The detailed protocols and quantitative data provided in this application note offer a comprehensive guide for researchers to successfully implement this method in their studies. Careful optimization of labeling, fixation, and reaction conditions will ensure high-quality, reproducible results for a deeper understanding of transcriptional regulation in various biological systems.
References
- 1. Invitrogen Click-iT RNA Alexa Fluor 594 Imaging Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. abpbio.com [abpbio.com]
- 3. Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Labeling Glycoproteins with Alexa Fluor™ 594 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is paramount in understanding a myriad of biological processes, from cell-cell recognition to immune responses and disease pathogenesis. This document provides a detailed protocol for the fluorescent labeling of glycoproteins using a powerful and highly specific two-step method: metabolic labeling with an azido-sugar followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with Alexa Fluor™ 594 Azide (B81097).
This bioorthogonal labeling strategy allows for the sensitive and specific attachment of the bright and photostable Alexa Fluor™ 594 dye to glycoproteins of interest in live cells or in vitro. The resulting fluorescently labeled glycoproteins can be visualized by microscopy, quantified by flow cytometry, or analyzed by gel electrophoresis, providing a versatile tool for researchers in cell biology, proteomics, and drug discovery.
Principle of the Method
The labeling protocol is a two-step process:
-
Metabolic Incorporation of an Azido-Sugar: Cells are cultured in the presence of a peracetylated azido-sugar analog (e.g., N-azidoacetylgalactosamine (GalNAz), N-azidoacetylmannosamine (ManNAz), or N-azidoacetylglucosamine (GlcNAz)). These analogs are cell-permeable and are metabolized by the cell's glycosylation machinery, which incorporates the azide group into the glycan structures of glycoproteins.[1][2][3]
-
Click Chemistry Reaction: The azide-modified glycoproteins are then reacted with an alkyne-containing fluorescent probe, in this case, Alexa Fluor™ 594 Azide. This reaction is a highly efficient and specific copper(I)-catalyzed cycloaddition between the azide and the alkyne, forming a stable triazole linkage and covalently attaching the fluorescent dye to the glycoprotein (B1211001).[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells
This protocol describes the incorporation of an azido-sugar into glycoproteins in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac4GalNAz, Ac4ManNAz, or Ac4GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Azido-Sugar Stock Solution: Dissolve the peracetylated azido-sugar in DMSO to prepare a 100 mM stock solution.
-
Metabolic Labeling:
-
Dilute the azido-sugar stock solution directly into the complete cell culture medium to a final concentration of 25-50 µM.
-
Remove the old medium from the cells and replace it with the medium containing the azido-sugar.
-
Incubate the cells for 48-72 hours under normal cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated azido-sugar.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
The cell pellet containing azide-modified glycoproteins is now ready for the click chemistry reaction (Protocol 2) or can be stored at -80°C for later use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "click" reaction to label the azide-modified glycoproteins with Alexa Fluor™ 594 Azide.
Materials:
-
Cell pellet containing azide-modified glycoproteins (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alexa Fluor™ 594 Azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
PBS
Reagent Preparation:
-
Alexa Fluor™ 594 Azide Stock Solution (10 mM): Dissolve Alexa Fluor™ 594 Azide in DMSO.
-
CuSO4 Stock Solution (50 mM): Dissolve CuSO4 in water.
-
THPTA or TBTA Stock Solution (50 mM): Dissolve the ligand in DMSO or water.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in water.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Incubate on ice for 30 minutes, vortexing occasionally. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the glycoproteins.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Cell lysate (containing 50-100 µg of total protein)
-
PBS to bring the final volume to 100 µL
-
Alexa Fluor™ 594 Azide (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
THPTA or TBTA (final concentration: 5 mM)
-
-
Initiation of the Reaction: Add sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Proceed to Protocol 3 to purify the labeled glycoproteins from unreacted reagents.
Protocol 3: Purification of Labeled Glycoproteins by Gel Filtration Chromatography
This protocol describes the removal of unreacted Alexa Fluor™ 594 Azide and other small molecules from the labeled glycoprotein sample.
Materials:
-
Gel filtration column (e.g., Sephadex G-25)
-
PBS (as the elution buffer)
-
Centrifuge (for spin columns) or chromatography system
Procedure:
-
Column Equilibration: Equilibrate the gel filtration column with 3-5 column volumes of PBS.
-
Sample Loading: Carefully load the entire click reaction mixture onto the column.
-
Elution:
-
Spin Column: Centrifuge the column according to the manufacturer's instructions. The labeled protein will be in the eluate.
-
Gravity Flow/Chromatography System: Elute the sample with PBS and collect fractions. The labeled glycoproteins will elute in the void volume (the first colored fractions), while the smaller, unreacted dye molecules will be retained by the column and elute later.
-
-
Fraction Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 594 nm (for Alexa Fluor™ 594). Pool the fractions containing the labeled glycoprotein.
-
Storage: Store the purified, labeled glycoproteins at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Data Presentation
Quantitative Analysis: Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance of the purified labeled glycoprotein at 280 nm and the Amax of the dye (594 nm for Alexa Fluor™ 594).
Formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max: Absorbance of the conjugate at 594 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_dye: Molar extinction coefficient of Alexa Fluor™ 594 at 594 nm (92,000 M⁻¹cm⁻¹).
-
CF (Correction Factor): A_280 of the free dye / A_max of the free dye (approximately 0.45 for Alexa Fluor™ 594).
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Protein (IgG) | ε_protein | ~210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Alexa Fluor™ 594 | ε_dye | 92,000 M⁻¹cm⁻¹ |
| Correction Factor for Alexa Fluor™ 594 at 280 nm | CF | ~0.45 |
Note: The ε_protein will vary for different glycoproteins. The optimal DOL for most applications is between 2 and 7.
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling glycoproteins.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: EGFR signaling pathway initiated by a glycoprotein receptor.
References
Application Notes and Protocols: Multiplex Immunofluorescence with Alexa Fluor 594 Azide and GFP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for performing multiplex immunofluorescence (mIF) to simultaneously visualize Green Fluorescent Protein (GFP) and a target of interest labeled with Alexa Fluor 594 Azide via a click chemistry reaction. This powerful technique enables the spatial analysis of a genetically expressed reporter (GFP) alongside a second protein or molecule, providing critical insights into cellular processes, protein co-localization, and the effects of therapeutic agents.
Introduction
Multiplex immunofluorescence is a vital tool in cellular and tissue analysis, allowing for the simultaneous detection of multiple biomarkers within a single sample.[1][2] This capability is particularly crucial in understanding complex biological systems, such as the tumor microenvironment, where the spatial relationships between different cell types and protein markers are of paramount importance.[1][3] This protocol details a two-color multiplexing strategy combining the detection of endogenously expressed Green Fluorescent Protein (GFP) with the specific labeling of a second target molecule using this compound through a copper-catalyzed click reaction.
GFP, a widely used reporter protein, allows for the visualization of specific cell populations or the tracking of a protein of interest in real-time and in fixed samples.[4][5] Alexa Fluor 594 is a bright and photostable red-fluorescent dye that provides excellent spectral separation from GFP.[6][7] The use of this compound in a click chemistry reaction offers a highly specific and efficient method for labeling a target molecule that has been metabolically or enzymatically engineered to contain an alkyne group.[8][9] This combination provides a robust and high-contrast imaging system for dual-target analysis.
Spectral Compatibility and Data Presentation
Successful multiplex immunofluorescence relies on the selection of fluorophores with minimal spectral overlap. GFP and Alexa Fluor 594 are a well-suited pair for this purpose. The table below summarizes their spectral properties, demonstrating the clear separation between their excitation and emission profiles, which minimizes bleed-through between channels.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Emission Filter (nm) |
| GFP (EGFP) | 488[10][11] | 509[10][11] | 488 | 500-550 |
| Alexa Fluor 594 | 590[12][13] | 617[13] | 561 or 594[14] | 600-650 |
Experimental Workflow Overview
The general workflow for this multiplex immunofluorescence protocol involves the following key stages: sample preparation, immunolabeling for GFP (if required), the click chemistry reaction for this compound, and finally, imaging and analysis. The specific order of the immunolabeling and click chemistry steps may be optimized depending on the specific targets and antibodies used.
Figure 1: General experimental workflow for multiplex immunofluorescence with GFP and this compound.
Detailed Experimental Protocols
Protocol 1: Combined Immunofluorescence for GFP and Click Chemistry for this compound
This protocol assumes the target for this compound has been appropriately labeled with an alkyne group.
Materials:
-
Cells or tissue expressing GFP and labeled with an alkyne-modified molecule
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)
-
Primary antibody against GFP (if signal amplification is needed)
-
This compound
-
Click Chemistry Reaction Buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Fix cells or tissue with Fixation Buffer for 15 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
-
Immunolabeling for GFP (Optional, if endogenous fluorescence is low):
-
Dilute the primary anti-GFP antibody in Blocking Buffer.
-
Incubate the sample with the primary antibody overnight at 4°C.
-
Wash three times with Wash Buffer for 5 minutes each.
-
If using an unlabeled primary antibody, incubate with a fluorescently-labeled secondary antibody (spectrally distinct from Alexa Fluor 594) in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with Wash Buffer for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use. A typical reaction cocktail includes copper (II) sulfate, a reducing agent, and the this compound.
-
Incubate the sample with the click chemistry reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash three times with Wash Buffer for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with DAPI.
-
Mount the sample with an antifade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filters for DAPI, GFP, and Alexa Fluor 594.
-
Signaling Pathway Example: Co-localization Study
A common application of this technique is to study the co-localization of a GFP-tagged protein with another protein that is actively synthesized or modified. For instance, one could investigate the localization of a GFP-tagged transcription factor in relation to sites of active protein synthesis, which can be labeled with an alkyne-modified amino acid analog and detected with this compound.
Figure 2: A signaling pathway illustrating the co-localization of a GFP-tagged protein with a newly synthesized protein labeled via click chemistry.
Troubleshooting and Considerations
-
Antibody Specificity: When using an anti-GFP antibody, ensure its specificity to avoid off-target binding.
-
Click Reaction Efficiency: Optimize the concentration of copper, reducing agent, and ligand for efficient click chemistry without causing cellular damage.
-
Order of Staining: The order of immunofluorescence and click chemistry may need to be optimized. In some cases, performing the click reaction first may be preferable.
-
Photostability: While Alexa Fluor 594 is photostable, minimize light exposure to prevent photobleaching of both fluorophores.
-
Controls: Always include appropriate controls, such as samples without the primary antibody (for immunofluorescence) and samples without the alkyne-modified molecule (for click chemistry), to assess background and non-specific staining.
By following these detailed protocols and considerations, researchers can effectively utilize multiplex immunofluorescence with GFP and this compound to gain deeper insights into complex biological processes.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. IHC & Multiplexing Articles, Webinars and Resources [leicabiosystems.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 5. GFP Polyclonal Antibody, Alexa Fluor™ 594 (A-21312) [thermofisher.com]
- 6. Using Organic Fluorescent Probes in Combination with GFP—Note 12.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Alexa Fluor 594® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. APDye 594 Azide C3 | also known as Alexa Fluor® 594 Azide | AxisPharm [axispharm.com]
- 10. agilent.com [agilent.com]
- 11. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 12. GFP/Alexa Fluor 594 FluoroFinder [app.fluorofinder.com]
- 13. app.fluorofinder.com [app.fluorofinder.com]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Using Alexa Fluor 594 Azide in STORM Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale.[1] This is achieved by sequentially activating and localizing individual fluorescent molecules.[1] The choice of fluorophore is critical for high-quality STORM imaging, with ideal probes exhibiting high photon output, a low duty cycle (the fraction of time spent in the "on" state), and robust photoswitching characteristics.[2]
Alexa Fluor 594 is a bright and photostable red-fluorescent dye suitable for various super-resolution modalities, including dSTORM.[3][4] Its azide (B81097) derivative, Alexa Fluor 594 Azide, allows for covalent labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and bio-orthogonal click chemistry reaction.[5] This enables the precise targeting and visualization of a wide range of non-proteinaceous biomolecules such as glycans, lipids, and nucleic acids, as well as proteins modified with unnatural amino acids containing an alkyne group.[5][6]
These application notes provide detailed protocols for labeling and imaging with this compound in STORM microscopy, guidance on data analysis, and troubleshooting common issues.
Photophysical Properties and Performance Data
The selection of a suitable fluorophore is paramount for successful STORM imaging. Key performance indicators include photon yield per switching event, duty cycle, and localization precision. While Alexa Fluor 647 is often considered the gold standard for STORM, Alexa Fluor 594 offers a valuable alternative, particularly for multicolor imaging schemes.[2][4]
Table 1: Photophysical Properties of Alexa Fluor 594
| Property | Value | Reference |
| Excitation Maximum | 590 nm | [7] |
| Emission Maximum | 617 nm | [7] |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield | 0.66 | [7] |
Table 2: Performance of Alexa Fluor 594 in STORM Microscopy
| Parameter | Alexa Fluor 594 | Alexa Fluor 647 (for comparison) | Notes | Reference |
| Photon Count per Localization | Good | Excellent (~5000 photons) | Photon count is a key determinant of localization precision. Higher photon counts lead to better precision.[2] | [2] |
| Localization Precision | Good | Excellent (~10-20 nm) | Dependent on photon count and experimental setup. | [8][9] |
| Blinking Properties | Good in specific buffers | Excellent in standard STORM buffers | Performance is highly dependent on the imaging buffer composition. Some commercial mounting media have been shown to work well with Alexa Fluor 594.[4] | [2][4] |
| Number of Detected Molecules | ~760,000 (in a specific experiment) | High | A higher number of localizations contributes to a more complete reconstruction of the target structure. | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells with an Alkyne-Containing Amino Acid and Click-iT Reaction with this compound
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins, followed by fluorescent labeling with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA) or Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
This compound
-
Click-iT reaction cocktail components:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
STORM Imaging Buffer (see Protocol 3)
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Remove the complete medium and wash the cells once with warm PBS.
-
Replace with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with AHA or HPG at a final concentration of 25-50 µM.
-
Incubate for the desired period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Block the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Prepare the Click-iT reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
PBS
-
This compound (final concentration 1-5 µM)
-
Copper (II) sulfate (final concentration 0.1-1 mM)
-
Copper-chelating ligand (e.g., THPTA, 5-10 fold excess over CuSO₄)
-
Sodium Ascorbate (freshly prepared, final concentration 2-5 mM)
-
-
Remove the blocking buffer and add the Click-iT reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three to five times with PBS containing 3% BSA.
-
-
STORM Imaging:
-
Replace the wash buffer with STORM Imaging Buffer (see Protocol 3).
-
Proceed with STORM imaging.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides/DNA with this compound
This protocol is for labeling purified alkyne-modified nucleic acids in vitro.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
Nuclease-free water
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Ascorbic Acid (freshly prepared 5 mM solution in water)
-
Copper (II)-TBTA complex (10 mM in 55% DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Acetone (B3395972) or ethanol (B145695) for precipitation
Procedure:
-
Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water in a pressure-tight vial.
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to 50% of the total volume and vortex.
-
Add the this compound stock solution (typically 10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide and vortex.
-
Add the required volume of 5 mM ascorbic acid solution and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the required amount of 10 mM Copper (II)-TBTA stock solution. Flush the vial with inert gas and securely close the cap.
-
Vortex the mixture thoroughly. If precipitation of the azide is observed, heat the vial at 80°C for 3 minutes and vortex again.
-
Incubate at room temperature overnight.
-
Precipitate the labeled nucleic acid with at least a 4-fold volume of cold acetone (for oligonucleotides) or ethanol (for DNA).
-
Incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Discard the supernatant and wash the pellet with cold acetone or ethanol.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the labeled nucleic acid in a suitable buffer.
Protocol 3: Preparation of STORM Imaging Buffer
A suitable imaging buffer is crucial for inducing the photoswitching of fluorophores required for STORM.
Materials:
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX solution: 14 mg Glucose Oxidase + 50 µl Catalase (17 mg/ml) + 200 µl Buffer A. Vortex to dissolve, spin down, and use the supernatant. Store at 4°C for up to 2 weeks.
-
1 M Cysteamine (MEA) solution: 77 mg MEA in 1.0 ml 0.25 N HCl. Store at 4°C for up to 1 month.
Procedure for MEA-based Imaging Buffer (often preferable for Alexa Fluor 594):
-
Immediately before imaging, on ice, add 7 µl of GLOX solution and 70 µl of 1 M MEA to 620 µl of Buffer B in a microcentrifuge tube.
-
Vortex gently to mix.
-
Add a sufficient volume of this imaging buffer to your sample.
Procedure for BME-based Imaging Buffer:
-
Immediately before imaging, on ice, combine 7 µl of GLOX solution and 7 µl of 2-mercaptoethanol with 690 µl of Buffer B.
-
Vortex gently to mix.
-
Add a sufficient volume of this imaging buffer to your sample.
Data Analysis
The output of a STORM experiment is a long series of images, each capturing a sparse subset of blinking fluorophores. The final super-resolved image is reconstructed through the following steps:
-
Localization of Single Molecules: Each frame is analyzed to identify the precise coordinates of individual fluorescent spots. This is typically done by fitting a 2D Gaussian function to the point spread function (PSF) of each spot.
-
Drift Correction: Mechanical and thermal drift during the long acquisition times can blur the final image. This is corrected by tracking fiducial markers (e.g., fluorescent beads) or by cross-correlation of the localized positions in sequential frames.
-
Image Reconstruction: The localized coordinates from all frames are compiled to generate the final super-resolution image. Each localization is typically rendered as a Gaussian spot with a width corresponding to the localization precision.
Various open-source and commercial software packages are available for STORM data analysis, such as ThunderSTORM (an ImageJ/Fiji plugin) and Nikon's N-STORM analysis software.
Visualizations
Caption: Experimental workflow for STORM imaging using this compound.
References
- 1. forum.microlist.org [forum.microlist.org]
- 2. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
Application Notes and Protocols for Two-Photon Excitation Microscopy with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Alexa Fluor 594 Azide (B81097) in two-photon excitation microscopy (TPEM). It is intended for researchers, scientists, and drug development professionals who are looking to utilize this bright, red-fluorescent probe for high-resolution imaging in complex biological samples. The content covers the key photophysical properties of Alexa Fluor 594, protocols for labeling biomolecules using click chemistry, and guidelines for imaging with a two-photon microscope.
Introduction to Two-Photon Excitation Microscopy and Alexa Fluor 594 Azide
Two-photon excitation microscopy is a powerful fluorescence imaging technique that offers several advantages over traditional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning.[1] These benefits make it an ideal choice for imaging in living tissues and whole organisms.[2]
Alexa Fluor 594 is a bright and highly photostable fluorophore with a red emission, making it suitable for multicolor imaging experiments.[3] Its azide derivative, this compound, enables its covalent attachment to alkyne-modified biomolecules via a highly specific and bio-orthogonal "click" reaction.[4] This allows for the precise labeling of target molecules, such as newly synthesized proteins or DNA, within a cellular context.
Quantitative Data
The photophysical properties of Alexa Fluor 594 are crucial for designing and optimizing two-photon imaging experiments. The following table summarizes the key quantitative data for this fluorophore.
| Property | Value | Reference |
| One-Photon Absorption Maximum (λabs) | 590 nm | [3] |
| One-Photon Emission Maximum (λem) | 617 nm | [3] |
| Two-Photon Excitation Maximum | ~800 nm | [2] |
| Recommended Two-Photon Excitation Range | 720 - 850 nm | |
| Two-Photon Action Cross-Section at ~800 nm | ~32 GM | [2] |
| Quantum Yield (Φ) | 0.66 | [3] |
| Molar Extinction Coefficient (ε) at 590 nm | 73,000 cm⁻¹M⁻¹ | [3] |
Note: The two-photon excitation properties are for the Alexa Fluor 594 dye. The azide modification is not expected to significantly alter these properties.
Experimental Protocols
This section provides detailed protocols for labeling and imaging cells using this compound. The primary method for incorporating the azide-modified dye is through copper-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as click chemistry. A typical application is the detection of newly synthesized proteins by first incorporating an alkyne-containing amino acid analog, such as O-propargyl-puromycin (OPP), followed by reaction with this compound.
Protocol 1: Labeling Nascent Proteins with OPP and this compound
This protocol is adapted from the Thermo Fisher Scientific Click-iT® Plus OPP Protein Synthesis Assay Kit.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
O-propargyl-puromycin (OPP)
-
This compound
-
Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction buffer kit (containing copper sulfate, a copper protectant, and reaction buffer)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a working solution of OPP in pre-warmed cell culture medium (e.g., 20 µM).
-
Remove the existing medium from the cells and replace it with the OPP-containing medium.
-
Incubate the cells for 30-60 minutes under normal growth conditions to allow for the incorporation of OPP into newly synthesized proteins.
-
-
Fixation and Permeabilization:
-
Remove the OPP-containing medium and wash the cells once with PBS.
-
Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes the Click-iT® reaction buffer, copper sulfate, a copper protectant, and this compound (final concentration typically 1-5 µM).
-
Remove the permeabilization buffer and wash the cells twice with PBS.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
Preparation for Imaging:
-
(Optional) Stain nuclei with a suitable counterstain (e.g., Hoechst 33342).
-
Wash the cells twice with PBS.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Protocol 2: Two-Photon Microscopy Imaging
Equipment:
-
A two-photon laser scanning microscope equipped with a tunable near-infrared (NIR) laser (e.g., a Ti:Sapphire laser).
-
An objective lens suitable for two-photon imaging (e.g., a 20x or 60x water immersion objective).
-
A detection system with appropriate emission filters for Alexa Fluor 594 (e.g., a 600-650 nm bandpass filter).
Imaging Parameters:
-
Excitation Wavelength: Tune the laser to the optimal two-photon excitation wavelength for Alexa Fluor 594, which is approximately 800 nm.[2] A range of 780-820 nm can also be effective.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. This will need to be empirically determined for your specific sample and microscope setup.
-
Dwell Time: Adjust the pixel dwell time to achieve a sufficient signal. Longer dwell times will increase the signal but also the potential for photobleaching.
-
Image Acquisition: Acquire Z-stacks to generate three-dimensional reconstructions of the labeled structures within the cells or tissue.
Visualizations
Experimental Workflow for Nascent Protein Labeling and Imaging
References
- 1. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Photon Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Label-Free Metabolic Imaging In Vivo by Two-Photon Fluorescence Lifetime Endomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the labeling of cells with Alexa Fluor 594 Azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and subsequent analysis by flow cytometry. Alexa Fluor 594 is a bright, photostable, red-fluorescent dye, making it an excellent choice for detecting and quantifying cellular components or processes in multicolor flow cytometry experiments.[1] This protocol is designed for researchers who have incorporated an alkyne-modified molecule into their cells of interest (e.g., through metabolic labeling with an alkyne-containing sugar, amino acid, or nucleoside analog) and wish to detect it using a fluorescent azide.
Principle of the Method
The core of this protocol is the click chemistry reaction, a highly specific and efficient bioorthogonal ligation method.[2] An alkyne-modified biomolecule within the cell is covalently labeled with this compound. This reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO4) by a reducing agent such as sodium ascorbate.[3] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is used to stabilize the copper(I) ion and improve reaction efficiency and biocompatibility.[3][4] Following the labeling reaction, cells are washed and analyzed on a flow cytometer. The intensity of the Alexa Fluor 594 fluorescence is proportional to the amount of the alkyne-modified molecule present in the cells.
Data Presentation
Fluorophore Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser | Recommended Filter |
| Alexa Fluor 594 | 590 | 617 | 561 nm or 594 nm | 610/20 BP, 620/20 BP |
Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO | 1-10 µM |
| Copper(II) Sulfate (CuSO4) | 20-100 mM in H2O | 50 µM - 2 mM |
| THPTA or BTTAA (Ligand) | 50-100 mM in H2O | 250 µM - 10 mM |
| Sodium Ascorbate | 100-300 mM in H2O (prepare fresh) | 2.5 mM - 10 mM |
Note: These are starting recommendations. Optimal concentrations should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Materials
-
Cells containing an alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
THPTA or BTTAA
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Bovine Serum Albumin (BSA)
-
Formaldehyde (16% solution, methanol-free)
-
Triton X-100 or Saponin
-
Flow cytometry tubes
-
Flow cytometer with a 561 nm or 594 nm laser
Experimental Workflow Diagram
References
Application Notes and Protocols for Neuronal Tracing in Brain Tissue Using Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Alexa Fluor 594 Azide (B81097) for neuronal tracing in brain tissue. This method leverages the power of click chemistry for robust and specific labeling of neuronal pathways. Detailed protocols for both in vivo and ex vivo applications are provided, along with data presentation and workflow visualizations to aid in experimental design and execution.
Introduction
Neuronal tracing is a fundamental technique in neuroscience for mapping the intricate connections between different brain regions. Alexa Fluor 594 Azide is a bright, photostable, red-fluorescent dye that can be used for this purpose through a bio-orthogonal reaction known as click chemistry.[1][2] This approach involves the specific and covalent reaction between an azide (this compound) and an alkyne group.[3][4] For neuronal tracing, the alkyne can be introduced into neurons metabolically, for example, through the incorporation of an alkyne-modified amino acid or sugar. The subsequent reaction with this compound allows for the visualization of neuronal projections. This method offers high specificity and low background, making it a powerful tool for modern neuroanatomical studies.[3]
Principle of the Method
The core of this technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][4] First, an alkyne-modified metabolic precursor is introduced into the system (e.g., an animal model or brain slice culture). This precursor is taken up by neurons and incorporated into their proteins or other macromolecules. These alkyne-tagged biomolecules are then distributed throughout the neuron, including its axons and dendrites. Subsequently, the brain tissue is fixed and permeabilized to allow the entry of the click chemistry reagents. The tissue is then incubated with a reaction cocktail containing this compound, a copper(I) catalyst, and a ligand. The click reaction results in the formation of a stable triazole linkage, covalently attaching the bright red fluorophore to the alkyne-modified molecules within the neurons, thereby revealing their morphology.
Data Presentation
The following tables summarize key properties of Alexa Fluor 594 and provide a comparison with other common fluorescent neuronal tracers.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 586 nm | [1][5] |
| Emission Maximum | 613 nm | [1][5] |
| Molecular Weight | ~843 g/mol | [5] |
| Quantum Yield | High | [1][5] |
| Photostability | High | [1][5] |
| Solubility | Water-soluble | [1] |
| pH Sensitivity | Insensitive in pH 4-10 range | [1] |
Table 2: Comparison of Neuronal Tracing Methods
| Tracer | Method | Transport | Advantages | Disadvantages |
| This compound (with metabolic labeling) | Click Chemistry | Anterograde & Retrograde | High specificity, low background, covalent labeling, high photostability. | Requires metabolic incorporation of an alkyne, potential for toxicity with copper catalyst (can be mitigated). |
| Alexa Fluor Conjugates (e.g., with CTB) | Direct Conjugate Uptake | Primarily Retrograde | High sensitivity, bright signal, well-established protocols.[6][7][8] | Can be taken up by fibers of passage, potential for non-specific uptake. |
| DiI | Lipophilic Dye | Anterograde & Retrograde | Simple to use, works in fixed tissue. | Slow diffusion, can be messy to apply, not aldehyde-fixable. |
| Biotinylated Dextran Amine (BDA) | Dextran Uptake | Anterograde & Retrograde | Versatile, can be visualized with avidin-conjugates for light and electron microscopy. | Requires secondary detection step, potential for lower resolution than direct fluorescence. |
| Viral Tracers (e.g., AAV, Rabies) | Viral Transduction | Anterograde or Retrograde (depending on virus) | High efficiency, can be genetically targeted to specific cell types, trans-synaptic tracing possible. | Biosafety considerations, potential for immunogenicity, can alter cell physiology. |
Experimental Protocols
Protocol 1: Anterograde Tracing in a Mouse Model using Metabolic Labeling and Click Chemistry
This protocol describes the anterograde tracing of neuronal projections from a specific brain region by injecting an alkyne-modified amino acid, followed by ex vivo click reaction with this compound.
Materials:
-
L-Azidohomoalanine (AHA) or other alkyne-modified amino acid
-
Stereotaxic surgery setup
-
Perfusion solutions (PBS, 4% PFA in PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Click Reaction Cocktail (prepare fresh):
-
1X PBS with 0.5% Triton X-100
-
10 µM this compound
-
1 mM Copper (II) Sulfate (CuSO₄)
-
5 mM Sodium Ascorbate (prepare fresh)
-
-
Mounting medium
Procedure:
-
Stereotaxic Injection of Alkyne-Modified Amino Acid:
-
Anesthetize the animal according to approved institutional protocols.
-
Using a stereotaxic frame, inject a small volume (e.g., 100-200 nL) of the alkyne-modified amino acid solution into the brain region of interest.
-
-
Survival Period:
-
Allow the animal to survive for a period sufficient for protein incorporation and transport (e.g., 3-7 days). The optimal time should be determined empirically.
-
-
Perfusion and Tissue Fixation:
-
Deeply anesthetize the animal and perfuse transcardially with PBS, followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the brain by incubating in 15% sucrose in PBS, followed by 30% sucrose in PBS, until it sinks.
-
Freeze the brain and cut 30-50 µm thick sections on a cryostat or vibrating microtome.
-
-
Click Reaction:
-
Wash the sections three times for 10 minutes each in PBS with 0.5% Triton X-100 (PBS-T).
-
Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order: PBS-T, this compound, CuSO₄, and finally sodium ascorbate.
-
Incubate the sections in the Click Reaction Cocktail for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the sections three times for 20 minutes each in PBS-T.
-
Mount the sections on glass slides and coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence or confocal microscope with appropriate filters for Alexa Fluor 594 (Excitation/Emission: ~590/617 nm).
-
Protocol 2: Whole-Mount Neuronal Labeling in Brain Slices
This protocol is suitable for labeling neurons in organotypic brain slice cultures or acute brain slices.
Materials:
-
Brain slices (acute or cultured)
-
Alkyne-modified metabolic precursor (e.g., alkyne-modified sugar or amino acid)
-
Fixative (4% PFA in PBS)
-
Permeabilization solution (PBS with 2% Triton X-100 and 5% DMSO)
-
Click Reaction Cocktail (prepare fresh):
-
Tris-HCl buffer (pH 8.0) with 0.2% Triton X-100
-
10 µM this compound
-
1 mM CuSO₄
-
100 mM Sodium Ascorbate
-
-
Washing buffer (PBS with 0.2% Triton X-100)
-
Tissue clearing solution (optional, e.g., CUBIC or iDISCO)
Procedure:
-
Metabolic Labeling:
-
Incubate the brain slices in culture medium containing the alkyne-modified precursor for a duration sufficient for incorporation (e.g., 24-72 hours).
-
-
Fixation:
-
Fix the slices in 4% PFA for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the slices three times for 30 minutes each in PBS.
-
-
Permeabilization:
-
Permeabilize the slices in the permeabilization solution for 1-2 hours at 37°C.[9]
-
-
Click Reaction:
-
Washing:
-
Wash the slices three times for 1 hour each in the washing buffer, followed by an overnight wash in PBS at 4°C.[10]
-
-
Tissue Clearing (Optional):
-
Imaging:
-
Mount and image the slices using a confocal or light-sheet microscope.
-
Visualizations
Caption: Workflow for anterograde neuronal tracing using metabolic labeling and click chemistry.
Caption: Mechanism of the copper-catalyzed click reaction for neuronal labeling.
References
- 1. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrograde and Anterograde Tracing of Neural Projections [bio-protocol.org]
- 3. Protocol for Imaging and Analysis of Mouse Tumor Models with CUBIC Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrograde axonal tracing with fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. Click histochemistry for whole-mount staining of brain structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue clearing may alter emission and absorption properties of common fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Fluorescent Labeling of Azide-Modified Proteins in Cell Lysates with Alexa Fluor 594 Azide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This application note details a robust methodology for the fluorescent labeling of azide-modified proteins in complex biological mixtures such as cell lysates. The protocol leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently attach Alexa Fluor 594 Azide (B81097) to proteins that have been metabolically engineered to contain azide moieties. This technique is invaluable for the sensitive detection, quantification, and visualization of newly synthesized proteins or specific protein populations that have been tagged with azide-bearing amino acid analogs.
The core principle involves two sequential steps: the metabolic incorporation of an azide-containing amino acid, such as L-azidohomoalanine (AHA), into proteins during cellular protein synthesis, followed by the chemoselective ligation of an alkyne-functionalized fluorescent probe, Alexa Fluor 594 Azide. The bioorthogonal nature of this reaction ensures that the labeling is highly specific to the azide-modified proteins, minimizing off-target effects and background signal.[1][2][3]
II. Data Presentation
The following tables summarize quantitative data obtained through the application of this protocol, demonstrating its efficiency and utility in various experimental contexts.
Table 1: Optimization of this compound Concentration
This table illustrates the effect of varying this compound concentrations on the labeling efficiency of azide-modified proteins in a cell lysate. The signal-to-noise ratio was calculated from in-gel fluorescence analysis.
| This compound (µM) | Relative Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio |
| 2 | 8,542 | 5.3 |
| 5 | 21,355 | 12.8 |
| 10 | 45,879 | 25.1 |
| 20 | 89,654 | 48.7 |
| 40 | 91,233 | 49.1 |
| 80 | 88,976 | 47.5 |
Data indicates that a final concentration of 20 µM this compound provides an optimal balance of high signal intensity and a favorable signal-to-noise ratio.
Table 2: Time-Dependent Incorporation of Azidohomoalanine (AHA)
This table demonstrates the correlation between the incubation time with AHA and the subsequent fluorescence signal after click chemistry labeling, reflecting the rate of new protein synthesis.
| AHA Incubation Time (hours) | Relative Fluorescence Intensity (a.u.) |
| 0 (Control) | 1,234 |
| 2 | 15,678 |
| 4 | 38,987 |
| 8 | 72,456 |
| 16 | 95,321 |
| 24 | 96,112 |
Fluorescence intensity increases with longer AHA incubation times, indicating progressive incorporation into newly synthesized proteins, reaching a plateau around 16-24 hours.
III. Experimental Protocols
Protocol 1: Metabolic Incorporation of Azide-Modified Amino Acids
This protocol describes the metabolic labeling of cellular proteins with the methionine analog, L-azidohomoalanine (AHA).
-
Cell Culture: Plate and culture cells to approximately 70-80% confluency.
-
Methionine Depletion: Gently aspirate the growth medium and wash the cells once with warm, methionine-free DMEM. Add fresh methionine-free DMEM and incubate for 45-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Replace the depletion medium with methionine-free DMEM supplemented with 25-50 µM L-azidohomoalanine (AHA). For time-course experiments, incubate the cells for the desired duration (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Harvest: After incubation, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). The cells are now ready for lysis.
Protocol 2: Preparation of Cell Lysate
This protocol details the extraction of total proteins from metabolically labeled cells.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with a protease inhibitor cocktail) to the washed cell monolayer.[4]
-
Incubation: Incubate the dish on ice for 20-30 minutes with gentle rocking.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube. This fraction contains the azide-modified proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method, such as the BCA assay.
Protocol 3: CuAAC "Click" Reaction with this compound
This protocol outlines the fluorescent labeling of azide-modified proteins in the cell lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
50 µL of cell lysate (containing 50-100 µg of protein)
-
Adjust volume to 89 µL with PBS
-
1 µL of 2 mM this compound (in DMSO, final concentration 20 µM)
-
-
Catalyst Preparation: In a separate tube, prepare the catalyst mix by adding:
-
10 µL of 50 mM Copper(II) Sulfate (CuSO₄)
-
25 µL of 2 mM THPTA (in DMSO/t-BuOH)[4]
-
-
Add Catalyst: Add the catalyst mix to the protein lysate and vortex briefly.
-
Initiate Reaction: Add 10 µL of freshly prepared 50 mM sodium ascorbate (B8700270) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.[5][6][7]
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
Protocol 4: Protein Precipitation and Sample Preparation for SDS-PAGE
This protocol is for the removal of excess reagents and preparation of the labeled proteins for gel electrophoresis.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol (B129727) to the reaction mixture and incubate at -20°C for at least 1 hour (or overnight) to precipitate the proteins.
-
Pellet Proteins: Centrifuge the mixture at 20,000 x g for 20 minutes at 4°C. Carefully discard the supernatant.
-
Wash Pellet: Gently wash the protein pellet twice with 500 µL of ice-cold methanol, centrifuging after each wash.
-
Dry Pellet: Air-dry the pellet for 5-10 minutes to remove residual methanol.
-
Resuspension: Resuspend the protein pellet in an appropriate volume of 1x SDS-PAGE loading buffer. Heat the sample at 95°C for 5 minutes.
Protocol 5: In-Gel Fluorescence Analysis
This protocol describes the visualization of the fluorescently labeled proteins.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
Fluorescence Scanning: After electrophoresis, place the gel in a fluorescence imager. Scan the gel using excitation and emission wavelengths appropriate for Alexa Fluor 594 (e.g., excitation ~590 nm, emission ~617 nm).
-
(Optional) Total Protein Staining: Following fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or another total protein stain to confirm equal protein loading.[8]
IV. Visualizations
Caption: Workflow for labeling azide-modified proteins.
Caption: CuAAC reaction for protein labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. research.tue.nl [research.tue.nl]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Free Click Chemistry with Alexa Fluor 594 DIBO Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for labeling biomolecules in living systems. This bioorthogonal reaction avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry. The Alexa Fluor 594 DIBO (dibenzocyclooctyne) alkyne is a bright, photostable, red-fluorescent probe that reacts specifically with azide-modified molecules, enabling robust and sensitive detection in various applications, including cell surface labeling, metabolic labeling, and tracking of biomolecules.[1][2][3] This document provides detailed protocols and quantitative data for the use of Alexa Fluor 594 DIBO alkyne in copper-free click chemistry reactions.
Principle of the Reaction
The core of this chemistry is the reaction between a strained cyclooctyne (B158145) (DIBO) and an azide (B81097). The inherent ring strain of the DIBO group allows the [3+2] cycloaddition reaction to proceed efficiently without the need for a copper catalyst.[1][2] This reaction is highly specific and does not interfere with other functional groups found in biological systems, making it ideal for in vivo and live-cell applications.[3]
Quantitative Data
For optimal experimental design, key quantitative parameters of Alexa Fluor 594 and the DIBO-azide reaction are summarized below.
Table 1: Spectroscopic Properties of Alexa Fluor 594
| Parameter | Value | Reference |
| Maximum Excitation (λex) | 590 nm | [4] |
| Maximum Emission (λem) | 617 nm | [4] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.66 (for succinimidyl ester) | [4][5] |
Table 2: Kinetic and Reaction Properties of DIBO Alkyne
| Parameter | Value | Reference |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.3 - 0.7 M⁻¹s⁻¹ | [6][7] |
| Recommended Solvent for Stock Solution | Anhydrous DMSO | [3] |
| Recommended Stock Solution Concentration | 2–5 mM | [3] |
Experimental Protocols
Protocol 1: Live Cell Surface Labeling of Azide-Modified Glycoproteins
This protocol details the labeling of cell surface glycoproteins that have been metabolically tagged with an azido (B1232118) sugar, such as N-azidoacetylmannosamine (ManNAz).
Materials:
-
Cells cultured with an appropriate azido sugar (e.g., 25-50 µM ManNAz for 48-72 hours)
-
Alexa Fluor 594 DIBO alkyne
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live Cell Imaging Solution
-
Microcentrifuge tubes
-
Cell culture plates or coverslips suitable for imaging
Procedure:
-
Prepare Alexa Fluor 594 DIBO Alkyne Stock Solution:
-
Warm the vial of Alexa Fluor 594 DIBO alkyne to room temperature.
-
Prepare a 2–5 mM stock solution in anhydrous DMSO.[3] For example, for a 2 mM stock, dissolve 1 mg of the alkyne (MW ~1200 g/mol ) in approximately 417 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at ≤-20°C, protected from light and moisture.
-
-
Prepare Labeling Solution:
-
Dilute the Alexa Fluor 594 DIBO alkyne stock solution in pre-warmed (37°C) Live Cell Imaging Solution or PBS to the desired final concentration. A starting concentration of 5-20 µM is recommended, but optimal concentration may vary depending on the cell type and level of azide incorporation.
-
-
Cell Labeling:
-
Wash the azide-labeled cells twice with pre-warmed PBS to remove any un-incorporated azido sugar.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Remove the labeling solution and wash the cells three times with pre-warmed Live Cell Imaging Solution or PBS to remove any unreacted probe.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Alexa Fluor 594 (e.g., excitation at 590 nm and emission at 617 nm).
-
Protocol 2: In-Gel Fluorescence Detection of Azide-Modified Proteins
This protocol allows for the visualization of azide-labeled proteins in a polyacrylamide gel.
Materials:
-
Protein lysate containing azide-modified proteins
-
Alexa Fluor 594 DIBO alkyne stock solution (2-5 mM in DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare Labeling Reaction:
-
In a microcentrifuge tube, combine the protein lysate (typically 20-50 µg of total protein) with the reaction buffer.
-
Add Alexa Fluor 594 DIBO alkyne to a final concentration of 50-100 µM. The optimal concentration may need to be determined empirically.
-
The final volume of the reaction will depend on the protein concentration.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
-
Sample Preparation for SDS-PAGE:
-
After incubation, add 4x SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis and Imaging:
-
Run the samples on a standard SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Alexa Fluor 594.
-
Following fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling with Alexa Fluor 594 DIBO alkyne.
Caption: Sialic acid biosynthesis pathway and metabolic labeling for click chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient incorporation of azide label.- Low concentration of Alexa Fluor 594 DIBO alkyne.- Insufficient incubation time.- Degradation of the DIBO alkyne. | - Optimize concentration and incubation time for the azido sugar.- Increase the concentration of the DIBO alkyne.- Increase the incubation time for the click reaction.- Ensure proper storage of the DIBO alkyne (≤-20°C, desiccated, protected from light). |
| High background fluorescence | - Non-specific binding of the DIBO alkyne.- Incomplete removal of unreacted probe. | - Reduce the concentration of the DIBO alkyne.- Increase the number and duration of wash steps after labeling.- For intracellular labeling, consider using a picolyl azide-based strategy to minimize non-specific binding of DIBO alkynes.[3] |
| Cell toxicity | - High concentration of DMSO in the final labeling solution.- Prolonged incubation. | - Ensure the final concentration of DMSO is low (typically <1%).- Reduce the incubation time or the concentration of the labeling reagent. |
Conclusion
The use of Alexa Fluor 594 DIBO alkyne in copper-free click chemistry provides a robust and versatile method for fluorescently labeling azide-modified biomolecules. Its high specificity, brightness, and photostability make it an excellent choice for a wide range of applications in cell biology and drug discovery. The protocols and data provided here serve as a guide for researchers to successfully implement this powerful technology in their own experiments.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Invitrogen Click-iT sDIBO Alkynes for copper-free click chemistry Alexa Fluor™ 594 | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Staining with Alexa Fluor 594 Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background staining issues encountered during experiments utilizing Alexa Fluor 594 Azide (B81097) for click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background staining when using Alexa Fluor 594 Azide?
High background fluorescence can originate from several sources:
-
Non-specific binding of the this compound: The fluorescent probe may bind to cellular components or the substrate through non-covalent interactions, such as hydrophobic or electrostatic interactions.[1][2][3] Highly charged dyes can contribute to this non-specific binding.[4]
-
Autofluorescence: Endogenous cellular components like NADH, flavins, and lipofuscin can fluoresce, contributing to the overall background signal.[5][6] This is particularly prominent in tissues like the brain.[7]
-
Residual unbound probe: Incomplete removal of unbound this compound after the click reaction will result in a diffuse background signal.[8]
-
Copper-mediated fluorescence: In copper-catalyzed click chemistry (CuAAC), the copper catalyst itself can sometimes contribute to background fluorescence.[9]
-
Side reactions: The alkyne group on your target molecule may undergo side reactions with other cellular components, leading to off-target labeling.[9][10]
-
Impure reagents: The purity of the this compound and other reaction components can impact background levels.[9]
Q2: How can I determine the source of my high background?
To identify the source of the high background, it is crucial to include proper controls in your experiment. A key control is a sample that has not been labeled with the alkyne-modified molecule but is subjected to the same click reaction conditions with this compound.[9] If this negative control sample shows high fluorescence, the background is likely due to non-specific binding of the azide probe or issues with the click chemistry reagents themselves. If the background is specific to your alkyne-labeled sample, the issue might be related to side reactions or an excessively high concentration of the labeling probe. Running an unlabeled control (no fluorophore) can also help assess the level of endogenous autofluorescence.[5]
Troubleshooting Guides
Below are specific troubleshooting guides in a question-and-answer format to address common issues leading to high background staining.
Issue: High background in my negative control (no alkyne-labeled molecule).
This indicates that the this compound is binding non-specifically.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Probe Concentration | Decrease the concentration of this compound in the click reaction. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[8][9] | Reduced background fluorescence in all samples without a significant loss of specific signal. |
| Insufficient Washing | Increase the number and duration of washing steps after the click reaction. Use a buffered saline solution like PBS.[8][9] Consider adding a mild detergent like Tween-20 to the wash buffer to help remove non-specifically bound probe. | A cleaner background with more distinct specific staining. |
| Non-specific Probe Adsorption | 1. Blocking: Before the click reaction, incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody if applicable.[1][9][11] 2. Signal Enhancers: For tissues with high positive charges (e.g., brain tissue), consider using a signal enhancer solution to block these charges before labeling.[12][13] | A significant reduction in background fluorescence by preventing the probe from binding to non-target sites. |
| Hydrophobic Interactions | If non-specific binding persists, consider washing with a solution containing a low concentration of a denaturant like urea (B33335) or guanidine (B92328) hydrochloride after labeling to disrupt hydrophobic interactions.[2] | Removal of stubbornly bound non-specific probe. |
Issue: High background that is present even in unstained samples.
This suggests that the background is due to autofluorescence.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Fluorophores | 1. Photobleaching: Before labeling, expose the sample to high-intensity light to bleach the autofluorescent molecules.[5][7] 2. Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample.[5] Moving to far-red dyes can often help avoid autofluorescence.[5] 3. Quenching Agents: Use a commercial autofluorescence quenching agent.[4] | A significant reduction in the background signal originating from the sample itself. |
| Fixation-Induced Autofluorescence | Aldehyde fixation can induce autofluorescence.[7] If possible, test alternative fixation methods. You can also treat with a reducing agent like sodium borohydride (B1222165) after fixation.[11] | Minimized autofluorescence caused by the sample preparation process. |
Issue: High background that is specific to my alkyne-labeled sample.
This may point to issues with the click reaction itself or the purity of your reagents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Copper-Mediated Fluorescence | 1. Use a Copper Chelator: Ensure a sufficient excess (5-10 fold) of a copper-chelating ligand (e.g., THPTA, BTTAA) over the copper sulfate (B86663) in your reaction mix.[9][10] 2. Final Wash with Chelator: Perform a final wash step with a copper chelator like EDTA to remove any residual copper ions.[9] | Quenching of non-specific fluorescence caused by the copper catalyst. |
| Impure this compound | Verify the purity of your this compound. If necessary, consider purifying the probe before use.[9] | More consistent and reproducible results with a lower background. |
| Side Reactions | For protein samples, thiol-alkyne side reactions can occur. Consider increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize this.[9][10] | A decrease in off-target labeling and a cleaner signal. |
| Suboptimal Buffer Conditions | Ensure your reaction buffer is free of primary amines or high concentrations of urea, which can interfere with the click reaction.[9] Buffers like Tris can sometimes inhibit the reaction.[10] | Improved click chemistry efficiency and reduced background. |
Experimental Protocols
Protocol 1: General Workflow for Reducing Background in Cellular Imaging with this compound
This protocol provides a general workflow with an emphasis on minimizing background signal.
-
Cell Seeding and Alkyne Labeling: Seed cells on a suitable substrate (e.g., glass-bottom dish) and perform your standard protocol for incorporating the alkyne-containing molecule.
-
Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol.
-
Blocking (Optional but Recommended): Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[2]
-
Click Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells 3-5 times with PBS containing 0.1% Tween-20.
-
Perform each wash for at least 5 minutes.
-
-
(Optional) Post-Reaction Chelator Wash: Wash once with a solution containing a copper chelator like EDTA (e.g., 5 mM in PBS) for 5 minutes.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a suitable dye (e.g., DAPI) and mount the coverslips for imaging.
Visualizations
Caption: Experimental workflow for click chemistry with steps to minimize background.
Caption: Logical flowchart for troubleshooting high background staining.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. biotium.com [biotium.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Preventing non-specific binding of Alexa Fluor 594 Azide in fixed cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Alexa Fluor 594 Azide (B81097) in fixed cells during click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Alexa Fluor 594 Azide in fixed cells?
A1: High background fluorescence can stem from several sources:
-
Autofluorescence: Many cell and tissue types naturally fluoresce, particularly in the green and red spectra.[1] This inherent fluorescence can mask the specific signal from your this compound. Fixation methods, especially those using aldehydes like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1][2]
-
Non-specific binding of the this compound: The fluorescent dye itself can bind to cellular components non-specifically through hydrophobic and ionic interactions.[3][4] Highly charged fluorescent dyes can contribute to this phenomenon.[3]
-
Suboptimal Click Reaction Conditions: An imbalance in the click chemistry reaction components, such as an excess of the this compound or inappropriate copper catalyst concentrations, can lead to increased background.[5][6]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells and tissues can result in the dye adhering to unintended targets.
-
Inefficient Washing: Failure to thoroughly wash away unbound this compound after the click reaction is a common cause of high background.[7]
-
Problems with Permeabilization: Over-permeabilization can damage cellular structures and expose sticky intracellular components, leading to increased non-specific binding.
Q2: How can I test for autofluorescence in my samples?
A2: To determine if autofluorescence is contributing to your background signal, prepare a control sample that goes through all the fixation, permeabilization, and washing steps but is not subjected to the click reaction with this compound.[3] If you observe fluorescence in this unstained control, then autofluorescence is a likely contributor.
Q3: Are there specific blocking agents recommended for this compound?
A3: While there isn't one single "best" blocking agent for all experiments, common and effective options include:
-
Bovine Serum Albumin (BSA): A 1-6% solution of BSA in a buffer like PBS is a widely used blocking agent.[5][8]
-
Normal Serum: Using normal serum from the species in which your secondary antibody (if applicable) was raised can be effective.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are optimized to reduce non-specific binding of fluorescent dyes. Some are specifically designed to block interactions from charged dyes.[3]
Q4: Can the concentration of this compound affect the background?
A4: Yes, the concentration of the azide dye is critical. Using too high a concentration can lead to increased non-specific binding. It is recommended to titrate the this compound to find the optimal concentration that provides a strong specific signal with minimal background. A starting concentration of 5 µM is often recommended, which can be titrated down if high background is observed.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in all samples, including negative controls. | Autofluorescence of the cells or tissue. | - Prepare an unstained control to confirm autofluorescence.[3]- Use a chemical quenching agent such as Sudan Black B or sodium borohydride.[9][10]- Choose a fluorophore in the far-red or near-infrared spectrum if possible, as autofluorescence is often lower at these wavelengths.[2] |
| Non-specific binding of this compound. | - Optimize the concentration of this compound by titration.[5]- Increase the number and duration of wash steps after the click reaction.[7]- Optimize your blocking step by trying different blocking agents (e.g., BSA, normal serum) or increasing the blocking incubation time.[8] | |
| Patchy or punctate background staining. | Aggregation of the this compound. | - Ensure the this compound is fully dissolved in a suitable solvent like DMSO before adding to the reaction cocktail. - Centrifuge the dye stock solution before use to pellet any aggregates. |
| Incomplete removal of unbound dye. | - Increase the volume and number of washes. Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer to help remove non-specifically bound dye. | |
| High background specifically in certain cellular compartments (e.g., cytoplasm, nucleus). | Inappropriate permeabilization. | - Titrate the concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time. Over-permeabilization can expose intracellular components that non-specifically bind the dye. |
| Ionic or hydrophobic interactions with intracellular components. | - Include blocking agents in your permeabilization and wash buffers.[11] | |
| Weak specific signal and high background. | Suboptimal click reaction conditions. | - Optimize the copper (CuSO4) concentration. Too much or too little copper can affect reaction efficiency and background.- Ensure the sodium ascorbate (B8700270) solution is fresh, as it is prone to oxidation.[11] |
| Quenching of the fluorophore. | - Protect your samples from light after the addition of the fluorescent dye.[12] |
Experimental Protocols
Protocol 1: Cell Fixation and Permeabilization
-
Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
Protocol 2: Click-iT® Reaction for this compound
This protocol is adapted from the Thermo Fisher Scientific Click-iT® Plus Alexa Fluor® Picolyl Azide Toolkit.[5]
-
Prepare the Click-iT® Reaction Cocktail (for one sample):
-
Note: Add components in the order listed.
Component Volume Final Concentration 1X Click-iT® Reaction Buffer 435 µL 1X 500 µM Alexa Fluor® 594 Picolyl Azide 5 µL 5 µM CuSO4-Copper Protectant Pre-mix 10 µL Varies 1X Click-iT® Buffer Additive 50 µL 1X | Total Volume | 500 µL | |
-
-
Incubation:
-
Remove the permeabilization buffer from the cells and wash twice with 3% BSA in PBS.[5]
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
Wash the cells twice more with PBS.
-
Proceed with any subsequent staining (e.g., DAPI for nuclear counterstaining) and mounting for imaging.
-
Visualizations
Caption: Troubleshooting workflow for high background with this compound.
Caption: Mechanisms and prevention of non-specific binding.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. biotium.com [biotium.com]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Minimizing Photobleaching of Alexa Fluor 594
Welcome to the technical support center for minimizing the photobleaching of Alexa Fluor 594 in long-term imaging experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you acquire high-quality, stable fluorescent images.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Alexa Fluor 594?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Alexa Fluor 594, upon exposure to excitation light. This results in a gradual fading of the fluorescent signal. In long-term imaging, this can lead to a poor signal-to-noise ratio, loss of data, and inaccurate quantitative analysis. While Alexa Fluor 594 is known for its high photostability compared to older dyes like Texas Red, it is still susceptible to photobleaching under prolonged and intense illumination.[1][2][3][4]
Q2: How do I choose the right antifade reagent for my experiment?
A2: The choice of antifade reagent depends on whether you are imaging fixed or live cells.
-
For fixed cells: Commercial mounting media containing antifade reagents are recommended. Reagents like SlowFade™ Gold are optimized for Alexa Fluor® dyes.[5] Other options include ProLong™ Gold and VECTASHIELD®.[6]
-
For live cells: It is crucial to use reagents that are not toxic to the cells.[7] ProLong™ Live Antifade Reagent and Trolox, a vitamin E derivative, are suitable choices for live-cell imaging.[8][9]
Q3: Can I completely prevent photobleaching of Alexa Fluor 594?
A3: While complete prevention is not possible, you can significantly minimize photobleaching by optimizing your imaging parameters and using appropriate reagents.[6][10] The goal is to reduce the rate of photobleaching to a level that does not compromise your experiment.
Q4: Besides antifade reagents, what are the most critical factors in minimizing photobleaching?
A4: The most critical factors are managing the excitation light. This includes:
-
Minimizing illumination intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal.[6][7]
-
Reducing exposure time: Use the shortest possible exposure time for your camera.[6][7]
-
Avoiding unnecessary exposure: Use shutters to block the light path when not acquiring images and use transmitted light to find and focus on your region of interest.[7][11]
Troubleshooting Guide
This guide addresses common issues encountered during long-term imaging with Alexa Fluor 594.
Problem 1: Rapid signal loss during time-lapse imaging.
| Potential Cause | Solution |
| Excessive excitation light intensity. | Reduce the laser power or use neutral density filters to attenuate the illumination.[6][12] |
| Long exposure times. | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.[6] |
| Continuous illumination. | Use the microscope's shutter to illuminate the sample only during image acquisition.[11] |
| Absence of an antifade reagent. | For fixed cells, use a mounting medium with an antifade agent like SlowFade™ Gold.[5] For live cells, add a compatible antifade reagent like ProLong™ Live Antifade Reagent to the imaging medium.[9] |
Problem 2: Poor signal-to-noise ratio from the start of the experiment.
| Potential Cause | Solution |
| Suboptimal filter sets. | Ensure that the excitation and emission filters are well-matched to the spectral profile of Alexa Fluor 594 (Excitation/Emission: ~590/617 nm).[2] |
| Low fluorophore concentration. | Optimize the staining protocol to ensure adequate labeling of the target structure. |
| Initial quenching by antifade reagent. | Some antifade reagents can cause an initial drop in fluorescence intensity.[13] If this is suspected, you can try diluting the antifade reagent or testing an alternative. |
Quantitative Data Summary
The photostability of a fluorophore is often compared qualitatively. The following table summarizes the relative photostability of Alexa Fluor 594 and the effectiveness of antifade reagents based on available information.
| Comparison | Alexa Fluor 594 Performance | Reference |
| vs. Texas Red | More photostable and brighter. | [2][3][4] |
| vs. Cy3 | Generally more photostable. | [4] |
| Effect of Antifade Reagents | Photostability is significantly enhanced. SlowFade™ Gold is optimized for Alexa Fluor® dyes. | [5] |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with Antifade Reagent
This protocol describes the final steps of an immunofluorescence workflow for mounting samples to minimize photobleaching.
-
Final Washes: After incubation with the Alexa Fluor 594-conjugated secondary antibody, wash the sample three times with Phosphate Buffered Saline (PBS) for 5 minutes each to remove unbound antibodies.
-
Prepare Coverslip: Carefully aspirate the final wash buffer. Add a drop of antifade mounting medium (e.g., SlowFade™ Gold Antifade Mountant) directly to the sample.
-
Mount Coverslip: Gently lower a clean coverslip onto the mounting medium, avoiding air bubbles.
-
Seal (Optional but Recommended): To prevent drying and movement, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Cure and Store: Allow the mounting medium to cure according to the manufacturer's instructions (this may take several hours). Store the slide flat and protected from light at 4°C.[11]
Protocol 2: Preparing Live Cells for Long-Term Imaging
This protocol outlines how to prepare live cells with an antifade reagent for time-lapse microscopy.
-
Cell Plating: Plate cells on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.
-
Staining: Perform the staining procedure with the Alexa Fluor 594 probe according to your specific protocol.
-
Prepare Imaging Medium: Prepare your normal cell culture medium (phenol red-free is recommended to reduce background fluorescence).[12] Add a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent) to the medium at the recommended concentration.
-
Incubation: Replace the staining medium with the imaging medium containing the antifade reagent. Incubate the cells for at least 15-30 minutes before imaging to allow the reagent to permeate the cells.[9]
-
Imaging: Place the dish on the microscope stage within an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels. Proceed with your long-term imaging experiment.
Visualizations
Caption: Workflow for minimizing Alexa Fluor 594 photobleaching.
Caption: A troubleshooting workflow for rapid signal fading.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. biocompare.com [biocompare.com]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. emsdiasum.com [emsdiasum.com]
Optimizing Copper for Alexa Fluor® 594 Azide Click Reactions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing copper concentration for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry," specifically using Alexa Fluor® 594 Azide.
Troubleshooting Guide
This guide addresses common issues encountered during the click reaction, with a focus on the role of copper.
Question: My click reaction has a low or no yield. Could the copper concentration be the problem?
Answer: Yes, suboptimal copper concentration is a frequent cause of low reaction efficiency. The catalytically active species is Copper(I), and its concentration must be carefully controlled.
-
Insufficient Copper: Below a certain threshold (often around 50 µM), the reaction rate can be extremely slow or nonexistent.[1]
-
Copper Oxidation: The active Cu(I) ion is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. This is why a reducing agent, typically sodium ascorbate (B8700270), is essential and must be prepared fresh.[1][2]
-
Substrate Inhibition: Some functional groups within your biomolecule (e.g., thiols) can chelate the copper catalyst, effectively removing it from the reaction.[1][3]
Troubleshooting Steps:
-
Increase Copper/Ligand Concentration: Systematically increase the final concentration of the copper sulfate (B86663)/ligand premix. Concentrations between 50 µM and 250 µM are typically effective for bioconjugation.[1][4]
-
Ensure Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.[2]
-
Add Sacrificial Metals: If your biomolecule is suspected of sequestering copper, adding a sacrificial metal like Zn(II) or Ni(II) can sometimes help by occupying the interfering sites.[1][3]
-
Check Reagent Purity: Ensure the purity of your azide, alkyne, and solvents, as impurities can inhibit the catalyst.[3]
Question: I'm observing high background fluorescence or sample damage. Is too much copper the cause?
Answer: High concentrations of free copper ions can lead to several issues, including aggregation, protein degradation, and quenching of some fluorescent dyes.[5][6] Copper can also generate reactive oxygen species (ROS), particularly in the presence of a reducing agent, which can damage biomolecules.[1][5]
Troubleshooting Steps:
-
Use a Chelating Ligand: A water-soluble ligand like THPTA or BTTAA is crucial. It stabilizes the Cu(I) ion, accelerates the reaction, and, most importantly, sequesters the copper, minimizing its toxic effects and reducing the generation of ROS.[7][8] A 5:1 ligand-to-copper ratio is generally recommended.[2]
-
Optimize Copper Concentration: Titrate the copper concentration downwards. While sufficient catalyst is needed, using a large excess can be detrimental. For sensitive samples, starting at the lower end of the effective range (e.g., 50 µM) is advisable.[2][9]
-
Minimize Reaction Time: By optimizing other parameters (reagent stoichiometry, temperature), you can shorten the required reaction time, thus reducing the exposure of your sample to copper.[3]
-
Consider Copper Protectants: Some commercial kits, like the Click-iT® Plus series, include copper protectants (chelators) that help modulate the level of free copper, allowing for lower total copper usage without sacrificing efficiency.[5]
Frequently Asked Questions (FAQs)
What is the recommended starting concentration for copper in a click reaction? A final concentration of 50-100 µM CuSO₄ is a robust starting point for most bioconjugation applications.[2] This can be adjusted up to 250 µM if reaction rates are slow.[1] See the table below for typical working concentrations.
Why do I need to premix the copper sulfate (CuSO₄) and the ligand? Premixing the copper salt and the ligand (e.g., THPTA) before adding them to the reaction is highly recommended.[3][4] This allows the ligand to complex with the copper, which helps prevent the precipitation of copper salts in certain buffers (like phosphate) and stabilizes the catalytically active Cu(I) state once the reducing agent is added.
What is the role of a ligand like THPTA? Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are essential for successful aqueous click chemistry for several reasons:
-
They stabilize the catalytically active Cu(I) oxidation state, preventing oxidation and disproportionation.[3]
-
They accelerate the reaction rate significantly.[1]
-
They reduce the cytotoxicity of copper by sequestering the ion, making the reaction more biocompatible and protecting sensitive biomolecules from damage.[3][8]
Can I use a different reducing agent besides sodium ascorbate? Sodium ascorbate is the most common and effective reducing agent for in situ generation of Cu(I) from Cu(II) salts like CuSO₄.[2] While other reducing agents like TCEP have been used, they can sometimes interfere with the reaction by binding to copper or reducing the azide.[1][4] Therefore, freshly prepared sodium ascorbate is strongly recommended.
Data Presentation: Recommended Reagent Concentrations
The following table summarizes typical final concentrations for key components in an aqueous CuAAC reaction. Optimization may be required for specific substrates.
| Component | Stock Concentration | Final Concentration Range | Key Considerations |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50 µM - 250 µM | Titrate within this range. Higher concentrations can be toxic to cells or damage proteins.[1][2][4] |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250 µM - 1.25 mM | Maintain a 5:1 molar ratio of Ligand:CuSO₄ for optimal protection and rate acceleration.[2][4] |
| Reducing Agent (Sodium Ascorbate) | 100 mM - 2 M in H₂O | 2.5 mM - 5 mM | Must be prepared fresh. Use a significant excess to counteract dissolved oxygen.[4][9] |
| Alexa Fluor® 594 Azide | 5-10 mM in DMSO | 5 µM - 100 µM | Start with a 2 to 10-fold excess relative to the alkyne-modified biomolecule.[4][5] |
| Aminoguanidine (Optional) | 100 mM in H₂O | 1 mM - 5 mM | Can be added to prevent oxidative damage to proteins from ascorbate byproducts.[2][9] |
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Protein with Alexa Fluor® 594 Azide
This protocol is a starting point and should be optimized for your specific protein and application.
1. Preparation of Stock Solutions:
-
Protein-Alkyne: Prepare your alkyne-modified protein in a suitable, non-chelating buffer (e.g., phosphate (B84403) buffer, HEPES) at pH ~7.4.[4] Avoid buffers with high concentrations of chloride (>0.2 M) or Tris, as they can interfere with the copper catalyst.[1]
-
Alexa Fluor® 594 Azide: Prepare a 10 mM stock solution in high-purity DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[4]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[4]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [1]
2. Reaction Setup (Example for a 500 µL final volume): The final concentrations in this example are: 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate, and 50 µM Alexa Fluor® 594 Azide.
-
In a microcentrifuge tube, combine the following:
-
437.5 µL of your protein-alkyne solution (adjust volume and concentration as needed).
-
2.5 µL of 20 mM CuSO₄ stock solution.
-
5.0 µL of 50 mM THPTA stock solution.
-
-
Vortex the tube gently. This is the catalyst premix step.
-
Add 5.0 µL of 10 mM Alexa Fluor® 594 Azide stock solution.
-
To initiate the reaction, add 50 µL of freshly prepared 100 mM Sodium Ascorbate stock solution.
-
Mix gently by inverting the tube or flicking. Avoid vigorous vortexing, which can introduce oxygen and re-oxidize the Cu(I) catalyst.[4]
3. Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 1-2 hours. Reaction times can vary and may require optimization (from 30 minutes to several hours).[3][9]
4. Purification:
-
Remove unreacted dye and copper catalyst from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., spin desalting columns) or dialysis.
Visualizations
Caption: Troubleshooting workflow for optimizing copper concentration in CuAAC reactions.
Caption: Standard experimental workflow for a CuAAC bioconjugation reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
Improving cell permeability of Alexa Fluor 594 Azide for live-cell imaging
Welcome to the technical support center for Alexa Fluor 594 Azide (B81097). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Alexa Fluor 594 Azide for live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for imaging intracellular targets in live cells?
A1: Generally, no. This compound and other similar charged fluorescent dye azides are not readily permeable to the membranes of live cells. Therefore, their primary application in live-cell imaging is for labeling targets on the cell surface. For intracellular labeling, the cells must first be fixed and permeabilized to allow the dye to enter.
Q2: Why is my fluorescence signal weak or absent in my live-cell experiment?
A2: Weak or no signal in a live-cell experiment using this compound is most commonly due to the dye's inability to cross the cell membrane to reach intracellular targets. If you are targeting a cell-surface molecule that has successfully incorporated an alkyne, other causes could be an inefficient click reaction or low incorporation of your alkyne-modified metabolic precursor.
Q3: Can I use copper-catalyzed click chemistry (CuAAC) for live-cell imaging?
A3: While CuAAC can be used for labeling the surface of living cells, the copper(I) catalyst is toxic to cells, which can impact cell viability and physiology.[1][2] For live-cell applications, it is crucial to use a copper-chelating ligand like THPTA or BTTAA to minimize toxicity and protect the cells.[1][3] However, for intracellular labeling or long-term imaging, copper-free click chemistry is the recommended method.[2][4]
Q4: What is copper-free click chemistry and why is it preferred for live-cell imaging?
A4: Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the preferred method for live-cell imaging.[4][5] It involves the reaction of an azide with a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) or a tetrazine with a trans-cyclooctene.[4] This reaction does not require a toxic copper catalyst, making it highly biocompatible and ideal for studying dynamic processes in living cells without inducing cytotoxicity.[2]
Q5: If this compound isn't cell-permeable, what are the alternatives for intracellular live-cell labeling?
A5: For intracellular live-cell labeling via click chemistry, you must use a dye that is specifically designed to be cell-permeable. These probes are typically smaller, more hydrophobic, and uncharged.[2][6] They are often used in SPAAC reactions. Examples include tetrazine or cyclooctyne conjugates of dyes like silicon-rhodamine (SiR) or coumarin.[2][4] These probes can diffuse across the cell membrane to react with metabolically incorporated unnatural amino acids or sugars.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during live-cell imaging experiments involving this compound and related click chemistry techniques.
Problem 1: High Background or Non-Specific Staining
Q: I am observing high background fluorescence across my entire sample in a live-cell experiment. What can I do to reduce it?
A: High background can obscure your specific signal. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Fluorophore | 1. Decrease the concentration of the this compound or cell-permeable dye. Perform a titration to find the optimal concentration.[7] 2. Increase the number and duration of washing steps after the labeling reaction to remove unbound dye.[3] | Reduced non-specific fluorescence and improved signal-to-noise ratio. |
| Non-Specific Binding | 1. Add a blocking agent like Bovine Serum Albumin (BSA) to your incubation and wash buffers.[3] 2. For SPAAC, pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent cyclooctynes from reacting with cysteine residues.[3] | A cleaner signal with less off-target labeling. |
| Cell Autofluorescence | 1. Image the cells before labeling to establish a baseline for autofluorescence.[7] 2. If possible, switch to a longer wavelength dye (e.g., far-red) as cellular autofluorescence is often higher in the blue and green channels.[7] | Better distinction between the specific signal and the cells' natural fluorescence. |
| Impure Reagents | 1. Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate (B8700270) in CuAAC).[3] 2. Ensure the purity of your azide and alkyne probes. | Consistent and reproducible results with lower background. |
Problem 2: No or Very Low Specific Signal
Q: I have metabolically labeled my live cells with an alkyne, but I see very little to no signal after reacting with this compound. What went wrong?
A: This is a common issue, often stemming from the dye's impermeability for intracellular targets.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dye Impermeability (Intracellular Target) | 1. Confirm that this compound is not cell-permeable for your cell type and conditions. 2. For intracellular targets, you must switch to a cell-permeable dye (e.g., a SiR-tetrazine or DBCO-coumarin conjugate) and use the appropriate copper-free click chemistry reaction.[2][4] | Successful labeling of intracellular proteins or biomolecules in live cells. |
| Inefficient Metabolic Labeling | 1. Optimize the concentration of the metabolic precursor (e.g., an alkyne-modified amino acid or sugar). 2. Increase the incubation time to allow for sufficient incorporation into biomolecules. | Increased density of alkyne handles available for the click reaction, leading to a stronger signal. |
| Inefficient Click Reaction (Cell-Surface Target) | 1. For CuAAC, ensure the copper is in the correct +1 oxidation state. Use freshly prepared sodium ascorbate.[3] 2. Ensure you are using a copper-chelating ligand (e.g., THPTA) to accelerate the reaction and protect the dye.[1] 3. Optimize the concentrations of all reaction components. | An enhanced reaction rate leading to a brighter signal on the cell surface. |
| Low Target Expression | 1. Confirm that your protein or biomolecule of interest is being expressed or synthesized. 2. If possible, use a cell line or condition known to have high expression of the target as a positive control. | Verification that the lack of signal is not due to the absence of the target molecule. |
Data Summary
Table 1: Comparison of Click Chemistry Methods for Live-Cell Imaging
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Primary Use in Live Cells | Cell-surface labeling.[1] | Intracellular and cell-surface labeling.[4][5] |
| Reaction Components | Alkyne + Azide | Strained Cyclooctyne/Alkene + Azide/Tetrazine |
| Catalyst Required | Copper(I) | None |
| Cell Permeability | Reagents (including Alexa Fluor Azides) are generally cell-impermeant. | Requires a cell-permeable dye-conjugate for intracellular targets.[4][6] |
| Toxicity | Copper is cytotoxic, but can be mitigated with chelating ligands (e.g., THPTA).[1] | Highly biocompatible, no metal catalyst required.[2] |
| Kinetics | Generally faster than SPAAC, accelerated by ligands. | Kinetics depend on the specific strained alkyne/alkene used. |
| Ideal Application | Rapidly labeling the surface of live or fixed cells. | Long-term imaging of dynamic intracellular processes in live cells. |
Experimental Protocols
Protocol 1: Cell-Surface Labeling of Live Cells using CuAAC
This protocol is for labeling azide-modified glycans on the surface of live mammalian cells with an alkyne-functionalized dye. A similar protocol can be used for an alkyne-modified surface protein reacting with this compound.
Materials:
-
Live cells cultured on glass-bottom dishes with incorporated azide precursors (e.g., Ac4ManNAz).
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Alexa Fluor 594 Alkyne (or Azide if the cell has an alkyne)
-
Aminoguanidine
Procedure:
-
Cell Preparation: Grow cells on glass-bottom dishes and treat with an azide-modified metabolic precursor (e.g., 50 µM Ac₄ManNAz) for 1-2 days.
-
Wash Cells: Gently wash the cells twice with 1 mL of cold DPBS.
-
Prepare Click Reaction Cocktail (Prepare Fresh): In a microcentrifuge tube, prepare the reaction cocktail on ice. For a 1 mL final volume:
-
DPBS containing 1 mM aminoguanidine.
-
Add CuSO₄ and THPTA (premixed at a 1:5 molar ratio) to a final copper concentration of 50-100 µM.
-
Add the alkyne-dye (e.g., Alexa Fluor 594 Alkyne) to a final concentration of 10-25 µM.
-
Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[1]
-
-
Incubate: Let the reaction mixture sit on ice for 10 minutes.
-
Labeling: Remove the DPBS from the cells and add the 1 mL of click reaction cocktail. Incubate for 10-30 minutes at room temperature, protected from light.
-
Wash and Image: Remove the reaction cocktail and wash the cells three times with DPBS. Add imaging medium and proceed with live-cell fluorescence microscopy.
Protocol 2: Intracellular Labeling of Live Cells using SPAAC
This protocol describes the labeling of newly synthesized proteins containing an azide-modified amino acid (Aha) with a cell-permeable cyclooctyne dye.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
Methionine-free medium.
-
Azidohomoalanine (Aha).
-
Cell-permeable cyclooctyne dye (e.g., a coumarin-DBCO or SiR-DBCO conjugate).
-
Live-cell imaging medium.
Procedure:
-
Metabolic Labeling:
-
Wash cells once with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with Aha (e.g., 50 µM) and incubate for 4-8 hours. A control plate should be supplemented with regular methionine.[2]
-
-
Prepare Dye Solution: Prepare a solution of the cell-permeable cyclooctyne dye in pre-warmed cell culture medium at the desired final concentration (e.g., 5-20 µM).
-
Labeling:
-
Wash the cells twice with pre-warmed medium to remove unincorporated Aha.
-
Add the dye-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.[2]
-
-
Wash and Image:
-
Remove the dye-containing medium and wash the cells three times with pre-warmed imaging buffer or medium.
-
Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Visualizations
Caption: Decision workflow for selecting the correct labeling strategy.
Caption: Experimental workflow for CuAAC on the cell surface.
Caption: Experimental workflow for intracellular SPAAC.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
How to improve signal-to-noise ratio with Alexa Fluor 594 Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Alexa Fluor 594 Azide (B81097) and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Alexa Fluor 594 Azide and how does it work?
This compound is a bright, photostable, red-fluorescent dye with an azide group.[1][2] It is primarily used in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to fluorescently label biomolecules that have been modified to contain an alkyne group.[1][2] This reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological samples.[3]
Q2: What are the spectral properties of Alexa Fluor 594?
Alexa Fluor 594 has an excitation maximum at approximately 590 nm and an emission maximum at approximately 617 nm.[4] It is spectrally similar to Texas Red.[1] Its fluorescence is intense and resistant to photobleaching, and it remains stable across a wide pH range (pH 4-10).[1][5]
Q3: What are the main causes of a low signal-to-noise ratio when using this compound?
A low signal-to-noise ratio is typically caused by either a weak specific signal or high background fluorescence.
-
Weak Signal: This can result from inefficient incorporation of the alkyne-modified substrate into the biomolecule of interest, an incomplete click reaction, or low abundance of the target molecule.
-
High Background: This is often due to non-specific binding of the this compound to cellular components, autofluorescence of the cells or tissue, or residual, unreacted fluorophore that was not sufficiently washed away.
Q4: Can I use this compound for live-cell imaging?
While the click chemistry reaction itself can be performed on live cells, the copper catalyst used in the standard CuAAC reaction can be toxic to cells. For live-cell imaging applications, it is recommended to use a copper-free click chemistry approach, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), with a DBCO- or BCN-modified alkyne.[2] Alternatively, using a copper-chelating ligand like THPTA can help mitigate copper toxicity in live-cell CuAAC reactions.[6]
Troubleshooting Guides
Problem: High Background Fluorescence
High background can obscure your specific signal. Use the following guide to identify and address the source of high background.
Step 1: Identify the Source of the Background
Run the following controls to diagnose the issue:
-
Unstained Control: Image cells or tissue that have not been labeled with this compound. This will reveal the level of endogenous autofluorescence.
-
No-Click-Reaction Control: Include a sample that has been through the entire process, including incubation with this compound, but without the copper catalyst. This will indicate the level of non-specific binding of the dye.
Step 2: Address the Identified Source
Based on your control results, follow the appropriate troubleshooting steps:
-
If the unstained control shows high fluorescence (Autofluorescence):
-
Use a longer wavelength fluorophore: If possible, switch to a fluorophore in the far-red or near-infrared spectrum to avoid the green/yellow autofluorescence common in biological samples.
-
Use a quenching agent: Treat samples with a commercial autofluorescence quenching agent or a solution of 0.1% sodium borohydride (B1222165) in PBS after fixation.
-
Optimize imaging settings: Use narrower emission filters and increase the exposure time for your specific signal while keeping the gain low.
-
-
If the no-click-reaction control shows high fluorescence (Non-Specific Binding):
-
Optimize Blocking: Increase the concentration or duration of your blocking step. See the table below for a comparison of common blocking buffers.
-
Improve Washing: Increase the number and duration of wash steps after incubation with this compound. Use a wash buffer containing a mild detergent like 0.05% Tween-20.
-
Titrate the Dye Concentration: Reduce the concentration of this compound used in the click reaction.
-
Problem: Weak or No Specific Signal
A faint or absent signal can be due to several factors in your experimental workflow.
Step 1: Verify the Click Reaction Components
-
Fresh Reagents: Ensure that the sodium ascorbate (B8700270) solution is freshly prepared, as it readily oxidizes. The copper (II) sulfate (B86663) and THPTA solutions should also be of high quality.
-
Correct Concentrations: Double-check the final concentrations of all reaction components. Refer to the recommended concentrations in the experimental protocols section.
Step 2: Optimize the Labeling and Reaction Conditions
-
Metabolic Labeling/Alkyne Incorporation: If you are using metabolic labeling, ensure that the alkyne-modified substrate is being efficiently incorporated into your target biomolecule. You may need to optimize the concentration of the substrate and the incubation time.
-
Click Reaction Incubation Time: While the click reaction is generally fast, you can try increasing the incubation time to 60 minutes to ensure it goes to completion.
-
Permeabilization: For intracellular targets, ensure that the cells are adequately permeabilized to allow the click chemistry reagents to access the alkyne-modified biomolecules.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC) in Cells
| Reagent | Recommended Final Concentration | Notes |
| This compound | 1 - 25 µM | Start with a lower concentration and titrate up if the signal is weak. Higher concentrations can increase background. |
| Copper (II) Sulfate (CuSO₄) | 50 - 500 µM | Higher concentrations can be toxic to cells if used for live-cell imaging. |
| THPTA (Ligand) | 250 µM - 2.5 mM | A 5:1 molar ratio of THPTA to CuSO₄ is commonly recommended to chelate the copper and reduce toxicity.[7] |
| Sodium Ascorbate | 2.5 - 10 mM | Should be freshly prepared and added last to initiate the reaction. |
Table 2: Comparison of Common Blocking Buffers
| Blocking Buffer | Composition | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) BSA in PBS | 30-60 min at RT | Commonly used and generally effective. | Can sometimes contain endogenous immunoglobulins that may cause non-specific binding of secondary antibodies. |
| Normal Goat Serum (NGS) | 5-10% (v/v) NGS in PBS | 30-60 min at RT | Very effective at blocking non-specific sites, especially when using a goat secondary antibody. | More expensive than BSA. |
| Fish Gelatin | 0.5-2% (w/v) in PBS | 30-60 min at RT | A good alternative to BSA, especially for avoiding cross-reactivity with mammalian proteins. | Can sometimes result in a slightly lower signal. |
| Commercial Blocking Buffers | Proprietary | As per manufacturer's instructions | Optimized for low background and high signal-to-noise. | Higher cost. |
Experimental Protocols
Protocol: Labeling of Fixed and Permeabilized Cells with this compound
This protocol is for labeling alkyne-modified biomolecules in fixed cells.
1. Cell Seeding and Metabolic Labeling (if applicable) a. Seed cells on coverslips in a multi-well plate at the desired density. b. Allow cells to adhere overnight. c. If performing metabolic labeling, replace the medium with a medium containing the alkyne-modified metabolic precursor at an optimized concentration. d. Incubate for the desired period to allow for incorporation.
2. Cell Fixation and Permeabilization a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash cells three times with PBS for 5 minutes each. d. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash cells three times with PBS for 5 minutes each.
3. Blocking a. Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
4. Click Chemistry Reaction a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
- 435 µL PBS
- 10 µL of 50 mM CuSO₄ stock solution (final concentration: 1 mM)
- 10 µL of 50 mM THPTA stock solution (final concentration: 1 mM)
- 25 µL of 100 mM Sodium Ascorbate stock solution (freshly prepared, final concentration: 5 mM)
- 20 µL of 250 µM this compound stock solution (final concentration: 10 µM) b. Aspirate the blocking buffer from the cells. c. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
5. Washing a. Aspirate the click reaction cocktail. b. Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each. c. Wash the cells twice with PBS for 5 minutes each.
6. Counterstaining and Mounting (Optional) a. If desired, counterstain nuclei with DAPI or Hoechst stain. b. Mount the coverslips on microscope slides using an antifade mounting medium.
7. Imaging a. Image the samples on a fluorescence microscope using the appropriate filter set for Alexa Fluor 594 (e.g., TRITC or Texas Red filter set).
Visualizations
Caption: Experimental workflow for labeling fixed cells with this compound.
Caption: Troubleshooting decision tree for improving signal-to-noise ratio.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.
References
Technical Support Center: Quenching of Alexa Fluor 594 Fluorescence by Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and frequently asked questions regarding the quenching of Alexa Fluor 594 fluorescence by naturally occurring amino acids. Understanding these interactions is crucial for accurate data interpretation in experiments involving protein labeling, conformational studies, and fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Which amino acids can quench the fluorescence of Alexa Fluor 594?
A1: Research has identified four primary amino acids that can quench the fluorescence of Alexa Fluor dyes, including Alexa Fluor 594. These are Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met).[1][2][3] Tryptophan has been identified as a common quencher for Alexa Fluor 488, 555, and 594.[2]
Q2: What is the mechanism behind the fluorescence quenching of Alexa Fluor 594 by these amino acids?
A2: The primary mechanism is believed to be photoinduced electron transfer (PET).[1][2] This process can occur through two main pathways:
-
Static Quenching: The fluorophore and the amino acid form a stable, non-fluorescent complex in the ground state. When this complex absorbs light, it returns to the ground state without emitting a photon.[2][4][5]
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with the amino acid, leading to a non-radiative decay to the ground state.[2][4] Both static and dynamic quenching have been observed for Alexa Fluor dyes interacting with these amino acids.[2]
Q3: How significant is the quenching effect?
A3: The significance of the quenching depends on the specific amino acid and its proximity to the fluorophore. For Alexa Fluor 488, Tryptophan and Tyrosine have been shown to be strong quenchers, while Histidine and Methionine are weaker quenchers.[2] The quenching efficiency is highly distance-dependent, typically occurring when the fluorophore and the quenching amino acid are within a few angstroms of each other.[5]
Q4: Can this quenching effect be used advantageously in experiments?
A4: Yes. The quenching of Alexa Fluor dyes by specific amino acids can be exploited as a sensitive reporter for changes in protein conformation and intramolecular dynamics.[1][2][3] For example, a change in fluorescence intensity can indicate a conformational change that brings the fluorophore closer to or moves it further away from a quenching amino acid residue.
Quantitative Data Summary
The following table summarizes the quenching mechanisms and constants for amino acids that interact with Alexa Fluor dyes. While specific quantitative data for Alexa Fluor 594 is limited, the data for Alexa Fluor 488 provides a strong indication of the expected behavior.
| Amino Acid | Quenching of Alexa Fluor 488 | Quenching of Alexa Fluor 594 | Mechanism(s) | Static Quenching Constant (Ks) for AL488 (M-1) | Dynamic Quenching Rate for AL488 (M-1s-1) |
| Tryptophan (Trp) | Strong | Yes | Static & Dynamic | 15.1 | 3.5 x 109 |
| Tyrosine (Tyr) | Strong | Yes | Dynamic | - | Not specified, but strong quenching observed |
| Histidine (His) | Weak | Yes | Static & Dynamic | Not specified | 1.37 x 109 |
| Methionine (Met) | Weak | Yes | Dynamic | - | 1.67 x 109 |
Data for Alexa Fluor 488 is sourced from Chen et al., JACS, 2010.[2] Qualitative data for Alexa Fluor 594 is supported by multiple sources.[4][6]
Experimental Protocols
Protocol: Measuring Fluorescence Quenching of Alexa Fluor 594 by Amino Acids
This protocol outlines the steps to quantify the quenching of Alexa Fluor 594 fluorescence by a specific amino acid using steady-state fluorescence spectroscopy.
1. Materials:
- Alexa Fluor 594 hydrazide or other amine-reactive form
- 20 naturally occurring L-amino acids (e.g., Tryptophan, Tyrosine, Histidine, Methionine)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrofluorometer
- Quartz cuvettes
2. Preparation of Stock Solutions:
- Prepare a stock solution of Alexa Fluor 594 (e.g., 1 µM) in PBS.
- Prepare stock solutions of the amino acids to be tested (e.g., 100 mM) in PBS. Note that the solubility of some amino acids, like Tyrosine, may be limited.[1][2]
3. Fluorescence Measurements:
- Set the excitation wavelength of the spectrofluorometer to the absorption maximum of Alexa Fluor 594 (~590 nm) and the emission wavelength to its emission maximum (~617 nm).
- Record the fluorescence intensity of the Alexa Fluor 594 solution without any amino acid (I0).
- Add increasing concentrations of the amino acid stock solution to the Alexa Fluor 594 solution. Mix well and allow the solution to equilibrate.
- Record the fluorescence intensity (I) at each amino acid concentration.
4. Data Analysis (Stern-Volmer Plot):
- Calculate the ratio of the initial fluorescence intensity to the fluorescence intensity at each amino acid concentration (I0/I).
- Plot I0/I versus the concentration of the amino acid ([Q]). This is the Stern-Volmer plot.
- For dynamic quenching, the plot should be linear, and the slope is the Stern-Volmer constant (Ksv).
- An upward curvature in the Stern-Volmer plot suggests a combination of static and dynamic quenching.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in fluorescence intensity | The protein of interest contains quenching amino acids (Trp, Tyr, His, Met) in close proximity to the labeling site. | - Consider site-directed mutagenesis to replace the quenching amino acid if it is not critical for protein function.- Introduce a longer linker between the fluorophore and the protein to increase the distance.[1][2] |
| High background fluorescence | - Non-specific binding of the fluorescently labeled molecule.- Autofluorescence from the sample or buffer components. | - Optimize blocking steps and washing procedures.- Use a buffer with low intrinsic fluorescence. |
| Inconsistent fluorescence readings | - Photobleaching of the fluorophore.- Temperature fluctuations affecting quenching rates. | - Minimize exposure of the sample to the excitation light.- Use an anti-fade reagent if applicable.- Maintain a constant temperature during measurements. |
| Non-linear Stern-Volmer plot | This can indicate a combination of static and dynamic quenching, or other complex quenching mechanisms. | - Analyze the data using a modified Stern-Volmer equation that accounts for both quenching types.- Perform fluorescence lifetime measurements to distinguish between static and dynamic quenching. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged, while in dynamic quenching, the lifetime decreases.[4] |
Visualizations
Caption: Experimental workflow for fluorescence quenching assay.
Caption: Mechanisms of fluorescence quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 5. Fluorescence of Alexa Fluor Dye Tracks Protein Folding | PLOS One [journals.plos.org]
- 6. NWCommons - Celebration of Research: Amino Acid Quenching [nwcommons.nwciowa.edu]
Technical Support Center: Alexa Fluor™ 594 Azide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the aggregation of Alexa Fluor™ 594 Azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Alexa Fluor™ 594 Azide conjugate aggregation?
Aggregation of Alexa Fluor™ 594 Azide conjugates is often a multifactorial issue stemming from the physicochemical properties of both the dye and the biomolecule to which it is attached. Key contributing factors include:
-
High Degree of Labeling (DOL): Over-labeling a biomolecule can increase its hydrophobicity, as the Alexa Fluor™ 594 dye possesses aromatic ring structures. This can lead to intermolecular hydrophobic interactions and subsequent aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer play a critical role in maintaining the stability of the conjugate. A buffer pH close to the isoelectric point (pI) of the protein can minimize its net charge, reducing electrostatic repulsion and promoting aggregation.
-
High Conjugate Concentration: Concentrated solutions of conjugates increase the likelihood of intermolecular interactions and aggregation.
-
Presence of Unconjugated Dye: Residual, unconjugated Alexa Fluor™ 594 Azide in the sample can contribute to aggregation.
-
Inherent Properties of the Biomolecule: Some biomolecules are intrinsically prone to aggregation, and the conjugation process can exacerbate this tendency.
-
Improper Storage: Freeze-thaw cycles and storage at inappropriate temperatures can denature the biomolecule and lead to aggregation.[1]
Q2: How can I prevent aggregation during the conjugation reaction?
Preventing aggregation starts with careful control of the labeling reaction. Here are several key strategies:
-
Optimize the Degree of Labeling (DOL): Aim for a low to moderate DOL. For antibodies, a DOL of 3-6 is often recommended.[2] It is advisable to perform a titration experiment to determine the optimal dye-to-biomolecule molar ratio for your specific application.
-
Maintain Optimal Buffer pH: The conjugation reaction with amine-reactive succinimidyl esters, a common precursor to azide-functionalized dyes, is typically performed at a pH of 8.3-9.0. However, for biomolecules sensitive to high pH, the reaction can be carried out closer to neutral pH, though this may reduce labeling efficiency.[3]
-
Control Protein Concentration: If aggregation is observed during labeling, consider reducing the protein concentration.
-
Use Fresh, High-Quality Reagents: Ensure that the Alexa Fluor™ 594 Azide and all buffer components are of high quality and free of contaminants.
Q3: What are the best practices for storing Alexa Fluor™ 594 Azide conjugates to minimize aggregation?
Proper storage is crucial for the long-term stability of your conjugates.
-
Storage Temperature: For short-term storage (days to weeks), 4°C is often suitable. For long-term storage, aliquoting the conjugate and storing it at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
-
Cryoprotectants: Adding a cryoprotectant such as glycerol (B35011) (at a final concentration of 25-50%) can prevent the formation of ice crystals and protect the conjugate during freezing.[4]
-
Stabilizing Additives: The addition of stabilizers to the storage buffer can help prevent aggregation. See the table in the Troubleshooting Guide for examples.
-
Light Protection: Alexa Fluor™ dyes are sensitive to light. Always store conjugates in the dark to prevent photobleaching.[1]
-
Filtration: Before storage, it is good practice to centrifuge the conjugate solution in a microcentrifuge to pellet any existing aggregates and use only the supernatant.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving aggregation issues with your Alexa Fluor™ 594 Azide conjugates.
Problem: Visible Precipitate or Cloudiness in the Conjugate Solution
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Determine the DOL of your conjugate. If it is too high, reduce the molar ratio of dye to biomolecule in your next conjugation reaction. |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Measure the pH of your buffer. If it is close to the pI of your protein, adjust the pH to be at least one unit away. Consider increasing the ionic strength (e.g., by adding 150 mM NaCl) to enhance solubility. |
| High Conjugate Concentration | Dilute a small aliquot of your conjugate to see if the precipitate dissolves. If so, store your conjugate at a lower concentration. |
| Inefficient Removal of Unconjugated Dye | Purify the conjugate again using size-exclusion or ion-exchange chromatography to ensure all free dye is removed. |
Problem: Poor Performance in Downstream Applications (e.g., High Background Staining, Low Signal)
| Potential Cause | Recommended Solution |
| Presence of Small, Soluble Aggregates | Even if not visible, small aggregates can cause non-specific binding and high background. Purify the conjugate using size-exclusion chromatography (SEC) to remove these aggregates. |
| Reduced Biological Activity Due to Aggregation | Aggregation can mask binding sites on your biomolecule. After removing aggregates via SEC, re-evaluate the conjugate's activity in your assay. |
| Over-labeling Affecting Function | A high DOL can sterically hinder the binding site of a protein. Optimize the DOL to a lower ratio. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to consider when working with Alexa Fluor™ 594 Azide conjugates.
Table 1: Recommended Degree of Labeling (DOL) for IgG Antibodies
| Fluorophore | Acceptable DOL Range (moles of dye per mole of protein) |
| Alexa Fluor™ 594 | 3 - 6[2] |
Note: The optimal DOL can vary depending on the specific antibody and its application. It is always recommended to experimentally determine the optimal DOL.
Table 2: Common Buffer Additives to Prevent Conjugate Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 25-50% (v/v) | Acts as a cryoprotectant, preventing ice crystal formation during freezing. Increases solvent viscosity and stabilizes protein structure.[4] |
| Arginine | 0.5 - 1 M | Suppresses protein aggregation by interacting with hydrophobic patches on the protein surface. |
| Sucrose | 0.25 M | A stabilizing osmolyte that can prevent denaturation. |
| Non-ionic Detergents (e.g., Tween® 20, Triton™ X-100) | 0.01 - 0.1% (v/v) | Can help to solubilize aggregates and prevent hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | 1 - 10 mg/mL | Acts as a stabilizing agent, particularly for dilute conjugate solutions.[1] |
Experimental Protocols
1. Protocol for Determining the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for Alexa Fluor™ 594).
Materials:
-
Purified Alexa Fluor™ 594 Azide conjugate
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer used for conjugate purification (for blanking)
Methodology:
-
Measure Absorbance:
-
Blank the spectrophotometer with the purification buffer.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀). Dilute the sample if the absorbance is outside the linear range of the instrument.
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₅₉₀: Absorbance of the conjugate at 590 nm.
-
CF: Correction factor for the absorbance of Alexa Fluor™ 594 at 280 nm (typically around 0.56).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).[1]
-
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₉₀ / ε_dye
-
ε_dye: Molar extinction coefficient of Alexa Fluor™ 594 at 590 nm (approximately 73,000 M⁻¹cm⁻¹).[1]
-
-
-
Calculate DOL:
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
2. Protocol for Aggregate Removal using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregates, being larger than the monomeric conjugate, will elute first.
Materials:
-
Aggregated Alexa Fluor™ 594 Azide conjugate sample
-
SEC column with an appropriate fractionation range for your biomolecule (e.g., for antibodies, a resin with an exclusion limit >670 kDa is suitable).
-
Chromatography system (e.g., FPLC or HPLC).
-
Degassed and filtered mobile phase (e.g., PBS, pH 7.4).
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
-
Sample Loading: Centrifuge your conjugate sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet large aggregates. Carefully load the supernatant onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.[5]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector at 280 nm and 590 nm. The first peak to elute will contain the aggregates, followed by the peak corresponding to the monomeric conjugate.
-
Analysis: Analyze the collected fractions to confirm the separation of aggregates from the monomer.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Protocol Optimization for Alexa Fluor™ 594 Azide Labeling of Fixed Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Alexa Fluor™ 594 Azide (B81097) for labeling fixed tissues via click chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the Alexa Fluor™ 594 Azide labeling protocol.
Weak or No Signal
Question: I am not observing any signal, or the signal is very weak. What are the possible causes and solutions?
Potential Causes and Solutions:
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is crucial for labeling.
-
Copper (I) Oxidation: The active catalyst is Copper (I), which can be oxidized to the inactive Copper (II) state. Ensure a fresh solution of a reducing agent, like sodium ascorbate, is used to maintain copper in the +1 oxidation state.
-
Incorrect Reagent Concentration: The concentrations of copper, ligand, and Alexa Fluor™ 594 Azide are critical. Titrate each component to find the optimal concentration for your specific tissue and target.
-
Reagent Degradation: Ensure all click chemistry reagents are stored correctly and are not expired. Prepare the click reaction mixture immediately before use.
-
-
Inadequate Fixation and Permeabilization: Proper tissue preparation is essential for the accessibility of reagents to the target molecule.
-
Suboptimal Fixative: The choice of fixative can impact antigenicity and tissue integrity. Aldehyde-based fixatives like paraformaldehyde (PFA) are common, but over-fixation can mask epitopes.
-
Insufficient Permeabilization: The cell membrane must be permeabilized for intracellular targets. The choice and concentration of the permeabilizing agent (e.g., Triton™ X-100, saponin) should be optimized.
-
-
Low Abundance of the Target Molecule: If the alkyne-modified target is not abundant in the tissue, the signal will be inherently weak.
-
Positive Controls: Use a positive control tissue known to have a high abundance of the target to validate the protocol.
-
Signal Amplification: Consider using a signal amplification technique if the target is known to be of low abundance.
-
-
Quenching of Alexa Fluor™ 594: The fluorescence of Alexa Fluor™ dyes can be quenched by certain amino acids in close proximity.[1][2][3]
-
Mounting Media: Use an antifade mounting medium to protect the fluorophore from photobleaching.
-
Imaging Buffer: Image in a buffer that is compatible with the fluorophore and minimizes quenching.
-
High Background
Question: I am observing high background staining, which is obscuring my specific signal. How can I reduce it?
Potential Causes and Solutions:
-
Non-Specific Binding of Alexa Fluor™ 594 Azide: The azide probe may non-specifically adhere to the tissue.
-
Blocking: Use a blocking solution, such as Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species, to block non-specific binding sites.
-
Washing Steps: Increase the number and duration of wash steps after the click reaction to remove unbound azide. Use a mild detergent like Tween® 20 in the wash buffer.
-
-
Autofluorescence: Some tissues exhibit natural fluorescence, which can interfere with the signal.[4]
-
Control Slides: Always include an unstained tissue section as a control to assess the level of autofluorescence.
-
Quenching Agents: Treat the tissue with an autofluorescence quenching agent, such as Sudan Black B or a commercial quenching solution.
-
Spectral Separation: If possible, choose a fluorophore with an emission spectrum that does not overlap with the tissue's autofluorescence. Alexa Fluor™ 594 is a good choice to avoid the common green autofluorescence.
-
-
Precipitation of Reagents: Aggregates of the fluorescent probe can lead to punctate background staining.
-
Solubility: Ensure all reagents are fully dissolved before application.
-
Centrifugation: Centrifuge the Alexa Fluor™ 594 Azide solution before use to pellet any aggregates.
-
-
Excessive Reagent Concentration: High concentrations of the azide probe or copper catalyst can lead to increased background.
-
Titration: Optimize the concentrations of all click chemistry components to achieve the best signal-to-noise ratio.
-
Uneven Staining and Artifacts
Question: My staining is patchy and uneven, or I see strange artifacts. What could be the cause?
Potential Causes and Solutions:
-
Incomplete Reagent Penetration: Thick tissue sections or inadequate permeabilization can prevent reagents from reaching the center of the tissue.
-
Tissue Thickness: Use thinner tissue sections (e.g., 5-20 µm) for better reagent penetration.
-
Permeabilization Time: Increase the incubation time with the permeabilization buffer.
-
-
Tissue Drying: Allowing the tissue to dry out at any stage of the protocol can cause high background and uneven staining.
-
Humidified Chamber: Keep the slides in a humidified chamber during incubations.
-
Sufficient Reagent Volume: Use enough reagent solution to completely cover the tissue section.
-
-
Improper Tissue Handling: Rough handling can damage the tissue and lead to artifacts.
-
Gentle Washing: Use gentle agitation during wash steps.
-
Careful Mounting: Mount the coverslip carefully to avoid bubbles and tissue damage.
-
Experimental Protocols & Data
General Protocol for Alexa Fluor™ 594 Azide Labeling of Fixed Tissues
This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffers is recommended for each specific application.
Caption: General workflow for Alexa Fluor™ 594 Azide labeling of fixed tissues.
Comparison of Fixation and Permeabilization Agents
The choice of fixative and permeabilization agent can significantly impact the labeling efficiency and preservation of tissue morphology.
| Agent | Type | Concentration | Incubation Time | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-linking Fixative | 4% in PBS | 15-30 min at RT | Good preservation of morphology. | Can mask epitopes; may induce autofluorescence.[5] |
| Methanol | Precipitating Fixative | 100% (ice-cold) | 5-10 min at -20°C | Can improve antigenicity for some targets. | May alter cellular morphology; not suitable for all antigens.[6] |
| Triton™ X-100 | Non-ionic Detergent | 0.1-0.5% in PBS | 10-15 min at RT | Permeabilizes all membranes. | Can extract lipids and some membrane proteins. |
| Saponin | Non-ionic Detergent | 0.1-0.5% in PBS | 10-15 min at RT | Reversibly permeabilizes the plasma membrane. | Less effective for nuclear targets. |
Recommended Starting Concentrations for Click Chemistry Components
These are starting recommendations and should be optimized for your specific experimental conditions.
| Component | Stock Concentration | Final Concentration |
| Alexa Fluor™ 594 Azide | 1-10 mM in DMSO | 1-10 µM |
| Copper (II) Sulfate (B86663) (CuSO₄) | 20-100 mM in H₂O | 50-500 µM[7] |
| Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250-2500 µM (5x excess to Copper)[7] |
| Sodium Ascorbate | 100-500 mM in H₂O (prepare fresh) | 2.5-5 mM[7] |
Troubleshooting Flowchart
This flowchart can help guide you through the process of diagnosing common issues.
Caption: A flowchart to guide troubleshooting of common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal tissue thickness for Alexa Fluor™ 594 Azide labeling?
For optimal reagent penetration and imaging quality, tissue sections between 5-20 µm are recommended. Thicker sections may require longer incubation times for fixation, permeabilization, and labeling.
Q2: Can I store my fixed tissues before labeling?
Yes, you can store fixed tissues. After fixation and washing, tissues can be stored in PBS at 4°C for a few days. For longer-term storage, consider a cryoprotectant solution and storage at -80°C.
Q3: Is Alexa Fluor™ 594 Azide compatible with other fluorescent dyes for multiplexing?
Yes, Alexa Fluor™ 594 has a distinct excitation and emission spectrum (approximately 590 nm and 617 nm, respectively), making it suitable for multiplexing with other fluorophores in the green, blue, and far-red regions of the spectrum.[8] Always check the spectral properties of your chosen dyes to minimize crosstalk.
Q4: How can I minimize photobleaching of Alexa Fluor™ 594?
Alexa Fluor™ 594 is known for its photostability.[8][9] However, to further minimize photobleaching, you can:
-
Use an antifade mounting medium.
-
Minimize the exposure time and intensity of the excitation light during imaging.
-
Acquire images promptly after labeling.
Q5: What are some key considerations when choosing a ligand for the click reaction?
For biological applications in aqueous environments, a water-soluble ligand that stabilizes the Copper (I) ion is essential. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a commonly used and effective ligand for this purpose. The ligand should be used in excess of the copper sulfate to ensure all copper ions are chelated.[7]
References
- 1. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Live-Cell Imaging with Alexa Fluor™ 594 Azide
Welcome to the technical support center for live-cell imaging applications utilizing Alexa Fluor™ 594 Azide (B81097). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Alexa Fluor™ 594 Azide and how is it used in live-cell imaging?
Alexa Fluor™ 594 Azide is a bright, photostable, red-fluorescent dye functionalized with an azide group.[1][2] In live-cell imaging, it is primarily used in "click chemistry" reactions to label biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne or a strained cyclooctyne (B158145) group.[3] This bioorthogonal labeling strategy allows for the specific visualization of a wide range of molecules and processes within living cells with minimal perturbation to the biological system.[4]
Q2: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for live-cell imaging?
The primary difference lies in the requirement of a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to live cells.[5] Optimization is crucial to balance labeling efficiency with cell viability. Special ligands, such as THPTA, are often used to protect cells from copper-induced damage.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[4] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a toxic catalyst, making it generally more suitable for live-cell imaging applications.[6][7]
Q3: What are the spectral properties of Alexa Fluor™ 594?
Alexa Fluor™ 594 has an excitation maximum around 590 nm and an emission maximum around 617 nm.[8][9] It is well-suited for excitation with 561 nm or 594 nm laser lines.[10] Its fluorescence is pH-insensitive between pH 4 and 10.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell imaging experiments with Alexa Fluor™ 594 Azide.
Problem 1: Low or No Fluorescent Signal
Q: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Metabolic Labeling | Ensure optimal concentration and incubation time for the alkyne-modified metabolic precursor. Verify the health and metabolic activity of your cells. | Increased incorporation of the alkyne tag into the target biomolecule, leading to a stronger fluorescent signal upon click reaction. |
| Ineffective Click Reaction (CuAAC) | Prepare the copper/ligand/reducing agent solution fresh immediately before use. Ensure the absence of chelators (e.g., EDTA) in your buffers, which can sequester copper.[11] Optimize the concentrations of copper, ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate). | Efficient catalysis of the click reaction, resulting in covalent attachment of the Alexa Fluor™ 594 Azide to the alkyne tag. |
| Ineffective Click Reaction (SPAAC) | Increase the incubation time with the strained cyclooctyne probe. Optimize the concentration of the strained cyclooctyne probe. | Sufficient time and concentration for the strain-promoted reaction to occur, leading to a detectable signal. |
| Low Concentration of Alexa Fluor™ 594 Azide | Increase the concentration of the Alexa Fluor™ 594 Azide probe. Perform a titration to find the optimal concentration that maximizes signal without increasing background. | A stronger fluorescent signal due to a higher labeling density. |
| Photobleaching | Reduce the excitation laser power and/or exposure time.[12] Use an anti-fade reagent in your imaging medium if compatible with live cells.[13] | Preservation of the fluorescent signal during image acquisition. |
| Incorrect Imaging Settings | Verify that the excitation and emission filters on the microscope are appropriate for Alexa Fluor™ 594 (Ex: ~590 nm, Em: ~617 nm).[14] | Optimal detection of the emitted fluorescence. |
Problem 2: High Background Fluorescence
Q: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific Binding of the Probe | Decrease the concentration of the Alexa Fluor™ 594 Azide.[15] Increase the number and duration of wash steps after the click reaction.[15] Include a blocking agent like bovine serum albumin (BSA) in your washing and imaging buffers.[15] | Reduced non-specific adherence of the fluorescent probe to cellular structures or the coverslip, leading to a clearer signal. |
| Cellular Autofluorescence | Image cells in a phenol (B47542) red-free medium.[16] Acquire an image of unlabeled cells under the same imaging conditions to determine the level of autofluorescence. | Minimized background fluorescence originating from the cells or the culture medium. |
| Residual Copper (CuAAC) | Perform a final wash with a mild copper chelator like EDTA after the click reaction.[15] | Quenching of any non-specific fluorescence that may be induced by residual copper. |
| High Concentration of Strained Cyclooctyne (SPAAC) | Titrate the concentration of the strained cyclooctyne to the lowest effective level.[4] | Reduced background from unbound, and potentially "sticky," cyclooctyne reagents. |
Problem 3: Cell Toxicity or Death
Q: My cells are showing signs of stress (e.g., blebbing, detachment) or are dying during the experiment. What could be the cause?
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Copper Toxicity (CuAAC) | Decrease the concentration of copper sulfate.[5] Ensure a sufficient excess of a protective ligand (e.g., THPTA) is used (typically a 5-10 fold excess over copper).[15] Minimize the incubation time of the click reaction. | Improved cell viability and morphology. |
| Toxicity of the Metabolic Label | Perform a dose-response curve to determine the highest non-toxic concentration of the alkyne-modified metabolic precursor. Reduce the incubation time with the metabolic label. | Healthy cells that have incorporated the metabolic label without adverse effects. |
| Phototoxicity | Reduce the intensity and duration of the excitation light.[12][13] Use longer wavelength excitation where possible, as it is generally less damaging to cells.[12] | Minimized light-induced cellular damage, allowing for longer imaging sessions. |
| Unhealthy Initial Cell Culture | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a live/dead cell stain to assess the health of the cell population prior to the experiment. | A robust starting cell population that is more resilient to the experimental manipulations. |
Quantitative Data
The following table summarizes the key quantitative properties of Alexa Fluor™ 594.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength | 590 nm | [8][9] |
| Maximum Emission Wavelength | 617 nm | [8][9] |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [9] |
| Fluorescence Quantum Yield | 0.66 | [17] |
| Fluorescence Lifetime | 3.9 ns | [17] |
Experimental Protocols
Protocol 1: Live-Cell Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified biomolecules in live cells with Alexa Fluor™ 594 Azide. Optimization of concentrations and incubation times is recommended for each cell type and experimental setup.
Protocol 2: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free approach for labeling azide-modified biomolecules in live cells with a strained alkyne probe, followed by detection with Alexa Fluor™ 594 Azide. This example assumes the use of a strained alkyne probe first, which is then detected by an azide-functionalized fluorophore. A more direct approach would be to metabolically label with a strained alkyne and directly react with Alexa Fluor™ 594 Azide.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in troubleshooting a "low signal" problem, demonstrating a systematic approach to identifying the root cause.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
Effect of fixation method on Alexa Fluor 594 Azide staining
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Alexa Fluor 594 Azide for fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound staining?
A1: The optimal fixation method depends on your specific target and experimental goals. Formaldehyde-based fixatives (like paraformaldehyde) are generally recommended for preserving cellular morphology and are compatible with the Click-iT™ chemistry used for this compound staining.[1][2] Methanol (B129727) fixation is an alternative that can be useful for certain applications, but it acts by denaturing and precipitating proteins, which can alter cellular structure.[2][3]
Q2: Can I use methanol fixation for my this compound staining?
A2: Yes, methanol fixation is compatible with Click-iT™ chemistry.[4] However, it's important to note that methanol can dehydrate cells, potentially leading to morphological changes and the loss of some soluble proteins.[3][5] It is recommended to test both formaldehyde (B43269) and methanol fixation to determine which provides the best results for your specific experiment.
Q3: I am getting weak or no signal after staining. What could be the cause?
A3: Weak or no signal can be due to several factors. Ensure that your target molecule was successfully labeled with the corresponding alkyne. For cell proliferation assays using EdU, ensure the incubation time was sufficient for incorporation. Also, verify that the Click-iT™ reaction was performed correctly with fresh reagents. Increasing the number of wash steps before the click reaction may help reduce background and improve signal.[6]
Q4: My background fluorescence is very high. How can I reduce it?
A4: High background can be caused by several factors. Aldehyde fixation can sometimes lead to autofluorescence.[5][7] Using a lower concentration of formaldehyde or a shorter fixation time may help.[7] Additionally, ensuring thorough washing after fixation and permeabilization is crucial.[6] If you suspect non-specific binding of the dye, including additional blocking steps or using a specialized background suppressor can be beneficial.
Q5: Is it possible to combine this compound staining with immunofluorescence?
A5: Yes, it is possible to combine this compound staining with immunofluorescence. It is generally recommended to perform the Click-iT™ reaction before antibody staining to ensure the stability of the click reaction.[8] Ensure that the fixation method is compatible with both the click chemistry and the antibody you are using.
Troubleshooting Workflow
For suboptimal staining results, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for suboptimal this compound staining.
Data Presentation: Comparison of Fixation Methods
| Feature | Formaldehyde Fixation (4% PFA) | Methanol Fixation (100%) |
| Mechanism | Cross-links proteins, preserving cellular structure.[2][3] | Dehydrates and precipitates proteins.[2][3] |
| Cellular Morphology | Generally well-preserved.[2] | Can cause cell shrinkage and alter morphology.[3] |
| Protein Retention | Good for most proteins. | May result in the loss of soluble proteins.[5] |
| Permeabilization | Requires a separate permeabilization step (e.g., with Triton X-100).[3] | Permeabilizes the cell membrane simultaneously.[3] |
| Autofluorescence | Can sometimes induce autofluorescence.[5][7] | Generally lower autofluorescence. |
| Compatibility | Compatible with Click-iT™ chemistry and immunofluorescence.[1][2] | Compatible with Click-iT™ chemistry.[4] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and this compound Staining
This protocol is adapted for cultured cells grown on coverslips.
-
Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Alkyne Labeling (if applicable): If labeling with an alkyne-modified molecule (e.g., EdU), follow the manufacturer's protocol for incubation.
-
Fixation:
-
Remove the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Click-iT™ Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the this compound.
-
Remove the wash buffer and add the Click-iT™ reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Protocol 2: Methanol Fixation and this compound Staining
This protocol is an alternative for cultured cells grown on coverslips.
-
Cell Culture and Alkyne Labeling: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization:
-
Remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click-iT™ Reaction:
-
Follow step 5 from Protocol 1.
-
-
Counterstaining and Mounting:
-
Follow step 6 from Protocol 1.
-
Experimental Workflow for Comparing Fixation Methods
This diagram illustrates a logical workflow for determining the optimal fixation method for your specific experiment.
Caption: Workflow for comparing fixation methods for this compound staining.
References
- 1. Identification and validation of palmitoylation-related signature genes based on machine learning for prostate cancer | PLOS One [journals.plos.org]
- 2. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Click-iT™ EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 594 dye - FAQs [thermofisher.com]
- 7. nichd.nih.gov [nichd.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Alexa Fluor 594 versus Texas Red for Immunofluorescence Photostability
For researchers, scientists, and drug development professionals navigating the selection of red fluorophores for immunofluorescence, the photostability of the chosen dye is a critical determinant of experimental success. This guide provides an objective comparison of two widely used red fluorophores, Alexa Fluor 594 and Texas Red, with a focus on their photostability and overall performance in immunofluorescence applications.
Performance Characteristics: A Quantitative Overview
To facilitate a direct comparison, the key spectral and performance characteristics of Alexa Fluor 594 and Texas Red are summarized below.
| Property | Alexa Fluor 594 | Texas Red | Reference(s) |
| Excitation Maximum | ~590 nm | ~596 nm | [5][6] |
| Emission Maximum | ~617 nm | ~615 nm | [5][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000 | ~85,000 | [5] |
| Quantum Yield | ~0.66 | ~0.93 | [5] |
| Relative Brightness | Higher | Lower | [1][2] |
| Photostability | Higher | Lower | [1][2][3][4] |
| pH Sensitivity | Low (pH 4-10) | Not specified | [1] |
| Water Solubility | High | Low | [1] |
Experimental Data on Photostability
General Immunofluorescence Experimental Workflow
The following diagram outlines a typical indirect immunofluorescence workflow applicable to both Alexa Fluor 594 and Texas Red secondary antibodies.
Detailed Experimental Protocol
This protocol provides a general guideline for indirect immunofluorescence staining in cultured cells. Optimization of antibody concentrations, incubation times, and washing steps is recommended for specific targets and cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (Goat anti-mouse/rabbit IgG conjugated with Alexa Fluor 594 or Texas Red)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Add Fixation Buffer to the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 594 or Texas Red conjugated secondary antibody to its optimal concentration in Blocking Buffer. Note: Protect the fluorophore-conjugated antibody from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 594 or Texas Red (e.g., a Texas Red filter set is generally suitable for both).
-
Acquire images promptly, especially when using Texas Red, to minimize photobleaching.
-
Considerations for Texas Red:
-
Solubility: Texas Red has lower water solubility which can sometimes lead to precipitation and background staining.[1] Ensure thorough vortexing of the stock solution and consider using a buffer with a slightly higher pH if solubility issues arise.
-
Photostability: Due to its lower photostability, minimize light exposure during staining and imaging. Use of an effective antifade reagent is highly recommended.
Conclusion
For immunofluorescence applications demanding high sensitivity, prolonged imaging sessions, and robust signal, Alexa Fluor 594 is the superior choice over Texas Red. Its enhanced brightness and, most critically, its superior photostability, translate to higher quality data and more reliable experimental outcomes.[1][2][3][4] While Texas Red can still be a viable option for some applications, researchers should be mindful of its limitations, particularly its propensity for photobleaching, and take appropriate measures to mitigate these effects. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment and the instrumentation available.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Alexa Fluor 594 vs. Cy3
In the realm of fluorescence microscopy and molecular biology, the choice of fluorophore is paramount to the success of an experiment. Among the myriad of available dyes, Alexa Fluor 594 and Cy3 have emerged as popular choices for the red-orange spectral region. This guide provides a detailed, data-driven comparison of these two fluorophores to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Photophysical Properties: A Quantitative Overview
The performance of a fluorophore is dictated by its intrinsic photophysical properties. A summary of the key parameters for Alexa Fluor 594 and Cy3 is presented below.
| Property | Alexa Fluor 594 | Cy3 |
| Excitation Maximum (nm) | 590 | 550 |
| Emission Maximum (nm) | 617 | 570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000 | 150,000 |
| Quantum Yield (Φ) | ~0.66 | >0.15 (highly environment-dependent) |
| Brightness (Ext. Coeff. x QY) | ~48,180 | >22,500 |
Note: The quantum yield of Cy3 is known to be highly sensitive to its local environment, particularly when conjugated to DNA, where it can be significantly quenched or enhanced.[1][2][3][4]
Performance Showdown: Brightness and Photostability
For most imaging applications, two of the most critical performance metrics are brightness and photostability.
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Cy3 boasts a significantly higher molar extinction coefficient, its variable and often lower quantum yield can result in lower overall brightness compared to Alexa Fluor 594.[5][6] Alexa Fluor 594, with its consistently high quantum yield, is generally considered a brighter and more reliable fluorophore in various applications.[7][8][9]
Photostability: Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense illumination. Multiple studies and product literature consistently report that Alexa Fluor 594 exhibits superior photostability compared to Cy3.[7][10][11][12] This allows for longer imaging times and the acquisition of more robust data, especially in demanding applications like super-resolution microscopy.
Experimental Protocols
To provide a framework for empirical comparison, detailed methodologies for measuring quantum yield and photostability are outlined below.
Relative Quantum Yield Measurement
The relative quantum yield of a fluorophore is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Protocol:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the fluorophore standard (e.g., Rhodamine 101 in ethanol, Φ = 1.0) and the test sample (Alexa Fluor 594 or Cy3) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test sample at the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission spectrum for each sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes of the linear fits for the test sample and standard respectively, and n_x and n_std are the refractive indices of the respective solvents.
Photostability Measurement
Photostability is assessed by measuring the rate of fluorescence decay under continuous illumination.
Protocol:
-
Sample Preparation: Prepare a sample of the fluorophore, for instance, conjugated to an antibody and bound to a substrate on a microscope slide.
-
Image Acquisition: Using a fluorescence microscope, acquire an initial image (t=0) of the sample.
-
Continuous Illumination: Expose the sample to continuous illumination from the microscope's light source at a constant intensity.
-
Time-Lapse Imaging: Acquire images at regular intervals over a period of time until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the mean fluorescence intensity of a defined region of interest in each image. Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be determined from this curve, providing a quantitative measure of photostability.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of fluorophores.
Caption: Workflow for comparing fluorophore performance.
Conclusion
Both Alexa Fluor 594 and Cy3 are valuable tools for fluorescence-based research. However, for applications demanding high brightness and photostability, the experimental data and literature strongly suggest that Alexa Fluor 594 is the superior choice. Its consistent and high quantum yield, coupled with its enhanced resistance to photobleaching, ensures more robust and reliable data, particularly in quantitative and long-term imaging experiments. While Cy3's high extinction coefficient is advantageous, its environmental sensitivity can be a significant drawback. Researchers should carefully consider the specific requirements of their experimental system when selecting between these two fluorophores.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. jasco-global.com [jasco-global.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. iss.com [iss.com]
- 5. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. benchchem.com [benchchem.com]
- 9. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Overlap Between Alexa Fluor 594 and Green Fluorescent Protein (GFP): A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the simultaneous detection of multiple fluorophores is a powerful tool. However, spectral overlap between dyes can lead to crosstalk and compromised data. This guide provides a detailed comparison of Alexa Fluor 594 and Green Fluorescent Protein (GFP), focusing on their spectral characteristics and strategies to mitigate bleed-through, ensuring accurate and reliable experimental results.
This guide presents a quantitative comparison of the spectral properties of Alexa Fluor 594 and common variants of GFP, outlines experimental protocols to minimize spectral crosstalk, and provides visual representations of spectral overlap and experimental workflows.
Quantitative Spectral Properties
A clear understanding of the excitation and emission spectra, as well as the quantum yield and extinction coefficient of each fluorophore, is crucial for designing multi-color imaging experiments. The following table summarizes these key parameters for Alexa Fluor 594 and Enhanced Green Fluorescent Protein (EGFP), a common GFP variant.
| Property | Alexa Fluor 594 | Enhanced Green Fluorescent Protein (EGFP) |
| Excitation Maximum (nm) | 590[1][2][3] | 488[4][5] |
| Emission Maximum (nm) | 617[2][3][6] | 507-509[4][7][8] |
| Quantum Yield | 0.66[2][9] | 0.60[7] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 73,000[2] | 55,000[7][8] |
Note: Wild-type GFP has a major excitation peak at 395 nm and a minor one at 475 nm, with an emission peak at 509 nm.[7] Numerous GFP variants exist with shifted spectra.[4][7]
Understanding Spectral Overlap
The degree of spectral overlap dictates the potential for bleed-through, where the emission of one fluorophore is detected in the channel intended for another. While Alexa Fluor 594 and EGFP have distinct excitation and emission maxima, a degree of overlap exists. The emission spectrum of EGFP has a tail that can extend into the excitation range of Alexa Fluor 594, and more significantly, the emission of EGFP can bleed into the detection channel for Alexa Fluor 594 if not properly filtered.
Experimental Protocols to Minimize Bleed-through
Careful experimental design is paramount to minimizing spectral crosstalk. The following protocols provide a framework for achieving clean separation of signals from EGFP and Alexa Fluor 594.
Fluorophore and Filter Selection
-
Choose appropriate filter sets: Utilize narrow bandpass emission filters to specifically capture the peak emission of each fluorophore while excluding as much of the overlapping spectra as possible. For EGFP, a filter centered around 510 nm with a narrow bandwidth (e.g., 20 nm) is recommended. For Alexa Fluor 594, a filter centered around 620 nm with a similar narrow bandwidth is ideal.[4]
-
Sequential Imaging: Whenever possible, acquire images sequentially rather than simultaneously.[10] Excite EGFP with a 488 nm laser and collect its emission, then switch to a 561 nm or 594 nm laser to excite Alexa Fluor 594 and collect its emission. This prevents the excitation of Alexa Fluor 594 by the 488 nm laser and the detection of EGFP emission in the red channel.
Imaging Controls
-
Single-color controls: Prepare samples stained with only EGFP and samples stained with only Alexa Fluor 594. Image these single-stained samples using both the green and red channel settings. This will allow you to quantify the amount of bleed-through from EGFP into the red channel and vice-versa.
-
Unstained control: Image an unstained sample to determine the level of autofluorescence in your cells or tissue.
Image Acquisition and Analysis
-
Optimize exposure times: For each channel, use the shortest exposure time that provides a good signal-to-noise ratio. Over-saturating the signal from the brighter fluorophore will exacerbate bleed-through.
-
Linear unmixing: If significant bleed-through persists, computational methods such as linear unmixing can be employed during image analysis. This technique uses the spectral information from the single-color controls to mathematically separate the mixed signals in the experimental image.
Fluorescence Resonance Energy Transfer (FRET)
It is important to note that the spectral overlap between a donor and acceptor fluorophore is a prerequisite for Förster Resonance Energy Transfer (FRET), a phenomenon that can be used to measure molecular proximity. While EGFP can act as a FRET donor to Alexa Fluor 594, the efficiency is dependent on the distance and orientation of the two molecules.[11][12] For experiments where FRET is not the intended measurement, the strategies outlined above to minimize spectral bleed-through are essential for accurate interpretation of results. The Förster distance (R₀), at which FRET efficiency is 50%, for the EGFP to Alexa Fluor 594 pair has been calculated to be 53 Å.[11]
By carefully considering the spectral properties of Alexa Fluor 594 and GFP, and by implementing appropriate experimental controls and imaging strategies, researchers can successfully perform multi-color fluorescence experiments, yielding clear and quantifiable data.
References
- 1. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. tnf-duplicate/Alexa Fluor 594 FluoroFinder [app.fluorofinder.com]
- 4. agilent.com [agilent.com]
- 5. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 8. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 11. Using Organic Fluorescent Probes in Combination with GFP—Note 12.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. FRET - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
A Researcher's Guide to Multicolor Imaging: Alexa Fluor 488 and Alexa Fluor 594
In the realm of cellular and molecular imaging, the simultaneous visualization of multiple targets within a single sample is paramount for understanding complex biological systems. This guide provides a comprehensive comparison of two workhorse fluorophores, Alexa Fluor 488 and Alexa Fluor 594, for multicolor imaging applications. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of their performance against common alternatives, supported by experimental data and protocols.
Performance Characteristics at a Glance
Alexa Fluor 488, a bright green-fluorescent dye, and Alexa Fluor 594, a brilliant red-fluorescent dye, are renowned for their superior photostability and pH insensitivity compared to traditional fluorophores like FITC and Texas Red.[1][2][3][4][5] These characteristics are crucial for obtaining high-quality, reproducible images, especially in demanding applications such as confocal microscopy and long-term live-cell imaging.
Quantitative Comparison of Key Fluorophores
To facilitate an informed selection of fluorophores for your multicolor imaging experiments, the following tables summarize the key spectral and photophysical properties of Alexa Fluor 488, Alexa Fluor 594, and their common alternatives.
Table 1: Green-Fluorescent Dyes
| Feature | Alexa Fluor 488 | FITC (Fluorescein) | DyLight 488 | CF®488A |
| Excitation Max (nm) | 495[6] | ~495[1] | 493[7] | 490[8] |
| Emission Max (nm) | 519[6] | ~518[7] | 518[7] | 515[8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000[6] | ~75,000 | 70,000[9] | 70,000[8] |
| Quantum Yield | 0.92[10] | 0.92[11] | High | High |
| Photostability | High[1][12] | Low[1] | High | Very High[13] |
| pH Sensitivity | Low (pH 4-10)[2][12] | High | Low (pH 4-9)[9] | Low[13] |
| Brightness | Very High[1][6] | High | High[7] | Very High[13] |
Table 2: Red-Fluorescent Dyes
| Feature | Alexa Fluor 594 | Texas Red | DyLight 594 | CF®594 |
| Excitation Max (nm) | 590[6][14] | 596[15] | 593[7] | 593[16] |
| Emission Max (nm) | 617[6][14] | 615[15] | 618[7] | 614[16] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000[14] | ~85,000 | 80,000[9] | 115,000[16] |
| Quantum Yield | 0.66[10] | Variable | High | High[16] |
| Photostability | Very High[3][17] | Moderate | High | Excellent[16] |
| pH Sensitivity | Low[3] | Moderate | Low (pH 4-9) | Low |
| Brightness | Very High[3][5][17] | High | Very High[7] | Exceptionally High[16] |
Experimental Design and Protocols
Successful multicolor imaging relies on a well-designed experimental workflow and optimized protocols. Below is a generalized protocol for multicolor immunofluorescence staining using Alexa Fluor 488 and Alexa Fluor 594 conjugated secondary antibodies.
Experimental Workflow
Detailed Protocol for Multicolor Immunofluorescence
This protocol provides a starting point and should be optimized for your specific cell type, targets, and antibodies.
1. Cell Preparation:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
2. Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[18] This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
-
To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Dilute the primary antibodies against your two different targets in the blocking buffer at their predetermined optimal concentrations.
-
If the primary antibodies are from different host species, they can be incubated simultaneously. If they are from the same host species, a sequential staining protocol is required.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
5. Washing:
-
Wash the cells three times with the blocking buffer for 5 minutes each to remove unbound primary antibodies.
6. Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 488 and Alexa Fluor 594 conjugated secondary antibodies in the blocking buffer. Ensure the secondary antibodies are raised against the host species of your primary antibodies.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
From this point on, all steps should be performed in the dark to prevent photobleaching.
7. Washing:
-
Wash the cells three times with the blocking buffer for 5 minutes each.
-
Perform a final wash with PBS for 5 minutes.
8. Counterstaining (Optional):
-
To visualize cell nuclei, you can counterstain with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).
-
Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature.
-
Wash once with PBS.
9. Mounting:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
10. Imaging:
- Image the stained cells using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filter sets for Alexa Fluor 488 (e.g., FITC filter set) and Alexa Fluor 594 (e.g., Texas Red filter set).
Managing Spectral Overlap
A common challenge in multicolor imaging is spectral bleed-through, where the emission of one fluorophore is detected in the channel designated for another.[19] While Alexa Fluor 488 and Alexa Fluor 594 have a reasonable spectral separation, some overlap exists.[20]
Strategies to Minimize Spectral Bleed-through:
-
Sequential Scanning: On a confocal microscope, acquire images for each channel sequentially, using only the specific excitation laser for each fluorophore at a time.[19]
-
Optimal Filter Selection: Use narrow bandpass emission filters to minimize the detection of overlapping signals.
-
Spectral Unmixing: Advanced imaging systems and software can computationally separate the emission spectra of multiple fluorophores.
-
Proper Controls: Always include single-stained control samples to assess the level of bleed-through and set up compensation if necessary.
By understanding the properties of these fluorophores and implementing optimized protocols, researchers can effectively perform multicolor imaging to unravel the intricate workings of biological systems.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. leinco.com [leinco.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Fluorophores [microscopy.unc.edu]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. biotium.com [biotium.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lse.technion.ac.il [lse.technion.ac.il]
- 20. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
A Researcher's Guide to Selecting a FRET Donor for Alexa Fluor 594
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount to experimental success. This guide provides a comprehensive comparison of potential FRET donors for the widely used acceptor, Alexa Fluor 594, supported by experimental data and detailed protocols to facilitate informed decision-making.
Alexa Fluor 594, a bright and photostable red-fluorescent dye, serves as an excellent FRET acceptor for various applications.[1][2] Its spectral properties, including an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm, make it compatible with several donor fluorophores.[3][4] The choice of the donor is critical and depends on factors such as spectral overlap, Förster distance (R₀), quantum yield, and the specific biological context of the experiment.
Comparative Analysis of FRET Donors for Alexa Fluor 594
To facilitate the selection process, the following table summarizes the key photophysical properties and FRET parameters of commonly used donor fluorophores with Alexa Fluor 594.
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Donor) | Donor Lifetime (ns) | R₀ for Alexa Fluor 594 (Å) |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 4.1 | 60 |
| Alexa Fluor 546 | 556 | 573 | 0.79 | 4.1 | 70 |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 0.3 | 70 |
| Alexa Fluor 568 | 578 | 603 | 0.69 | 3.6 | 62 |
| Fluorescein | ~494 | ~518 | ~0.92 | ~4.0 | 55 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | ~0.2 | ~50 |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%.[5][6] These values are calculated based on spectral overlap and other factors and can be influenced by the local environment.
Key Considerations for Donor Selection
-
Spectral Overlap: A significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum is essential for efficient FRET.[7]
-
Förster Distance (R₀): The R₀ value should be within the range of the biological interaction being studied.[8] For most biological applications, an R₀ between 30 and 60 Å is ideal.
-
Quantum Yield and Lifetime: A high donor quantum yield and a sufficiently long fluorescence lifetime contribute to a stronger FRET signal and better signal-to-noise ratio.[9]
-
Photostability: Both donor and acceptor fluorophores should be resistant to photobleaching to allow for sufficient data acquisition time.[2]
-
Environmental Sensitivity: The chosen fluorophores should maintain their spectral properties under the specific experimental conditions (e.g., pH, ionic strength). Alexa Fluor dyes are known for their pH insensitivity over a wide range.[2][4]
Experimental Protocols for FRET Measurement
Accurate FRET measurements are crucial for interpreting experimental results. The two most common methods for quantifying FRET in microscopy are Sensitized Emission and Acceptor Photobleaching.
Protocol 1: Sensitized Emission FRET
This method involves exciting the donor and measuring the fluorescence emission of the acceptor.[10][11][12]
Methodology:
-
Sample Preparation: Prepare three samples:
-
Donor-only sample.
-
Acceptor-only sample.
-
FRET sample containing both donor and acceptor.
-
-
Image Acquisition: Acquire three images for the FRET sample:
-
Donor Channel Image (I_DD): Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor Channel Image (I_AA): Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET Channel Image (I_DA): Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
Correction for Crosstalk:
-
Donor Bleed-through: Measure the percentage of donor emission that is detected in the FRET channel using the donor-only sample.
-
Acceptor Direct Excitation: Measure the percentage of acceptor emission in the FRET channel when exciting at the donor's excitation wavelength using the acceptor-only sample.
-
-
FRET Efficiency Calculation: Calculate the corrected FRET (FRETc) signal and FRET efficiency using appropriate algorithms that subtract the crosstalk contributions.[12][13]
Protocol 2: Acceptor Photobleaching FRET
This technique relies on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, the donor's fluorescence should increase if FRET was occurring.[14][15][16]
Methodology:
-
Sample Preparation: Prepare a sample containing both the donor and acceptor fluorophores.
-
Pre-Bleach Imaging:
-
Acquire an image of the donor fluorescence (I_pre-bleach) using the donor's excitation and emission wavelengths.
-
Acquire an image of the acceptor fluorescence to confirm its presence.
-
-
Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity light source at the acceptor's excitation wavelength until its fluorescence is significantly reduced.[17][18]
-
Post-Bleach Imaging: Acquire a post-bleach image of the donor fluorescence (I_post-bleach) using the same settings as the pre-bleach image.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated using the following formula: E = 1 - (I_pre-bleach / I_post-bleach)[19]
Visualizing FRET Principles and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for Sensitized Emission FRET measurement.
Caption: Workflow for Acceptor Photobleaching FRET measurement.
Alternative Acceptor Fluorophores
While Alexa Fluor 594 is an excellent choice, other red-shifted acceptors can also be considered depending on the specific experimental needs. Alternatives include:
-
Texas Red: Spectrally similar to Alexa Fluor 594, but generally less bright and photostable.[4]
-
DyLight 594: Another alternative with similar spectral characteristics.[4]
-
ATTO 594: Known for its high photostability and brightness.
The selection of the FRET pair is a critical step in the experimental design. By carefully considering the photophysical properties of the fluorophores and employing rigorous measurement protocols, researchers can obtain reliable and quantitative data on molecular interactions in their biological systems.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. R<0> values for some Alexa Fluor dyes—Table 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Table 2: [Common donor/acceptor pairs for FRET and TR-FRET/HTRF1]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging - Celtarys [celtarys.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 12. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 14. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 15. mdc-berlin.de [mdc-berlin.de]
- 16. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 17. erasmusoic.nl [erasmusoic.nl]
- 18. internt.slu.se [internt.slu.se]
- 19. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
Validating Alexa Fluor 594 Labeling Efficiency: A Comparative Guide to Mass Spectrometry and Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate determination of fluorescent labeling efficiency is a critical step in ensuring the reliability and reproducibility of experimental results. While spectrophotometry is a widely adopted method for this purpose, mass spectrometry offers a powerful, albeit more complex, alternative for in-depth validation. This guide provides a comprehensive comparison of these two methodologies for validating the labeling efficiency of Alexa Fluor 594, a bright and photostable red fluorescent dye.
Comparison of Validation Methods
The choice between spectrophotometry and mass spectrometry for validating Alexa Fluor 594 labeling efficiency depends on the specific experimental needs, available instrumentation, and the desired level of detail.
| Feature | Spectrophotometry | Mass Spectrometry |
| Principle | Measures absorbance of the dye and protein to calculate the degree of labeling (DOL). | Directly measures the mass of the labeled and unlabeled protein/peptides to determine labeling efficiency. |
| Data Output | Average DOL for the entire protein population. | Distribution of labeled species (e.g., proteins with 1, 2, 3... dyes), identification of labeled sites. |
| Sensitivity | Lower sensitivity, requires higher sample concentrations. | High sensitivity, capable of analyzing small sample amounts. |
| Throughput | High throughput, rapid measurements. | Lower throughput due to sample preparation and analysis time. |
| Complexity | Relatively simple and requires a standard spectrophotometer. | Complex instrumentation and data analysis requiring specialized expertise. |
| Cost | Lower cost of instrumentation and operation. | Higher cost of instrumentation, maintenance, and skilled personnel. |
| Information Provided | Bulk measurement of labeling. | Detailed molecular-level information on labeling heterogeneity and site specificity. |
Experimental Protocols
Alexa Fluor 594 Antibody Labeling Protocol
This protocol is a standard method for labeling antibodies with Alexa Fluor 594 succinimidyl ester.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.[1]
-
Alexa Fluor® 594 succinimidyl ester.[1]
-
1 M sodium bicarbonate solution, pH ~8.3.[1]
-
Purification resin or spin columns to separate labeled antibody from free dye.[2]
Procedure:
-
Prepare the antibody solution at a concentration of 2 mg/mL in an amine-free buffer like PBS.[1]
-
Add a calculated volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3. Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH.[2]
-
Dissolve the Alexa Fluor 594 succinimidyl ester in a small amount of anhydrous DMSO immediately before use.
-
Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein for IgG labeling is typically between 2 and 6.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column or a spin column.[2]
Validation by Spectrophotometry
This is the most common method for determining the degree of labeling.
Procedure:
-
Measure the absorbance of the labeled antibody solution at 280 nm (A280) and 590 nm (A590) using a spectrophotometer.
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A590 × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor 594, this is approximately 0.59) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A590 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Alexa Fluor 594 at 590 nm (approximately 92,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Validation by Mass Spectrometry
Mass spectrometry provides a more detailed analysis of labeling efficiency. This can be performed at the intact protein level or at the peptide level after enzymatic digestion.
Intact Protein Analysis Workflow:
Caption: Workflow for intact protein mass spectrometry analysis.
Peptide-Level Analysis Workflow:
Caption: Workflow for peptide-level mass spectrometry analysis.
Procedure for Peptide-Level Analysis:
-
Sample Preparation: The labeled antibody is denatured, reduced, and alkylated to unfold the protein and make it accessible to enzymatic digestion.
-
Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.[3]
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides.[4] The labeling efficiency can be determined by comparing the intensities of the peaks corresponding to the labeled and unlabeled versions of each peptide. This also allows for the identification of specific lysine (B10760008) residues that have been labeled.
Alternative and Complementary Methods
While this guide focuses on Alexa Fluor 594, it is important to consider other labeling and quantification strategies in proteomics.
-
Tandem Mass Tag (TMT) Labeling: TMT is an isobaric labeling technique that allows for the multiplexing of up to 18 samples for simultaneous identification and quantification in a single mass spectrometry run.[5] This is a powerful technique for comparative proteomics but is distinct from the validation of fluorescent dye labeling.
-
Label-Free Quantification (LFQ): LFQ is a mass spectrometry-based method that quantifies proteins by directly analyzing the mass spectrometric signals of proteolytic peptides, such as ion chromatogram peak intensities or spectral counts.[6] This approach avoids the use of isotopic labels.[6]
Logical Relationship of Analysis
The following diagram illustrates the decision-making process and the relationship between the different validation approaches.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 6. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of Alexa Fluor 594 and Atto 594 for Single-Molecule FRET Studies
For researchers, scientists, and drug development professionals embarking on single-molecule Förster Resonance Energy Transfer (smFRET) studies, the choice of fluorescent probes is paramount. The photophysical properties of these dyes directly impact the quality and reliability of the resulting data. This guide provides an objective comparison of two widely used red acceptor fluorophores, Alexa Fluor 594 and Atto 594, supported by their photophysical data and a representative experimental protocol.
Alexa Fluor 594, a member of the renowned Alexa Fluor family, is a sulfonated xanthene dye known for its exceptional brightness and photostability.[1][2] Atto 594, a rhodamine-based dye, is specifically designed for high photostability and strong fluorescence emission, making it a strong contender for single-molecule applications.[3] Both dyes are spectrally similar and frequently paired with green donor fluorophores like Alexa Fluor 488 for smFRET experiments.[4][5]
Quantitative Photophysical Properties
The performance of a fluorophore in smFRET is dictated by several key photophysical parameters. The following table summarizes the quantitative data for Alexa Fluor 594 and Atto 594.
| Property | Alexa Fluor 594 | Atto 594 | Reference(s) |
| Excitation Maximum (nm) | 590 | 601 | [3][6] |
| Emission Maximum (nm) | 617 | 627 | [3][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 92,000 | 120,000 | [7] |
| Fluorescence Quantum Yield (Φ) | 0.66 | 0.85 | [8][9] |
| Fluorescence Lifetime (ns) | ~3.9 | ~3.5 | [10] |
| Net Electrical Charge (at neutral pH) | -2 | -1 | [4] |
Performance in Single-Molecule FRET Studies
Both Alexa Fluor 594 and Atto 594 have been successfully employed in smFRET studies to probe the conformational dynamics of biomolecules.[4][5] A study directly comparing their performance when paired with Alexa Fluor 488 as a donor for studying calmodulin dynamics revealed that both dye pairs could resolve FRET states.[4] However, the choice between them can be influenced by subtle differences in their properties and their interactions with the labeled biomolecule.
Alexa Fluor 594 is recognized for its high brightness and photostability, which are advantageous for achieving a good signal-to-noise ratio and longer observation times before photobleaching.[1][11][12] The higher negative charge of Alexa Fluor 594 might influence its interaction with the local environment of the biomolecule, which could be a consideration depending on the system under study.[4]
Atto 594 is also characterized by high photostability and a high fluorescence quantum yield.[3] Its slightly lower negative charge compared to Alexa Fluor 594 may result in different interactions with the labeled protein.[4] The choice of dye can sometimes affect the observed FRET distributions, not due to large differences in Förster radii, but potentially through local interactions between the fluorophore and the protein.[4]
Experimental Protocol: smFRET Imaging of Labeled Biomolecules
This protocol provides a general framework for an smFRET experiment comparing Alexa Fluor 594 and Atto 594.
1. Protein Labeling:
-
Purify the protein of interest containing two cysteine residues at desired locations for labeling.
-
Reduce the disulfide bonds using a reducing agent like DTT, followed by its removal using a desalting column.
-
Label the protein with a 10-fold molar excess of the maleimide (B117702) derivatives of the donor (e.g., Alexa Fluor 488) and acceptor (Alexa Fluor 594 or Atto 594) dyes.
-
Incubate the labeling reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the unreacted dye using a desalting column or dialysis.
-
Verify the labeling efficiency using UV-Vis spectroscopy.
2. Sample Immobilization for Total Internal Reflection Fluorescence (TIRF) Microscopy:
-
Prepare a quartz slide and a coverslip by cleaning them thoroughly.
-
Functionalize the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding and allow for specific immobilization.[13]
-
Assemble a flow chamber using the functionalized slide and coverslip.[14]
-
Introduce a solution of streptavidin into the chamber and incubate to allow binding to the biotin-PEG.
-
Wash the chamber to remove unbound streptavidin.
-
Introduce the biotinylated and fluorescently labeled protein into the chamber and incubate to allow binding to the streptavidin.
-
Wash the chamber with an imaging buffer (e.g., containing an oxygen scavenging system) to remove unbound protein.
3. Single-Molecule FRET Imaging and Data Acquisition:
-
Use a prism-type or objective-type TIRF microscope.
-
Excite the donor fluorophore (e.g., Alexa Fluor 488) with a 488 nm laser.
-
Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dichroic mirror and emission filters.
-
Record the fluorescence intensity time traces for individual molecules using an EMCCD camera.
-
Acquire a sufficient number of single-molecule traces for statistical analysis.
4. Data Analysis:
-
Identify single-molecule events and extract the fluorescence intensity trajectories of the donor (I_D) and acceptor (I_A).
-
Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A).
-
Generate FRET efficiency histograms to identify different conformational states of the biomolecule.
-
Analyze the dynamics of FRET fluctuations to extract kinetic information about conformational changes.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart of the single-molecule FRET experimental workflow.
Caption: The signaling pathway of Förster Resonance Energy Transfer (FRET).
Caption: A logical diagram comparing Alexa Fluor 594 and Atto 594.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Extinction Coefficient [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. Quantum Yield [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. Alexa Fluor 594 Dye | Thermo Fisher Scientific - ID [thermofisher.com]
- 13. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: Alexa Fluor 594 vs. CF594 for Advanced Fluorescence Imaging
In the realm of fluorescence microscopy and cell analysis, the choice of fluorophore can significantly impact the quality and reliability of experimental data. For researchers working in the red region of the spectrum, Alexa Fluor 594 and CF594 are two prominent competitors. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Executive Summary
Both Alexa Fluor 594 and CF594 are bright and photostable dyes with excitation and emission profiles suitable for the Texas Red® filter sets. While Alexa Fluor 594 has been a long-standing benchmark in the field, CF594, developed by Biotium, is positioned as a superior alternative, claiming significantly brighter and more photostable antibody conjugates. This guide will delve into the quantitative data and experimental methodologies that underpin these claims.
Quantitative Performance Comparison
The following tables summarize the key photophysical properties of Alexa Fluor 594 and CF594.
Table 1: Spectroscopic Properties
| Property | Alexa Fluor 594 | CF594 | Reference |
| Maximum Excitation (nm) | 590 | 593 | [1],[2] |
| Maximum Emission (nm) | 617 | 614 | [1],[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000 | 115,000 | [1],[2] |
| Quantum Yield (Φ) | 0.66 | Not specified | [1][3][4] |
| Molecular Weight (approx. g/mol ) | ~800 | ~730 | [1],[2] |
Note on Quantum Yield: While a specific quantum yield for free CF594 dye is not publicly provided by the manufacturer, Biotium suggests that the quantum yield of a dye can be misleading when conjugated to a protein. They propose that a direct comparison of the fluorescence of antibody conjugates serves as a more practical measure of performance.[5]
Table 2: Performance Attributes
| Attribute | Alexa Fluor 594 | CF594 | Reference |
| Brightness | Very bright | Claimed to be significantly brighter than Alexa Fluor 594 when conjugated to proteins | [2][6] |
| Photostability | High | Claimed to have excellent photostability, superior to Alexa Fluor 594 in some applications | [2][7] |
| pH Sensitivity | Low | Low | [1] |
| Water Solubility | Good | Exceptional | [2] |
Experimental Data and Observations
Comparative studies, primarily from the manufacturer of CF594, indicate that the performance advantages of CF594 become most apparent when the dyes are conjugated to proteins, such as antibodies.
Brightness of Antibody Conjugates
Biotium reports that goat anti-mouse IgG conjugates of CF594 are significantly brighter than those of Alexa Fluor 594.[2] This increased brightness is attributed to a combination of a high quantum yield and exceptional water solubility, which can reduce the fluorescence quenching that often occurs when dye molecules are in close proximity on a protein.[2]
Photostability
In photobleaching experiments, CF594 conjugates have demonstrated superior photostability compared to Alexa Fluor 594 conjugates under continuous illumination.[2][7] This enhanced photostability allows for longer exposure times and the acquisition of more images before significant signal loss, which is critical for demanding applications like confocal microscopy and time-lapse imaging.
Experimental Protocols
To facilitate independent verification and application, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Photostability Measurement of Antibody Conjugates
Objective: To compare the photostability of Alexa Fluor 594 and CF594 conjugated to a secondary antibody in a typical immunofluorescence experiment.
Materials:
-
Fixed cells (e.g., HeLa cells) on coverslips
-
Primary antibody (e.g., mouse anti-tubulin)
-
Goat anti-mouse IgG conjugated with Alexa Fluor 594
-
Goat anti-mouse IgG conjugated with CF594
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope with a suitable filter set (e.g., Texas Red®) and a camera
Procedure:
-
Cell Culture and Fixation: Culture HeLa cells on coverslips to ~70% confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with mouse anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate separate coverslips with either Alexa Fluor 594-conjugated goat anti-mouse IgG or CF594-conjugated goat anti-mouse IgG (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the cells into focus.
-
Using a consistent set of acquisition parameters (e.g., exposure time, laser power), acquire an initial image (time = 0).
-
Continuously illuminate the same field of view and acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image over the time course.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity against time to generate photobleaching curves for both dyes.
-
Protocol 2: Relative Quantum Yield Determination
Objective: To determine the relative fluorescence quantum yield of a dye compared to a standard with a known quantum yield.
Materials:
-
Fluorophore of unknown quantum yield (e.g., CF594)
-
Fluorophore standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 1.0)
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., ethanol)
-
Cuvettes
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the unknown dye and the standard in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 560 nm).
-
Measure Fluorescence:
-
Using the fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the unknown and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X / n_ST)²
where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the linear fits for the unknown and the standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the unknown and the standard (if different).
-
Visualization of Signaling Pathways
Fluorescently labeled antibodies are instrumental in visualizing the spatial organization and activation of signaling pathways within cells. Below is a conceptual diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for immunofluorescence studies, created using the DOT language.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for Immunofluorescence Staining
The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment, which is a common application for both Alexa Fluor 594 and CF594.
Caption: Indirect Immunofluorescence Staining Workflow.
Conclusion
Both Alexa Fluor 594 and CF594 are high-performance fluorescent dyes suitable for a wide range of applications.
-
Alexa Fluor 594 is a well-established and reliable dye with a proven track record and a published quantum yield, making it a solid choice for many experiments.[1][3][4]
-
CF594 presents a compelling alternative, with evidence suggesting superior brightness and photostability, particularly in the context of antibody conjugates.[2] The higher extinction coefficient of CF594 also suggests more efficient light absorption.[2] For researchers conducting demanding imaging experiments where signal-to-noise and photostability are paramount, CF594 is a strong candidate that warrants consideration and direct comparison in their specific experimental setup.
Ultimately, the choice between these two excellent dyes will depend on the specific requirements of the experiment, including the nature of the sample, the imaging modality, and the need for maximal signal intensity and longevity. Researchers are encouraged to perform their own side-by-side comparisons to determine the optimal reagent for their research goals.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Quantum Yield [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bioscience.co.uk [bioscience.co.uk]
A Researcher's Guide: When to Choose Rhodamine Red-X Over Alexa Fluor 594
For researchers utilizing fluorescence microscopy, the selection of the appropriate fluorophore is paramount to generating clear, reliable, and publishable data. While modern dyes like Alexa Fluor 594 are renowned for their superior performance, traditional fluorophores such as Rhodamine Red-X (RRX) retain a strategic position in the researcher's toolkit. This guide provides a data-driven comparison to illuminate the specific scenarios where Rhodamine Red-X is not only a viable alternative but the preferred choice over the more expensive Alexa Fluor 594.
Performance Characteristics: A Quantitative Overview
Alexa Fluor 594 is engineered for superior brightness and photostability.[1][2] Its sulfonation makes it highly water-soluble and its fluorescence is stable over a broad pH range of 4 to 10.[3] In contrast, Rhodamine Red-X, a derivative of rhodamine, is a well-established fluorophore that, while generally less bright than Alexa Fluor 594, offers distinct advantages in specific experimental designs.[4][5]
The overall brightness of a fluorophore is a product of its molar extinction coefficient (how well it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). While direct side-by-side comparisons of antibody conjugates under identical conditions are limited in published literature, the consensus is that Alexa Fluor 594 conjugates are significantly brighter and more photostable than Rhodamine Red-X conjugates.[1][4]
Table 1: Spectroscopic and Performance Properties
| Property | Rhodamine Red-X (RRX) | Alexa Fluor 594 | Advantage |
| Excitation Max | ~570 nm[6] | ~590 nm[5] | Varies by light source |
| Emission Max | ~590 nm[6] | ~617 nm[5] | Varies by filter set |
| Quantum Yield | Not consistently reported for conjugates; modified versions can be high (0.75-0.92)[7] | ~0.66[8] | Alexa Fluor 594 |
| Brightness | Good | Excellent[1][4] | Alexa Fluor 594 |
| Photostability | Good | Excellent[1][3] | Alexa Fluor 594 |
| pH Sensitivity | Stable (pH 4-10)[9] | Stable (pH 4-10)[3] | Equivalent |
| Water Solubility | Good | Excellent[2][3] | Alexa Fluor 594 |
| Cost | Lower | Higher[3] | Rhodamine Red-X |
Key Decision Factors: When to Choose Rhodamine Red-X
The primary advantages of Alexa Fluor 594 lie in its brightness and photostability, making it ideal for detecting low-abundance targets or for experiments requiring long exposure times.[3] However, there are three key scenarios where Rhodamine Red-X emerges as the superior choice.
Multi-Color Imaging and Spectral Compatibility
The most compelling reason to select Rhodamine Red-X is for multi-color fluorescence experiments where spectral overlap must be minimized. RRX's emission maximum at ~590 nm positions it ideally between the emission spectra of a green fluorophore like Alexa Fluor 488 (em ~520 nm) and a far-red fluorophore like Alexa Fluor 647 (em ~670 nm).[5][6]
Using Alexa Fluor 594 (em ~617 nm) in this same combination would result in greater spectral bleed-through into the far-red channel, complicating analysis and requiring more extensive spectral unmixing. Therefore, for three- or four-color imaging, RRX provides cleaner channel separation.[5][6]
Budgetary Constraints
Alexa Fluor dyes are premium reagents and are considerably more expensive than traditional dyes like Rhodamine Red-X.[3] For routine experiments, validation studies, or high-throughput screening where the absolute brightest signal is not a prerequisite, RRX provides a cost-effective solution without a prohibitive compromise in quality. When the target antigen is highly expressed, the superior brightness of Alexa Fluor 594 may be unnecessary, making RRX a financially prudent choice.
Replicating Legacy Experiments
To ensure consistency and comparability with historical data, it is often necessary to use the same reagents that were employed in previous studies. If a long-term project or a series of published experiments were established using Rhodamine Red-X, continuing to use it for subsequent experiments is critical for valid data comparison.
The following diagram illustrates the decision-making process for selecting between these two fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. Rhodamine Red-X, RRX - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. Buy rhodamine red-X (EVT-1596454) [evitachem.com]
- 8. biocompare.com [biocompare.com]
- 9. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Red Fluorescent Probes: A Comparative Analysis of Brightness and Photostability
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of commonly used red fluorescent probes, focusing on two key performance metrics: brightness and photostability. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the optimal probe for your specific research needs.
Quantitative Comparison of Red Fluorescent Probes
The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[1] Photostability, on the other hand, refers to a probe's resistance to photochemical destruction upon exposure to light. The following tables summarize the key quantitative data for a selection of popular red fluorescent proteins and synthetic dyes.
Table 1: Comparison of Red Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness* | Photostability (Half-life, s) |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15.8 | 68[2] |
| mKate2 | 588 | 633 | 62,500 | 0.40 | 25.0 | Widefield: 69, Confocal: 390[3][4] |
| TagRFP | 555 | 584 | 100,000 | 0.48 | 48.0 | Widefield: 48, Confocal: 125[5] |
| mRuby2 | 559 | 600 | 113,000 | 0.35 | 39.6 | - |
| tdTomato | 554 | 581 | 138,000 | 0.69 | 95.2 | 70[6][7] |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000.
Table 2: Comparison of Red Synthetic Fluorescent Dyes
| Synthetic Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness* |
| Alexa Fluor 647 | 650 | 665 | 239,000[8] | 0.33[8] | 78.9 |
| Cy5 | 649 | 666 | ~250,000[9] | ~0.20[9] | ~50.0 |
| ATTO 647N | 646 | 664 | 150,000[10] | 0.65[10] | 97.5 |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. Photostability for synthetic dyes is often described qualitatively as high but quantitative data in the form of half-life under specific conditions is less consistently available in comparative literature. Alexa Fluor 647 is noted to be significantly more photostable than Cy5.[11]
Experimental Protocols
To ensure a standardized and reproducible comparison of fluorescent probes, the following experimental protocols are provided for the key performance metrics.
Brightness Measurement (Quantum Yield and Molar Extinction Coefficient)
The brightness of a fluorescent molecule is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[12]
1. Molar Extinction Coefficient Determination:
-
Principle: This is determined by measuring the absorbance of a solution of the purified protein or dye at a known concentration using a spectrophotometer, following the Beer-Lambert law.
-
Protocol:
-
Prepare a stock solution of the purified fluorescent probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Determine the precise concentration of the probe using a protein concentration assay (for fluorescent proteins) or by accurate weighing (for synthetic dyes).
-
Measure the absorbance of the solution at the probe's absorption maximum using a spectrophotometer.
-
Calculate the molar extinction coefficient using the formula: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.[13]
-
2. Quantum Yield Determination (Relative Method):
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[14][15][16]
-
Protocol:
-
Select a suitable quantum yield standard that absorbs and emits in a similar spectral range as the test probe (e.g., Rhodamine 101 in ethanol).[15]
-
Prepare a series of dilutions for both the test probe and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.[14]
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
The quantum yield of the test probe (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²), where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[16]
-
Photostability (Photobleaching) Measurement
Photostability is typically quantified by measuring the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
-
Principle: A sample containing the fluorescent probe is continuously illuminated, and the decrease in fluorescence intensity is monitored over time.
-
Protocol for Live-Cell Imaging:
-
Culture cells expressing the fluorescent protein or labeled with the fluorescent dye on a suitable imaging dish (e.g., glass-bottom dish).
-
Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Select a region of interest (ROI) containing fluorescently labeled cells.
-
Acquire a time-lapse series of images using consistent illumination power and exposure times. To minimize phototoxicity, use the lowest possible excitation power that provides a good signal-to-noise ratio.[17]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life.
-
Visualizing the Principles of Fluorescence and Experimental Workflows
To better understand the underlying processes and experimental designs, the following diagrams have been generated using the DOT language.
The Jablonski Diagram of Fluorescence
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur during fluorescence.[18][19][20][21][22]
Caption: Jablonski diagram illustrating the process of fluorescence.
Experimental Workflow for Live-Cell Imaging and Photostability Analysis
This diagram outlines the key steps involved in a typical live-cell imaging experiment designed to assess the photostability of a fluorescent probe.[23][24]
References
- 1. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mCherry :: Fluorescent Protein Database [fpbase.org]
- 3. evrogen.com [evrogen.com]
- 4. Evrogen mKate2: Detailed description [evrogen.com]
- 5. Evrogen TagRFP: Detailed description [evrogen.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. tdTomato :: Fluorescent Protein Database [fpbase.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. life-science-alliance.org [life-science-alliance.org]
- 13. An Enhanced Monomeric Blue Fluorescent Protein with the High Chemical Stability of the Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. jasco-global.com [jasco-global.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. horiba.com [horiba.com]
- 19. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]
- 20. ossila.com [ossila.com]
- 21. youtube.com [youtube.com]
- 22. edinst.com [edinst.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Alexa Fluor 594 Azide
Researchers and scientists working with Alexa Fluor 594 Azide can ensure a safe laboratory environment by adhering to proper handling and disposal protocols. While some suppliers classify this substance as not hazardous, it is crucial to treat it with care to minimize any potential risks. This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, a comprehensive approach to personal safety is recommended. The following table summarizes the necessary personal protective equipment:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Core Handling Procedures:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not ingest or inhale the substance.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is critical. The following steps should be taken:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop up the spilled material and place it in a designated, labeled container for hazardous waste.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow the product to enter drains or waterways.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
This comprehensive approach to safety, from preparation to disposal, is designed to protect researchers and the laboratory environment. By integrating these procedures into your daily workflow, you can confidently and safely utilize this compound in your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
